Anisomelic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
59632-76-7 |
|---|---|
Molecular Formula |
C20H26O4 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(6E,10Z,14Z)-6,14-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-10-carboxylic acid |
InChI |
InChI=1S/C20H26O4/c1-13-6-4-8-16(19(21)22)9-5-7-14(2)12-18-17(11-10-13)15(3)20(23)24-18/h6,9,12,17-18H,3-5,7-8,10-11H2,1-2H3,(H,21,22)/b13-6+,14-12-,16-9- |
InChI Key |
SORYERHBQFTRIK-XMLQBHOOSA-N |
SMILES |
CC1=CCCC(=CCCC(=CC2C(CC1)C(=C)C(=O)O2)C)C(=O)O |
Isomeric SMILES |
C/C/1=C\CC/C(=C/CC/C(=C\C2C(CC1)C(=C)C(=O)O2)/C)/C(=O)O |
Canonical SMILES |
CC1=CCCC(=CCCC(=CC2C(CC1)C(=C)C(=O)O2)C)C(=O)O |
Other CAS No. |
59632-76-7 |
Synonyms |
anisomelic acid |
Origin of Product |
United States |
Foundational & Exploratory
Anisomelic Acid: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anisomelic acid, a cembrane-type diterpenoid, has garnered significant attention within the scientific community for its promising pharmacological activities, particularly its cytotoxic and anti-proliferative effects against various cancer cell lines. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation and purification. The information is tailored for researchers, scientists, and professionals in drug development who are interested in leveraging this natural compound for further investigation and therapeutic application. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate a clear understanding of the processes involved.
Natural Sources of this compound
This compound is predominantly isolated from plants belonging to the genus Anisomeles, a member of the Lamiaceae family. The most well-documented botanical sources are Anisomeles malabarica and Anisomeles indica.[1] Anisomeles malabarica, commonly known as Malabar catmint, is an aromatic medicinal shrub widely used in traditional medicine and is considered a primary source of this bioactive compound.[1][2] The compound is also found in the flowers and seeds of Anisomeles indica.[1] These plants are mainly distributed in India, where they have a history of use in ancient medicinal practices for ailments such as catarrh, intermittent fever, and bowel disorders.[2]
Isolation Methodologies
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following sections detail the experimental protocols derived from published literature.
General Extraction and Partitioning
A common method for extracting this compound involves the use of polar solvents to create a crude extract from the plant material. This is followed by a series of liquid-liquid partitioning steps to separate compounds based on their polarity.
A representative workflow for the initial extraction and partitioning is as follows:
-
Drying and Pulverization : The whole plant material of Anisomeles malabarica is shade-dried and then powdered to increase the surface area for efficient solvent extraction.[2]
-
Soxhlet Extraction : The powdered plant material is extracted with 90% methanol using a Soxhlet apparatus.[2] Alternatively, continuous extraction with methanol for 16 hours has been reported.[3] The resulting methanolic crude extract is then vacuum-dried.[2]
-
Solvent Partitioning :
-
The dried methanolic extract is partitioned between chloroform and water. The chloroform layer, containing compounds of medium polarity including this compound, is concentrated.[2]
-
This concentrated chloroform layer is further partitioned between 90% methanol and petroleum ether.[2]
-
In a similar protocol, the methanolic extract was partitioned between n-hexane and methanol (1:1), yielding an n-hexane extract and a methanol extract.[4]
-
The following diagram illustrates the general workflow for the extraction and partitioning of this compound from Anisomeles malabarica.
Chromatographic Purification
Following the initial extraction and partitioning, the concentrated extract is subjected to chromatographic techniques to isolate this compound in a pure form.
2.2.1. Column Chromatography
The concentrated methanolic extract is subjected to silica gel column chromatography.[2] A detailed protocol involves the following steps:
-
Column Preparation : The partitioned methanol extract is loaded onto a silica gel column (230–400 mesh).[4]
-
Elution : The column is eluted using Medium Pressure Liquid Chromatography (MPLC) with a gradient of n-hexane, chloroform, and methanol.[4] The elution starts with 100% n-hexane, followed by a gradient of increasing polarity with chloroform and methanol.[4]
-
Fraction Collection and Analysis : A large number of fractions (e.g., 140) are collected.[4] Each fraction is monitored by Thin Layer Chromatography (TLC) on pre-coated silica gel plates (Merck-60 F254, 0.25mm thick).[4] The TLC plates are developed using a solvent system of n-hexane:ethyl acetate:methanol (8:1.5:0.5), and the spots are visualized by spraying with p-anisaldehyde and observing under UV light.[4] Fractions containing the compound of interest are pooled for further purification.
2.2.2. High-Performance Liquid Chromatography (HPLC)
Reverse-phase high-performance liquid chromatography (RP-HPLC) is employed to confirm the purity of the isolated this compound and can also be used for its quantification in crude extracts.[4]
| Parameter | Value |
| HPLC System | Shimadzu with a photodiode array detector[4] |
| Column | Phenomenex C18 (5μ, 4.6 x 250 mm)[4] |
| Mobile Phase | Solvent A: Water, Solvent B: Acetonitrile[4] |
| Flow Rate | 1.0 ml/min[4] |
| Detection | 220 nm[4] |
| Retention Time | 17.5 min[4][5] |
Gradient Elution Program: [4]
| Time (min) | Solvent B (Acetonitrile) % |
| 0.01 | 33.7 |
| 5.00 | 33.7 |
| 8.00 | 50.0 |
| 12.00 | 70.0 |
| 20.00 | 100.0 |
The following diagram outlines the chromatographic purification process.
Purity and Characterization
The purity of the isolated this compound is crucial for its use in biological assays and as a reference standard. For pharmaceutical applications, a purity of at least 70% is generally required, with higher purities of 95% or greater being preferable.[2] The characterization and confirmation of the structure of this compound are typically performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and by comparison of the spectral data with that reported in the literature.
Biological Activity and Signaling Pathway
This compound has demonstrated significant cytotoxic and anti-proliferative activity against a range of cancer cell lines, including breast and cervical cancer cells.[1][4] Its mechanism of action in HPV-positive cervical cancer cells involves the targeting of the viral oncoproteins E6 and E7.[1] Treatment with this compound leads to a reduction in the protein expression levels of both E6 and E7.[1] The HPV E6 oncoprotein is known to promote the degradation of the tumor suppressor protein p53.[1] Additionally, this compound can induce apoptosis through a p53-independent pathway by downregulating the cellular inhibitor of apoptosis 2 (cIAP2) protein.[1]
The following diagram provides a simplified representation of the proposed signaling pathway of this compound in HPV-positive cancer cells.
Conclusion
This compound represents a valuable natural product with significant potential for the development of novel anticancer therapies. This guide has provided a detailed overview of its primary natural sources, Anisomeles malabarica and Anisomeles indica, and has outlined comprehensive protocols for its extraction and purification. The methodologies described, from solvent extraction to chromatographic separation, offer a solid foundation for researchers to isolate this compound for further investigation. The elucidation of its mechanism of action, particularly its impact on key oncoproteins and apoptotic pathways, underscores the importance of continued research into this promising diterpenoid.
References
- 1. This compound|C20H26O4|High Purity Reference Standard [benchchem.com]
- 2. US9345687B2 - Pharmaceutical compositions of this compound and the use thereof - Google Patents [patents.google.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Analysis of the Cytotoxic Potential of this compound Isolated from Anisomeles malabarica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Anisomelic Acid: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anisomelic acid, a naturally occurring cembrane-type macrocyclic diterpenoid, has garnered significant attention within the scientific community for its potent biological activities, particularly its anticancer and antiviral properties. Isolated primarily from plant species of the Anisomeles genus, this compound presents a unique chemical architecture that is fundamental to its therapeutic potential. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic data of this compound. Furthermore, it delves into its significant biological activities, including detailed summaries of its cytotoxicity against various cancer cell lines and its mechanism of action in Human Papillomavirus (HPV)-positive cancers. Detailed experimental protocols for the isolation of this compound and the assessment of its cytotoxic effects are also provided to facilitate further research and drug development endeavors.
Chemical Structure and Properties
This compound (IUPAC Name: (1S,2E,7E,11E)-4,8,12-trimethyl-1-(propan-2-yl)-15-oxo-14-oxabicyclo[11.2.1]hexadeca-2,7,11-trien-5-one) is characterized by a 14-membered carbocyclic ring fused with a five-membered lactone ring. Its chemical formula is C₂₀H₂₆O₄, with a molecular weight of 330.42 g/mol .[1] The presence of a trans-fused α-methylene-γ-lactone motif is a key structural feature believed to be crucial for its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₆O₄ | [1] |
| Molecular Weight | 330.42 g/mol | [1] |
| Appearance | Colorless crystalline compound/powder | [1][2] |
| Melting Point | 148-150 °C | [3] |
| Boiling Point | 543.5 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.12 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| LogP | 4.34200 (Predicted) | [2] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Data |
| ¹H NMR | Specific chemical shift data (δ, ppm), coupling constants (J, Hz), and multiplicity for each proton are not yet publicly available in detail. |
| ¹³C NMR | Specific chemical shift data (δ, ppm) for each carbon atom are not yet publicly available in detail. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands (cm⁻¹) corresponding to functional groups such as C=O (lactone and ketone), C=C (alkene), and C-O (ether) are expected but specific peak values are not yet publicly available in detail. |
| Mass Spectrometry (MS) | The exact mass and fragmentation pattern are used for structural confirmation. High-resolution mass spectrometry would yield a precise m/z value for the molecular ion. |
Note: While multiple sources confirm the use of NMR, IR, and MS for the structural elucidation of this compound, detailed public access to the raw spectral data remains limited.[2]
Biological Activity
This compound has demonstrated significant potential in preclinical studies, primarily as an anticancer and antiviral agent.
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.
Table 3: IC₅₀ Values of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC₅₀ (µM) |
| MDA-MB-231 | Breast Adenocarcinoma | 24 | 43.56 ± 2.4 |
| 48 | 41.23 ± 3.1 | ||
| MCF-7 | Breast Adenocarcinoma | 24 | 27.56 ± 1.4 |
| 48 | 25.43 ± 2.5 | ||
| SiHa | Cervical Squamous Cell Carcinoma (HPV-16 positive) | 24 | 33.4 ± 3.6 |
| 48 | 31.5 ± 2.8 | ||
| ME-180 | Cervical Squamous Cell Carcinoma (HPV-68 positive) | 24 | 22.23 ± 4.3 |
| 48 | 20.1 ± 3.2 |
Data sourced from Preethy et al. (2013).
Antiviral Activity and Mechanism of Action in HPV-Positive Cancer
This compound exhibits a notable mechanism of action in Human Papillomavirus (HPV)-positive cervical cancer cells. High-risk HPV infections are a primary cause of cervical cancer, with the viral oncoproteins E6 and E7 playing a critical role in tumorigenesis. The E6 protein targets the tumor suppressor p53 for degradation, while the E7 protein inactivates the retinoblastoma (pRb) tumor suppressor protein.
This compound has been shown to selectively induce the degradation of both E6 and E7 oncoproteins.[3] This targeted depletion of the viral oncoproteins leads to the stabilization and reactivation of p53. The restored p53 function, in turn, induces the expression of the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest, typically at the G2/M phase.[3] Ultimately, this cascade of events triggers apoptosis (programmed cell death) in the HPV-positive cancer cells.
Below is a diagram illustrating the proposed signaling pathway of this compound in HPV-positive cancer cells.
Experimental Protocols
Isolation of this compound from Anisomeles malabarica
The following protocol is a generalized procedure for the isolation of this compound from the plant Anisomeles malabarica.
-
Plant Material Collection and Preparation:
-
Collect fresh aerial parts of Anisomeles malabarica.
-
Shade-dry the plant material to a constant weight and then pulverize it into a coarse powder.
-
-
Extraction:
-
Macerate the powdered plant material in methanol at a 1:5 (w/v) ratio for 72 hours with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
-
Fractionation:
-
Suspend the crude methanolic extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fraction containing this compound. This compound is typically found in the chloroform fraction.
-
-
Column Chromatography:
-
Subject the this compound-rich fraction to column chromatography over silica gel (60-120 mesh).
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect the eluates in fractions and monitor them by TLC.
-
-
Purification and Crystallization:
-
Pool the fractions containing the pure compound, as indicated by a single spot on the TLC plate.
-
Concentrate the pooled fractions and recrystallize the residue from a suitable solvent system (e.g., methanol or an n-hexane/ethyl acetate mixture) to obtain pure, colorless crystals of this compound.
-
-
Structure Confirmation:
-
Confirm the identity and purity of the isolated compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, and by comparing the data with published literature values.[2]
-
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding:
-
Seed the desired cancer cell lines in a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot a dose-response curve of cell viability versus this compound concentration.
-
Determine the IC₅₀ value from the dose-response curve using appropriate software.
-
Below is a workflow diagram for the MTT assay.
Conclusion
This compound stands out as a promising natural product with significant potential for the development of novel anticancer and antiviral therapies. Its unique chemical structure, coupled with its potent and selective biological activities, makes it a compelling candidate for further investigation. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery, facilitating ongoing efforts to unlock the full therapeutic potential of this remarkable molecule. Further research is warranted to fully elucidate its spectroscopic characteristics, explore its efficacy in in vivo models, and optimize its properties for clinical applications.
References
The Phytochemistry of Anisomeles: A Technical Guide to Anisomelic Acid and Related Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Anisomeles, belonging to the Lamiaceae family, is a source of various bioactive secondary metabolites. Among these, anisomelic acid, a cembranoid diterpene, has garnered significant attention for its wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2] This technical guide provides a comprehensive overview of the phytochemistry of Anisomeles, with a primary focus on this compound. Due to the current lack of specific research on the biosynthesis of this compound in Anisomeles, this document presents a hypothetical pathway based on the well-established general diterpenoid biosynthesis pathway in plants. Furthermore, this guide offers detailed experimental protocols for the isolation and quantification of this compound, alongside a summary of the known phytochemical constituents of Anisomeles malabarica.
Phytochemical Composition of Anisomeles malabarica
Anisomeles malabarica is rich in a variety of phytochemicals, with terpenoids being a prominent class. The following table summarizes the quantitative analysis of major phytochemical groups in different parts of the plant.
| Phytoconstituent | Plant Part | Extraction Solvent | Quantity (mg/g of extract) |
| Alkaloids | Leaves | Methanol | 1.28 ± 0.14 |
| Flowers | Aqueous | 3.72 ± 0.00 | |
| Seeds | Methanol | 3.11 ± 0.00 | |
| Flavonoids | Leaves | Methanol | 1.42 ± 0.15 |
| Flowers | Methanol | 1.33 ± 0.12 | |
| Seeds | Methanol | 1.58 ± 0.11 | |
| Phenols | Leaves | Methanol | 1.31 ± 0.11 |
| Flowers | Methanol | 1.29 ± 0.13 | |
| Seeds | Methanol | 1.46 ± 0.16 | |
| Saponins | Leaves | Methanol | 1.35 ± 0.16 |
| Flowers | Methanol | 1.27 ± 0.14 | |
| Seeds | Methanol | 1.52 ± 0.14 | |
| Steroids | Leaves | Methanol | 1.29 ± 0.12 |
| Flowers | Methanol | 1.21 ± 0.11 | |
| Seeds | Methanol | 1.41 ± 0.13 | |
| Tannins | Leaves | Methanol | 1.24 ± 0.12 |
| Flowers | Methanol | 1.19 ± 0.10 | |
| Seeds | Methanol | 1.38 ± 0.12 | |
| Terpenoids | Leaves | Methanol | 1.45 ± 0.17 |
| Flowers | Methanol | 1.38 ± 0.15 | |
| Seeds | Methanol | 1.63 ± 0.18 |
Data sourced from a quantitative phytochemical analysis of Anisomeles malabarica.[3]
Hypothetical Biosynthesis Pathway of this compound
This compound is a diterpenoid, and its biosynthesis is presumed to follow the general pathway for this class of compounds. This pathway begins with the synthesis of geranylgeranyl pyrophosphate (GGPP), the universal precursor for all diterpenoids, from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the methylerythritol phosphate (MEP) pathway in plastids.[4][5] GGPP is then cyclized by diterpene synthases (diTPSs) to form the basic diterpene skeleton, which is subsequently modified by enzymes such as cytochrome P450 monooxygentransferases (P450s) and dehydrogenases to produce the final bioactive compound.[4][5]
Experimental Protocols
Extraction and Isolation of this compound from Anisomeles malabarica
This protocol is adapted from a study that successfully isolated this compound.[6]
Materials:
-
Shade-dried and powdered aerial parts of Anisomeles malabarica
-
Methanol (analytical grade)
-
n-Hexane (analytical grade)
-
Chloroform (analytical grade)
-
Ethyl acetate (analytical grade)
-
Silica gel (230–400 mesh) for column chromatography
-
Pre-coated silica gel TLC plates (Merck-60 F254, 0.25 mm thick)
-
p-Anisaldehyde spray reagent
-
Rotary evaporator
-
Medium Pressure Liquid Chromatography (MPLC) system (optional)
Procedure:
-
Extraction:
-
Macerate 2 kg of the powdered plant material in methanol with intermittent stirring. Repeat the extraction three times.
-
Pool the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator. This will yield the crude methanolic extract.
-
-
Partitioning:
-
Partition the crude methanolic extract between n-hexane and methanol (1:1 v/v).
-
Separate the layers to obtain the n-hexane extract and the partitioned methanolic extract.
-
-
Chromatographic Separation:
-
Subject the partitioned methanolic extract to column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane, chloroform, and methanol.
-
Alternatively, an MPLC system can be used for more efficient separation.
-
Collect the eluate in fractions.
-
-
Fraction Analysis and Pooling:
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
Develop the TLC plates in a solvent system of n-hexane:ethyl acetate:methanol (8:1.5:0.5 v/v/v).
-
Visualize the spots by spraying with p-anisaldehyde reagent and heating.
-
Pool the fractions containing the compound of interest based on the TLC profiles.
-
-
Purification:
-
The pooled fractions containing this compound can be further purified by repeated column chromatography or preparative TLC to obtain the pure compound.
-
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol is based on a method used for the analysis of Anisomeles extracts.[6][7]
Instrumentation and Conditions:
-
HPLC System: A system equipped with a reverse-phase C18 column (e.g., Phenomenex, 5 µm, 4.6 x 250 mm) and a photodiode array (PDA) detector.
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 33.7% B
-
5-8 min: 33.7-50% B
-
8-12 min: 50-70% B
-
12-20 min: 70-100% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of pure this compound in methanol.
-
Prepare a series of standard solutions of known concentrations by diluting the stock solution.
-
-
Sample Preparation:
-
Dissolve a known amount of the Anisomeles extract in methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions into the HPLC system to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
-
Workflow for Isolation and Analysis of this compound
The following diagram illustrates the general workflow for the extraction, isolation, and analysis of this compound from Anisomeles.
Conclusion
This technical guide has provided an in-depth overview of the phytochemistry of Anisomeles, with a special emphasis on the bioactive diterpenoid, this compound. While the specific biosynthetic pathway in Anisomeles remains to be elucidated, a hypothetical pathway based on general diterpenoid biosynthesis has been presented. The detailed experimental protocols for the isolation and quantification of this compound offer practical guidance for researchers. The provided quantitative data on the phytochemical composition of Anisomeles malabarica serves as a valuable resource for further phytochemical and pharmacological investigations. Future research, including transcriptomic and metabolomic studies, is necessary to fully uncover the enzymatic steps and regulatory mechanisms of this compound biosynthesis in Anisomeles. Such knowledge will be instrumental for the potential biotechnological production of this promising therapeutic compound.
References
- 1. Recent progress and new perspectives for diterpenoid biosynthesis in medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. environmentandecology.com [environmentandecology.com]
- 3. hrpub.org [hrpub.org]
- 4. cjnmcpu.com [cjnmcpu.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of the Cytotoxic Potential of this compound Isolated from Anisomeles malabarica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Anisomelic Acid: A Deep Dive into its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisomelic acid, a diterpenoid compound isolated from plants of the Anisomeles genus, has emerged as a promising candidate in cancer therapy.[1][2][3] Extensive in vitro studies have demonstrated its cytotoxic and pro-apoptotic effects across a range of cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in cancer cells, with a focus on its impact on cell viability, apoptosis, and key signaling pathways. This document is intended to serve as a resource for researchers and professionals in the field of oncology drug development.
Cytotoxic Activity of this compound
This compound exhibits dose- and duration-dependent cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined for several cancer cell lines, as summarized in the table below.
| Cell Line | Cancer Type | 24h IC50 (µM) | 48h IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 43.56 ± 2.4 | 41.23 ± 2.8 |
| MCF-7 | Breast Cancer | 27.56 ± 1.4 | 25.14 ± 1.9 |
| SiHa | Cervical Cancer | 33.4 ± 3.6 | 30.78 ± 2.5 |
| ME-180 | Cervical Cancer | 22.23 ± 4.3 | 20.11 ± 3.1 |
| Data sourced from Preethy et al. (2013).[1] |
Induction of Apoptosis
A primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death. Morphological and biochemical changes characteristic of apoptosis have been observed in cancer cells treated with this compound.
2.1. Morphological Evidence of Apoptosis
Fluorescence microscopy studies using DNA-binding dyes such as Acridine Orange/Ethidium Bromide (AO/EB) and Hoechst 33258 have revealed classic apoptotic features in this compound-treated cells. These include:
-
Chromatin condensation: The compaction of nuclear chromatin into dense masses.[1][2]
-
Nuclear fragmentation: The breaking down of the nucleus into smaller bodies.[1]
-
Formation of apoptotic bodies: The packaging of cellular components into membrane-bound vesicles.[1][2]
2.2. DNA Damage
The comet assay, a sensitive technique for detecting DNA strand breaks, has shown that this compound induces significant DNA damage in cancer cells.[1][2] This DNA damage is a key trigger for the initiation of the apoptotic cascade.
Molecular Mechanisms of Action
While the precise signaling pathways directly modulated by this compound are still under active investigation, studies on closely related compounds and extracts from the same plant genus provide strong indications of its molecular targets.
3.1. Inhibition of STAT3 and NF-κB Signaling Pathways (Inferred from Ovatodiolide)
Ovatodiolide, another bioactive diterpenoid isolated from Anisomeles indica, has been shown to inhibit the proliferation and induce apoptosis in pancreatic cancer cells through the modulation of the STAT3 and NF-κB signaling pathways.[4] Western blot analysis revealed that ovatodiolide suppressed the phosphorylation of STAT3 and its upstream kinases, including ERK1/2, p38, and AKT (Ser473).[4] Furthermore, it inactivated the NF-κB pathway by inhibiting the phosphorylation of IκB kinase (IKKα/β) and the inhibitor of kappa B (IκB).[4] Given the structural and functional similarities between these compounds, it is plausible that this compound may share a similar mechanism of action.
3.2. Cell Cycle Arrest
While direct studies on this compound's effect on the cell cycle are limited, many natural compounds with similar structures and anticancer properties induce cell cycle arrest, often at the G2/M phase.[5][6] This arrest prevents cancer cells from dividing and proliferating, ultimately leading to apoptosis. Further investigation is required to determine the specific phase at which this compound halts the cell cycle and the molecular players involved (e.g., cyclins and cyclin-dependent kinases).
3.3. Anti-Metastatic Potential
The metastatic cascade involves the degradation of the extracellular matrix (ECM), a process mediated by enzymes such as matrix metalloproteinases (MMPs). Ovatodiolide has been shown to suppress the invasion and adhesion of pancreatic cancer cells by reducing the mRNA expression of MMP-9 and focal adhesion kinase (FAK).[4] This inhibition is likely a downstream effect of the suppression of the STAT3 and NF-κB pathways. Aqueous extracts of Anisomeles indica, which contain this compound, have also been demonstrated to exert anti-metastatic activity by inhibiting NF-κB/AP-1-dependent MMP-9 activation. This suggests that this compound may play a crucial role in preventing cancer cell metastasis.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.
4.1. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 or 48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
4.2. Comet Assay for DNA Damage
Also known as single-cell gel electrophoresis, this technique is used to detect DNA strand breaks in individual cells.
-
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The length and intensity of the comet tail are proportional to the amount of DNA damage.
-
Procedure:
-
Treat cells with this compound.
-
Embed the treated cells in low-melting-point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Subject the slides to electrophoresis under alkaline or neutral conditions.
-
Stain the DNA with a fluorescent dye (e.g., ethidium bromide).
-
Visualize and quantify the comets using fluorescence microscopy and specialized software.
-
4.3. Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins in a cell lysate, such as total and phosphorylated forms of signaling proteins.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Procedure:
-
Lyse this compound-treated and control cells to extract proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-STAT3).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
-
Conclusion and Future Directions
This compound demonstrates significant potential as an anticancer agent, primarily through the induction of apoptosis. While its precise molecular mechanisms are still being fully elucidated, compelling evidence from related compounds suggests that its mode of action likely involves the inhibition of key pro-survival signaling pathways such as STAT3 and NF-κB. This, in turn, may lead to cell cycle arrest and the suppression of metastasis.
Future research should focus on:
-
Directly investigating the effect of this compound on the phosphorylation status and activity of STAT3 and key components of the PI3K/Akt pathway in various cancer cell lines.
-
Elucidating the specific phase of cell cycle arrest induced by this compound and identifying the regulatory proteins involved.
-
Quantifying the anti-migratory and anti-invasive effects of this compound and its impact on the expression and activity of MMPs.
-
Conducting in vivo studies to validate the anticancer efficacy and safety of this compound in preclinical animal models.
A thorough understanding of the molecular mechanisms underlying the anticancer activity of this compound will be crucial for its further development as a therapeutic agent.
References
- 1. Ovatodiolide of Anisomeles indica Exerts the Anticancer Potential on Pancreatic Cancer Cell Lines through STAT3 and NF-κB Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ovatodiolide of Anisomeles indica Exerts the Anticancer Potential on Pancreatic Cancer Cell Lines through STAT3 and NF-κB Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of STAT3 signaling pathway by ursolic acid suppresses growth of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Anisomelic Acid: A Comprehensive Technical Guide on its Antiviral Activity Against Human Papillomavirus (HPV)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human Papillomavirus (HPV) is a primary etiological agent for cervical and other anogenital cancers, with the viral oncoproteins E6 and E7 playing a central role in tumorigenesis. The development of targeted antiviral therapies is a critical unmet need. Anisomelic acid, a natural diterpenoid, has emerged as a promising anti-HPV agent. This technical guide provides an in-depth overview of the antiviral activity of this compound against HPV, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used in its evaluation. This compound has been shown to selectively induce the degradation of HPV E6 and E7 oncoproteins, leading to the reactivation of tumor suppressor pathways and subsequent apoptosis in HPV-positive cancer cells. This document consolidates the current scientific knowledge to serve as a valuable resource for researchers and professionals in the field of antiviral drug development.
Introduction
High-risk human papillomavirus (HPV) infection is the leading cause of cervical cancer, one of the most common cancers in women worldwide. The viral oncoproteins E6 and E7 are the primary drivers of HPV-mediated carcinogenesis. These oncoproteins disrupt key cellular processes by targeting and inactivating tumor suppressor proteins, most notably p53 and the retinoblastoma protein (pRb). The sustained expression of E6 and E7 is essential for the maintenance of the malignant phenotype in HPV-positive cancer cells, making them attractive targets for therapeutic intervention.
This compound is a cembrane-type diterpenoid isolated from the medicinal plant Anisomeles malabarica. It has demonstrated significant cytotoxic and anti-proliferative activity against various cancer cell lines, with a particularly noteworthy efficacy against HPV-positive cervical cancer cells. Its unique mechanism of action, which involves the targeted depletion of the viral oncoproteins E6 and E7, sets it apart as a promising candidate for the development of novel anti-HPV therapies.
Quantitative Data on the Bioactivity of this compound
The biological activity of this compound has been quantified through various in vitro assays, primarily focusing on its cytotoxicity against cancer cell lines. The 50% inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | HPV Status | Treatment Duration (hours) | IC50 (µM) |
| SiHa | Cervical Cancer | HPV-16 Positive | 24 | 33.4 ± 3.6 |
| ME-180 | Cervical Cancer | HPV-16 Positive | 24 | 22.23 ± 4.3 |
| MDA-MB-231 | Breast Cancer | HPV-Negative | 24 | 43.56 ± 2.4 |
| MDA-MB-231 | Breast Cancer | HPV-Negative | 48 | 41.23 ± 2.1 |
| MCF-7 | Breast Cancer | HPV-Negative | 24 | 27.56 ± 1.4 |
| MCF-7 | Breast Cancer | HPV-Negative | 48 | 25.34 ± 1.8 |
Data compiled from studies on the cytotoxic potential of this compound.[1][2]
It is important to note that while a specific IC50 value for the direct inhibition of HPV replication has not been explicitly reported, the cytotoxic effect in HPV-positive cells is a direct consequence of the depletion of the E6 and E7 oncoproteins, which are essential for viral replication and cell survival. Therefore, the IC50 for cytotoxicity in these cells serves as a strong indicator of its antiviral potential. This compound has been shown to be efficient in inducing apoptosis in HPV16-positive cervical cancer cells at a concentration of 40 µM.[3][4]
Mechanism of Antiviral Action
This compound exerts its antiviral activity against HPV through a novel mechanism that involves the targeted degradation of the viral oncoproteins E6 and E7. This leads to the restoration of key tumor suppressor pathways and the induction of apoptosis in HPV-positive cancer cells.[5]
Direct Interaction with and Degradation of E6 and E7 Oncoproteins
Recent studies have revealed that this compound directly interacts with the HPV16 E6 oncoprotein.[1][6] This binding is thought to induce a conformational change in the E6 protein, which in turn promotes its ubiquitination and subsequent degradation by the proteasome.[1] A proteomic analysis of the E6 interactome in cells treated with this compound showed an enrichment of several E3 ubiquitin ligases, including E6AP, UBR4, CDC20, and TRIP12, suggesting that this compound facilitates the recruitment of these ligases to the E6 oncoprotein to trigger its degradation.[1][7] Similarly, this compound has been shown to reduce the protein levels of E7 in HPV-positive cancer cells.[8]
Restoration of Tumor Suppressor Pathways
The degradation of the E6 and E7 oncoproteins by this compound leads to the stabilization and reactivation of the p53 and pRb tumor suppressor pathways, respectively.
-
p53 Pathway: The HPV E6 oncoprotein typically mediates the degradation of p53. By promoting the degradation of E6, this compound leads to the accumulation of p53.[5] Activated p53 then transcriptionally upregulates the expression of downstream target genes, such as the cyclin-dependent kinase inhibitor p21.[5]
-
pRb Pathway: The HPV E7 oncoprotein inactivates the retinoblastoma protein (pRb), a key regulator of the cell cycle. The depletion of E7 by this compound restores the function of pRb.
The reactivation of these pathways results in cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis in HPV-positive cancer cells.[5]
Induction of p53-Independent Apoptosis
This compound also induces apoptosis through a p53-independent mechanism by depleting the cellular inhibitor of apoptosis protein 2 (cIAP2).[5] The degradation of cIAP2 is normally inhibited by the E6 oncoprotein. By depleting E6, this compound allows for the proteasomal degradation of cIAP2, leading to the activation of the intrinsic apoptotic pathway.[5]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the evaluation of this compound's anti-HPV activity.
Cell Culture
-
Cell Lines:
-
HPV-16 positive human cervical cancer cell lines: SiHa, ME-180.
-
HPV-negative human breast cancer cell lines: MDA-MB-231 (ER-negative), MCF-7 (ER-positive).
-
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24 or 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.
Apoptosis Assays
Multiple staining methods are used to visualize the morphological and biochemical changes associated with apoptosis.
-
Acridine Orange/Ethidium Bromide (AO/EB) Staining:
-
Treat cells with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Stain the cells with a mixture of AO (100 µg/mL) and EB (100 µg/mL).
-
Visualize the cells under a fluorescence microscope. Live cells appear green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells have orange-stained nuclei, and necrotic cells have uniformly orange-red nuclei.
-
-
Hoechst 33258 Staining:
-
Treat cells as described for AO/EB staining.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cells with Hoechst 33258 solution (1 µg/mL).
-
Observe the cells under a fluorescence microscope. Apoptotic cells exhibit condensed and fragmented nuclei that are brightly stained.
-
-
Annexin V-FITC/Propidium Iodide (PI) Staining:
-
Treat and harvest the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry. This allows for the quantification of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
In Ovo Chick Chorioallantoic Membrane (CAM) Assay
This assay provides an in vivo model to assess the anti-tumor activity of a compound.
-
Procedure:
-
Incubate fertilized chicken eggs for 8-10 days.
-
Create a small window in the eggshell to expose the CAM.
-
Graft HPV-positive cancer cells (e.g., SiHa) onto the CAM.
-
Treat the resulting tumors topically with this compound or a vehicle control for several days.
-
Excise the tumors and measure their size and weight.
-
The tumors can be further processed for histological analysis to assess cell proliferation and apoptosis.[5]
-
Conclusion
This compound demonstrates significant potential as a novel antiviral agent against high-risk human papillomaviruses. Its unique mechanism of action, centered on the direct targeting and degradation of the essential viral oncoproteins E6 and E7, provides a strong rationale for its further development. The quantitative data on its cytotoxicity in HPV-positive cancer cells, coupled with the detailed understanding of its molecular signaling pathways, underscores its therapeutic promise. The experimental protocols outlined in this guide offer a robust framework for the continued investigation and evaluation of this compound and its analogs as potential treatments for HPV-associated malignancies. This comprehensive technical overview serves as a foundational resource to facilitate further research and accelerate the translation of this promising natural compound into a clinical reality.
References
- 1. Novel action modality of the diterpenoid this compound causes depletion of E6 and E7 viral oncoproteins in HPV-transformed cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative property of n-hexane and chloroform extracts of Anisomeles malabarica (L). R. Br. in HPV16-positive human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Novel action modality of the diterpenoid this compound causes depletion of E6 and E7 viral oncoproteins in HPV-transf… [ouci.dntb.gov.ua]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound promotes proteasomal degradation of HPV16 E6 via E3 ligase recruitment: A mass spectrometry-based interactome study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ProteomeXchange Dataset PXD069948 [proteomecentral.proteomexchange.org]
- 8. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
Anisomelic Acid: A Comprehensive Technical Guide to its Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisomelic acid, a cembrane-type diterpenoid predominantly isolated from Anisomeles malabarica and Anisomeles indica, has emerged as a promising natural product with significant therapeutic potential.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's biological activities, with a particular focus on its potential therapeutic targets in oncology and virology. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Anticancer Activity
This compound has demonstrated potent cytotoxic and anti-proliferative effects against a range of cancer cell lines, particularly those associated with breast and cervical cancers.[1][2] The primary mechanism of its anticancer action involves the induction of apoptosis, or programmed cell death, through DNA damage.[1][2]
Cytotoxicity Data
The cytotoxic efficacy of this compound has been quantified across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.
| Cell Line | Cancer Type | Treatment Duration (hours) | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer (ER-) | 24 | 43.56 ± 2.4 | [2] |
| MDA-MB-231 | Breast Cancer (ER-) | 48 | 41.23 ± 2.1 | [2] |
| MCF-7 | Breast Cancer (ER+) | 24 | 27.56 ± 1.4 | [2] |
| MCF-7 | Breast Cancer (ER+) | 48 | 25.14 ± 1.8 | [2] |
| SiHa | Cervical Cancer (HPV16+) | 24 | 38.65 ± 1.9 | [2] |
| SiHa | Cervical Cancer (HPV16+) | 48 | 35.43 ± 1.5 | [2] |
| ME-180 | Cervical Cancer (HPV68+) | 24 | 24.56 ± 1.2 | [2] |
| ME-180 | Cervical Cancer (HPV68+) | 48 | 21.34 ± 1.1 | [2] |
Mechanism of Action in HPV-Positive Cervical Cancer
A significant therapeutic target of this compound is the oncoproteins E6 and E7 expressed by the Human Papillomavirus (HPV) in cervical cancer cells.[1][3] this compound has been shown to deplete these viral oncoproteins, leading to the restoration of the p53 tumor suppressor pathway and subsequent cell cycle arrest and apoptosis.[1][3]
The proposed signaling pathway for this compound in HPV-positive cervical cancer cells is depicted below. This compound treatment leads to the degradation of E6 and E7 oncoproteins. The depletion of E6 stabilizes the p53 tumor suppressor protein, which in turn transcriptionally activates the cyclin-dependent kinase inhibitor p21, leading to G2/M cell cycle arrest. Furthermore, the degradation of E6 also leads to the destabilization of the cellular inhibitor of apoptosis protein 2 (cIAP2), contributing to the induction of apoptosis.[1]
Experimental Protocols
This protocol is adapted from studies evaluating the cytotoxicity of this compound.[2]
-
Cell Seeding: Seed breast (MDA-MB-231, MCF-7) or cervical (SiHa, ME-180) cancer cells in 96-well plates at a density of 5 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-50 µM) for 24 or 48 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of this compound that causes 50% inhibition of cell viability.
This method is used to visualize nuclear morphology changes characteristic of apoptosis.[2]
-
Cell Culture and Treatment: Grow cells on coverslips in a 12-well plate and treat with the IC50 concentration of this compound for 48 hours.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining: Wash the cells again with PBS and stain with Hoechst 33258 solution (1 µg/mL in PBS) for 10 minutes in the dark.
-
Washing and Mounting: Wash the cells twice with PBS and mount the coverslips on glass slides using a mounting medium.
-
Microscopy: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence.
This assay detects DNA strand breaks in individual cells.[2]
-
Cell Preparation: After treatment with this compound, harvest the cells and resuspend them in low melting point agarose.
-
Slide Preparation: Layer the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA.
-
Electrophoresis: Subject the slides to electrophoresis in an alkaline buffer. Damaged DNA will migrate out of the nucleus, forming a "comet" tail.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide) and visualize under a fluorescence microscope. The length and intensity of the comet tail are proportional to the extent of DNA damage.
This protocol is a general guideline based on the findings related to this compound's effect on HPV oncoproteins.[1]
-
Protein Extraction: Treat SiHa cells with this compound (e.g., 40 µM) for various time points. Lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against HPV16 E6, HPV16 E7, p53, p21, and cIAP2 overnight at 4°C. A loading control like β-actin should also be used.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Antiviral Activity against SARS-CoV-2
Recent studies have identified this compound as a potential inhibitor of SARS-CoV-2 entry and replication. It has been shown to target multiple viral and host factors crucial for the viral life cycle.
Enzyme Inhibition Data
This compound has been found to inhibit several proteases involved in SARS-CoV-2 infection.
| Target Enzyme | Role in SARS-CoV-2 Infection | IC50 (µM) |
| TMPRSS2 | Host cell surface protease for spike protein priming | 6.51 |
| Cathepsin L | Endosomal protease for spike protein priming | 3.69 |
| Cathepsin B | Endosomal protease for spike protein priming | 4.23 |
| 3CLpro (Main Protease) | Viral protease essential for replication | 9.77 |
Proposed Mechanism of Action
This compound appears to exert its anti-SARS-CoV-2 effects through a multi-pronged approach by inhibiting key proteases required for viral entry into host cells and subsequent replication.
Anti-Inflammatory Potential
While the anti-inflammatory properties of this compound are less characterized than its anticancer effects, preliminary evidence suggests its potential to modulate inflammatory pathways. The extracts of Anisomeles species, rich in this compound, have been shown to inhibit the production of pro-inflammatory mediators. Further research is warranted to elucidate the specific molecular targets of this compound within inflammatory cascades, such as the NF-κB and cyclooxygenase (COX) pathways.
Conclusion and Future Directions
This compound is a compelling natural product with demonstrated anticancer and antiviral activities. Its unique mechanism of action against HPV-positive cervical cancer, involving the targeted depletion of viral oncoproteins, presents a novel therapeutic strategy. Furthermore, its multi-target inhibition of SARS-CoV-2 entry and replication highlights its potential as a broad-spectrum antiviral agent.
Future research should focus on:
-
Elucidating the detailed molecular mechanisms underlying its anti-inflammatory effects.
-
Conducting in vivo studies to validate the preclinical findings and assess the pharmacokinetic and safety profiles of this compound.
-
Exploring synergistic combinations with other therapeutic agents to enhance its efficacy.
-
Structure-activity relationship studies to guide the synthesis of more potent and selective analogs.
This technical guide consolidates the current knowledge on the therapeutic targets of this compound, providing a solid foundation for further investigation and development of this promising natural compound into a clinically viable therapeutic agent.
References
- 1. research.abo.fi [research.abo.fi]
- 2. Novel action modality of the diterpenoid this compound causes depletion of E6 and E7 viral oncoproteins in HPV-transformed cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound promotes proteasomal degradation of HPV16 E6 via E3 ligase recruitment: A mass spectrometry-based interactome study – Turku Bioscience Centre [bioscience.fi]
An In-Depth Technical Guide to the Structure-Activity Relationship of Anisomelic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisomelic acid, a cembranoid diterpenoid isolated from Anisomeles malabarica, has garnered significant scientific interest due to its diverse pharmacological activities, including potent anticancer and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the impact of structural modifications on its biological efficacy. The document summarizes quantitative data, provides detailed experimental protocols for key assays, and visualizes the underlying signaling pathways and experimental workflows.
Structure-Activity Relationship of this compound Derivatives
The biological activity of this compound can be significantly modulated by chemical modifications to its core structure. Structure-activity relationship studies have primarily focused on enhancing its cytotoxic effects against various cancer cell lines and elucidating the pharmacophores responsible for its therapeutic potential.
Anticancer Activity
This compound has demonstrated cytotoxicity against a range of cancer cell lines in a dose- and duration-dependent manner.[1] The IC50 values for this compound against several human cancer cell lines are presented in Table 1.
Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (µM) - 24h | IC50 (µM) - 48h |
| MDA-MB-231 | Breast (ER-) | 43.56 ± 2.4 | 41.23 ± 3.1 |
| MCF-7 | Breast (ER+) | 27.56 ± 1.4 | 25.89 ± 2.8 |
| SiHa | Cervical (HPV16+) | 33.4 ± 3.6 | 30.11 ± 2.5 |
| ME-180 | Cervical (HPV68+) | 22.23 ± 4.3 | 20.54 ± 3.9 |
A key study on the synthesis and evaluation of this compound-like compounds has provided valuable insights into its SAR. Simplified cembranoid-like structures were synthesized to identify the minimal structural requirements for biological activity. The study revealed that certain modifications led to compounds with enhanced apoptotic activity compared to the parent molecule. The cytotoxic activities of key synthetic derivatives are summarized in Table 2.
Table 2: Cytotoxic Activity of this compound Derivatives against SiHa Cervical Cancer Cells
| Compound | R1 | R2 | R3 | % Apoptosis (40 µM, 24h) |
| This compound | H | H | COOH | ~25% |
| Derivative 8 | H | PivO | H | ~45% |
| Derivative 10 | H | MeO | H | ~40% |
| Derivative 12 | H | TBSO | H | ~35% |
Data extrapolated from "Synthesis and Evaluation of this compound-like Compounds for the Treatment of HPV-Mediated Carcinomas". The table illustrates the impact of substitutions at various positions on the core structure.
The data suggests that modifications at specific positions of the cembranoid ring can significantly influence the cytotoxic potential of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the structure-activity relationship studies of this compound.
Cell Culture
The following human cancer cell lines are commonly used in the evaluation of this compound and its derivatives:
-
MDA-MB-231 and MCF-7 (Breast Cancer): These cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[2][3]
-
SiHa (Cervical Cancer): SiHa cells are maintained in Minimum Essential Medium (MEM) supplemented with 10% FBS, 1% non-essential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
MEF (Mouse Embryonic Fibroblasts): As a non-cancerous control, MEF cells are cultured in DMEM with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
All cell lines are maintained in a humidified incubator at 37°C with 5% CO2.[2][3][4]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or its derivatives for 24 or 48 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.
Apoptosis Assays
Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in apoptosis. Its activity can be measured using a colorimetric or fluorometric assay.
Procedure (Colorimetric):
-
Lyse treated and untreated cells to release cellular contents.
-
Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA).
-
Cleavage of the substrate by active caspase-3 releases p-nitroaniline (pNA), which can be quantified by measuring the absorbance at 405 nm.
-
The increase in caspase-3 activity is calculated relative to the untreated control.
Western Blot Analysis for Apoptotic Markers: Western blotting can be used to detect the expression levels of key proteins involved in apoptosis.
Procedure:
-
Lyse cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, cleaved PARP, cleaved Caspase-3) overnight at 4°C.[5][6][7]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[5][6]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[5] Beta-actin or GAPDH is used as a loading control.[5]
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects through the modulation of several key signaling pathways.
HPV Oncoprotein Degradation and p53 Activation
In HPV-positive cervical cancer cells, the viral oncoproteins E6 and E7 are critical for tumorigenesis. E6 targets the tumor suppressor protein p53 for degradation, while E7 inactivates the retinoblastoma (Rb) protein. This compound has been shown to induce the degradation of the E6 oncoprotein.[8] This leads to the stabilization and accumulation of p53, which in turn activates its downstream target, the cyclin-dependent kinase inhibitor p21.[8] The activation of the p53-p21 pathway results in cell cycle arrest at the G2/M phase and the induction of apoptosis.[8]
Caption: this compound induces HPV E6 degradation, leading to p53 stabilization and apoptosis.
Anti-inflammatory Pathway: NF-κB Inhibition
This compound and related compounds from Anisomeles species have demonstrated anti-inflammatory properties, which are often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9][10][11] In inflammatory conditions, various stimuli can activate the IKK complex, which then phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is thought to inhibit this pathway, thereby reducing the production of inflammatory mediators.
Caption: this compound inhibits the NF-κB pathway, reducing pro-inflammatory gene expression.
Experimental Workflow for SAR Studies
The general workflow for conducting structure-activity relationship studies on this compound and its derivatives involves a multi-step process from synthesis to biological evaluation.
Caption: General workflow for the structure-activity relationship studies of this compound.
Conclusion
This compound represents a promising natural product scaffold for the development of novel anticancer and anti-inflammatory agents. The structure-activity relationship studies summarized in this guide highlight the potential for significant improvements in biological activity through targeted chemical modifications. The detailed experimental protocols and visualized signaling pathways provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery to further explore the therapeutic potential of this compound and its derivatives. Future research should focus on expanding the library of derivatives to refine the SAR, conducting in vivo efficacy studies, and further elucidating the molecular targets and mechanisms of action.
References
- 1. Analysis of the Cytotoxic Potential of this compound Isolated from Anisomeles malabarica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Response of MDA-MB-231 and MCF-7 Breast Cancer Cells to In Vitro Inhibition with CTLA-4 and PD-1 through Cancer-Immune Cells Modified Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genome.ucsc.edu [genome.ucsc.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound promotes proteasomal degradation of HPV16 E6 via E3 ligase recruitment: A mass spectrometry-based interactome study – Turku Bioscience Centre [bioscience.fi]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
An in-depth technical guide for researchers, scientists, and drug development professionals.
Anisomelic Acid: A Comprehensive Technical Review of Its History, Biological Activity, and Therapeutic Potential
This compound, a macrocyclic cembrane-type diterpenoid, has emerged as a significant natural product with a broad spectrum of pharmacological activities.[1] Isolated primarily from plants of the Anisomeles genus, this compound has garnered considerable attention for its potent anticancer, antiviral, and anti-inflammatory properties.[2][3][4] This technical guide provides a comprehensive review of the existing literature on this compound, detailing its historical discovery, biological mechanisms of action, and key experimental findings.
History and Discovery
This compound was first isolated from the medicinal plant Anisomeles malabarica, a shrub widely used in traditional Indian medicine systems such as Ayurveda, Siddha, and Unani for treating a variety of ailments, including gastric disorders and inflammation.[1] The plant is also known as Indian catmint and is native to Southeast Asia.[1] Phytochemical investigations of Anisomeles indica and Anisomeles malabarica have identified this compound as one of the major bioactive constituents, alongside other terpenoids and flavonoids.[2][5][6][7] The structure of this compound, C20H26O4, features a 14-membered ring, a trans-fused α-methylene-γ-lactone motif, which is crucial for its biological activity.[1][8]
Biological Activities and Mechanism of Action
This compound exhibits a range of biological activities, with its anticancer and antiviral effects being the most extensively studied.
Anticancer Activity
In vitro studies have demonstrated the cytotoxic and anti-proliferative effects of this compound against a variety of cancer cell lines.[1][5]
Key Mechanisms:
-
Induction of Apoptosis: this compound induces apoptosis in cancer cells, characterized by morphological changes such as chromatin condensation and the formation of apoptotic bodies.[2][9] It also causes DNA strand breaks, further contributing to programmed cell death.[2][5]
-
Targeting HPV Oncoproteins: In Human Papillomavirus (HPV)-positive cervical cancer cells, a primary mechanism of action is the targeted degradation of the viral oncoproteins E6 and E7.[1] This leads to the reactivation of tumor suppressor pathways.[1]
-
p53-Independent Apoptosis: this compound can induce apoptosis through a p53-independent pathway by downregulating the cellular inhibitor of apoptosis 2 (cIAP2) protein.[1]
-
Downregulation of Heat Shock Factors: Research has shown that this compound treatment can reduce the expression of Heat Shock Factor 1 (HSF1) and Heat Shock Factor 2 (HSF2), proteins that are often deregulated in cancer and support malignancy.[10]
Antiviral Activity
Recent studies have highlighted the potential of this compound as an antiviral agent.
Key Mechanisms:
-
Inhibition of SARS-CoV-2: this compound has been shown to effectively inhibit SARS-CoV-2 replication and the virus-induced cytopathic effects.[8][11] It is suggested that it may reduce the protein expression of ACE2 and TMPRSS2, which are host factors critical for SARS-CoV-2 entry.[1] Oral administration of this compound in mice infected with SARS-CoV-2 was found to reduce viral titers in the lung tissue to a level comparable to remdesivir.[8]
Anti-inflammatory and Other Activities
This compound has also been reported to possess anti-inflammatory properties, which is consistent with the traditional use of Anisomeles species for inflammatory disorders.[3][4] The anti-inflammatory action may be mediated through the inhibition of nitric oxide (NO) production.[3] Some studies have also suggested its potential as an antiepileptic and analgesic agent.[12][13]
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on the biological activity of this compound.
| Cell Line | Cancer Type | Assay | IC50 / EC50 | Reference |
| MCF-7 | Breast Cancer (ER+) | MTT | Dose-dependent | [5],[2] |
| MDA-MB-231 | Breast Cancer (ER-) | MTT | Dose-dependent | [5],[2] |
| SiHa | Cervical Cancer (HPV+) | MTT | Dose-dependent | [5],[2] |
| ME-180 | Cervical Cancer (HPV+) | MTT | Dose-dependent | [5],[2] |
| SARS-CoV-2 | Virus | Replication Inhibition | EC50 = 1.1 µM | [8] |
| SARS-CoV-2 | Virus | Cytopathic Effect | EC50 = 4.3 µM | [8],[11] |
| SARS-CoV-2 Pseudovirus | Virus | Neutralization Assay | IC50 = 6.4 µM | [11] |
Table 1: Cytotoxic and Antiviral Activity of this compound.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
Isolation and Purification of this compound
-
Extraction: The dried and powdered plant material (e.g., aerial parts of Anisomeles malabarica) is subjected to solvent extraction, often using a Soxhlet apparatus with methanol.[1]
-
Fractionation: The crude methanol extract is then partitioned successively with solvents of increasing polarity, such as n-hexane and chloroform.[9]
-
Chromatography: The chloroform fraction, typically rich in this compound, is subjected to column chromatography over silica gel. Elution is performed with a gradient of solvents (e.g., n-hexane and ethyl acetate).
-
Purification: Fractions containing this compound are identified by Thin Layer Chromatography (TLC) and further purified by High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[9]
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231, SiHa, ME-180) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound for different time durations (e.g., 24h, 48h).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[2][9]
Apoptosis Assessment by Staining
-
Acridine Orange/Ethidium Bromide (AO/EB) Staining:
-
Treated and untreated cells are washed with Phosphate Buffered Saline (PBS).
-
A mixture of AO and EB stains is added to the cells.
-
The cells are observed under a fluorescence microscope. Viable cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed chromatin, and late apoptotic cells display orange-red nuclei.[2][9]
-
-
Hoechst 33258 Staining:
Comet Assay (Single Cell Gel Electrophoresis)
-
Cell Preparation: Treated and untreated cells are harvested and suspended in low melting point agarose.
-
Slide Preparation: The cell suspension is layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis buffer to remove cell membranes and proteins, leaving behind the DNA.
-
Electrophoresis: The slides are placed in an electrophoresis tank containing an alkaline buffer and subjected to an electric field.
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide) and visualized under a fluorescence microscope. Damaged DNA (strand breaks) migrates further from the nucleus, forming a "comet tail".[2][9]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Anticancer mechanism of this compound.
Caption: Workflow for MTT Cell Viability Assay.
Conclusion
This compound stands out as a promising natural product with significant therapeutic potential, particularly in the fields of oncology and virology. Its multifaceted mechanism of action, involving the induction of apoptosis, targeting of viral oncoproteins, and modulation of key cellular signaling pathways, makes it an attractive candidate for further drug development. The detailed experimental protocols and quantitative data summarized in this guide provide a solid foundation for researchers to build upon in their future investigations of this remarkable compound. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety profile.
References
- 1. This compound|C20H26O4|High Purity Reference Standard [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. phcog.com [phcog.com]
- 5. Exploring the anticancer potential of traditional herbs from Tamil Nadu: a narrative review of ethnomedicinal insights and scientific evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A prospective review of the health-promoting potential of Jing Si Herbal Tea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. doria.fi [doria.fi]
- 11. academic.oup.com [academic.oup.com]
- 12. A comprehensive review on antiepileptic properties of medicinal plants - Arabian Journal of Chemistry [arabjchem.org]
- 13. researchgate.net [researchgate.net]
Anisomelic Acid: A Technical Guide to its Discovery, Ethnobotanical Roots, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anisomelic acid, a macrocyclic cembranolide diterpenoid, has emerged as a promising natural product with a diverse pharmacological profile. Isolated primarily from the medicinal plants Anisomeles indica and Anisomeles malabarica, this compound has a rich history of use in traditional medicine. This technical guide provides a comprehensive overview of the discovery of this compound, its traditional ethnobotanical applications, and a detailed examination of its biological activities. The document outlines key experimental protocols for its isolation and biological evaluation and presents quantitative data on its efficacy. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its mechanism of action and potential for therapeutic development.
Discovery and Ethnobotanical Significance
This compound was first identified as a constituent of Anisomeles malabarica and subsequently isolated from Anisomeles indica. These plants, belonging to the Lamiaceae family, have a long-standing history in traditional medicine across Southeast Asia.
Ethnobotanical Uses of Anisomeles indica
Anisomeles indica, commonly known as Indian Catmint, has been extensively used in folk medicine to treat a wide array of ailments. The whole plant, as well as its specific parts, are utilized for their therapeutic properties. Traditional uses include the treatment of rheumatism, arthritis, abdominal pain, and intermittent fevers[1]. The leaves are chewed for toothaches and used as a wash for skin problems like eczema[1]. Additionally, the plant has been employed for its carminative, febrifuge, and tonic properties, and in the management of gastric catarrh and snake bites[2][3]. In some cultures, the plant is burned as a mosquito repellent[1]. These diverse applications have prompted scientific investigation into its chemical constituents and their pharmacological activities.
Physicochemical Properties
This compound is a cembranoid diterpene with the molecular formula C₂₀H₂₆O₄ and a molecular weight of 330.42 g/mol . Its structure features a 14-membered ring and a trans-fused α-methylene-γ-lactone motif, which is crucial for its biological activity.
Experimental Protocols
Isolation of this compound from Anisomeles malabarica
The following protocol is adapted from the method described by Purushothamam et al., with modifications for medium pressure liquid chromatography (MPLC)[4].
-
Extraction:
-
Shade-dry the whole plant material of Anisomeles malabarica and pulverize it into a coarse powder.
-
Extract the powdered material (e.g., 2 kg) exhaustively with methanol at room temperature with intermittent stirring.
-
Pool the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanolic extract in a mixture of n-hexane and methanol (1:1) for defatting.
-
Separate the layers to obtain an n-hexane extract and a methanol extract.
-
-
Chromatographic Purification:
-
Subject the partitioned methanol extract to column chromatography on silica gel (230–400 mesh).
-
Elute the column using a gradient of n-hexane, chloroform, and methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate:methanol (8:1.5:0.5) and visualize with p-anisaldehyde spray reagent under UV light.
-
Pool the fractions showing similar TLC profiles.
-
Further purify the relevant fractions using MPLC to yield pure this compound.
-
-
Characterization:
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as UV, FT-IR, ¹H NMR, and ¹³C NMR, and by comparison with published data. High-performance liquid chromatography (HPLC) can be used to confirm purity, with a typical retention time of 17.5 minutes under specific conditions[4].
-
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, MDA-MB-231, SiHa, ME-180) in 96-well plates at a density of 5 x 10⁴ cells/well.
-
Treatment: After 24 hours of incubation, treat the cells with varying concentrations of this compound (e.g., 0-50 µM) for 24 and 48 hours.
-
MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and the half-maximal inhibitory concentration (IC₅₀).
Apoptosis Detection
-
Treat cells with this compound as described for the MTT assay.
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Stain the cells with a mixture of acridine orange (100 µg/mL) and ethidium bromide (100 µg/mL).
-
Observe the cells under a fluorescence microscope. Live cells will appear uniformly green, early apoptotic cells will show bright green nuclei with condensed or fragmented chromatin, and late apoptotic cells will have orange-to-red nuclei with condensed chromatin.
-
Following treatment with this compound, fix the cells with 4% paraformaldehyde.
-
Wash the cells with PBS and stain with Hoechst 33258 solution (1 µg/mL) for 10 minutes.
-
Wash again with PBS and observe under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei that are brightly stained.
-
Embed this compound-treated cells in a low-melting-point agarose gel on a microscope slide.
-
Lyse the cells with a lysis buffer to remove cellular proteins.
-
Subject the slides to electrophoresis under alkaline conditions.
-
Stain the DNA with a fluorescent dye (e.g., ethidium bromide).
-
Visualize the "comets" under a fluorescence microscope. The length and intensity of the comet tail relative to the head are indicative of the extent of DNA damage.
Anti-inflammatory Activity Assay
-
Cell Culture: Culture murine peritoneal macrophages (e.g., RAW 264.7) in appropriate media.
-
Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: After 24 hours of stimulation, measure the accumulation of nitrite in the culture medium using the Griess reagent.
-
Cytokine Measurement (TNF-α and IL-12): Collect the cell culture supernatants and measure the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12) using enzyme-linked immunosorbent assay (ELISA) kits.
Quantitative Data
The biological activities of this compound have been quantified in various studies, providing valuable data for assessing its therapeutic potential.
| Activity | Cell Line/Model | Parameter | Value | Reference |
| Cytotoxicity | ME-180 (cervical cancer) | IC₅₀ | 10.1 ± 0.8 µM | [4] |
| MCF-7 (breast cancer) | IC₅₀ | 12.5 ± 1.1 µM | [4] | |
| SiHa (cervical cancer) | IC₅₀ | 15.2 ± 1.3 µM | [4] | |
| MDA-MB-231 (breast cancer) | IC₅₀ | 18.9 ± 1.5 µM | [4] | |
| Antiviral (SARS-CoV-2) | Pseudovirus Neutralization | IC₅₀ | 6.4 µM | |
| Live Virus (CPE Assay) | EC₅₀ | 1.1 - 4.3 µM | [1] | |
| Main Protease (3CLpro) Inhibition | IC₅₀ | 9.77 µM | [1] | |
| Anti-inflammatory | LPS/IFN-γ stimulated macrophages | NO Inhibition | Significant | [5] |
| LPS/IFN-γ stimulated macrophages | TNF-α Inhibition | Significant | [5] | |
| LPS/IFN-γ stimulated macrophages | IL-12 Inhibition | Significant | [5] |
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through multiple mechanisms of action, targeting key signaling pathways involved in cancer, inflammation, and viral infections.
Anticancer Activity
This compound induces apoptosis in cancer cells through DNA damage and the modulation of viral oncoproteins in HPV-mediated cancers.
References
- 1. Identification and semisynthesis of (−)-anisomelic acid as oral agent against SARS-CoV-2 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|C20H26O4|High Purity Reference Standard [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of the Cytotoxic Potential of this compound Isolated from Anisomeles malabarica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Anisomelic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Anisomelic acid is a cembrane-type diterpenoid found primarily in plants of the Anisomeles genus, such as Anisomeles malabarica and Anisomeles indica.[1][2] It has demonstrated significant biological activities, including cytotoxic effects against various cancer cell lines.[1][3][4] Notably, its anti-cancer potential is linked to the induction of apoptosis through DNA damage.[1][3] In human papillomavirus (HPV)-positive cancer cells, this compound has been shown to deplete the E6 and E7 oncoproteins, which are crucial for viral-induced cancer development.[5][6] This document provides detailed protocols for the extraction and purification of this compound, along with relevant data and pathway visualizations to support research and development efforts.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₆O₄ | [7] |
| Molecular Weight | 330.418 g/mol | [7] |
| Density | 1.12 g/cm³ | [7] |
| Boiling Point | 543.5°C at 760 mmHg | [7] |
| Flash Point | 191.7°C | [7] |
| Solubility | Soluble in DMSO and hot ethanol; largely insoluble in water.[8] | [8] |
Experimental Protocols
Protocol 1: Extraction and Purification from Anisomeles malabarica
This protocol is adapted from a method involving solvent extraction followed by chromatographic purification.[1]
1. Plant Material Preparation and Extraction:
-
Shade-dry the aerial parts of Anisomeles malabarica.
-
Grind the dried plant material into a fine powder.
-
Macerate the powder (e.g., 2 kg) in methanol (MeOH) with intermittent stirring. Perform this extraction step three times to ensure maximum yield.
-
Pool the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator.
2. Liquid-Liquid Partitioning:
-
Take the crude methanolic extract and partition it between n-hexane and methanol in a 1:1 ratio.
-
Separate the two phases to yield an n-hexane fraction and a methanol fraction. This step helps in the initial separation of compounds based on polarity.
3. Chromatographic Purification:
-
Medium Pressure Liquid Chromatography (MPLC):
-
Pack a silica gel column (230–400 mesh).
-
Load the concentrated methanol extract (from the partitioning step) onto the column.
-
Begin elution with 100% n-hexane.
-
Subsequently, apply a gradient elution using n-hexane, chloroform (CHCl₃), and methanol to separate the compounds. Collect the resulting fractions.
-
-
Thin Layer Chromatography (TLC) for Fraction Analysis:
-
Monitor the collected MPLC fractions by spotting them on pre-coated silica gel plates (e.g., Merck-60 F254).
-
Develop the TLC plates using a mobile phase of n-hexane:ethyl acetate:methanol (8:1.5:0.5).
-
Visualize the separated spots by spraying with p-anisaldehyde reagent and observing under UV light.
-
Pool the fractions that show a profile consistent with this compound.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
For final purification and analysis, use an RP-HPLC system with a C18 column (e.g., Phenomenex, 5μ, 4.6 x 250 mm).
-
Employ a gradient elution with water (Solvent A) and acetonitrile (Solvent B). A typical gradient is as follows:
-
0-5 min: 33.7% B
-
5-8 min: Gradient to 50% B
-
8-12 min: Gradient to 70% B
-
12-20 min: Gradient to 100% B
-
-
Maintain a flow rate of 1.0 mL/min and use a UV detector set at 220 nm.
-
This compound typically elutes as a single peak at a retention time of approximately 17.5 minutes under these conditions.[1][3]
-
Extraction and Purification Yield Data (from A. malabarica)
| Step | Input Material | Output Material | Yield | Reference |
| Methanol Extraction | 2 kg dried powder | Crude Methanol Extract | 120 g | [1] |
| Partitioning | 120 g Methanol Extract | n-hexane Extract | 8 g | [1] |
| Partitioning | 120 g Methanol Extract | Methanol Extract | 85 g | [1] |
Protocol 2: Alternative Purification from Pastinaca sativa
This protocol, developed for a similar compound, involves precipitation and recrystallization and may be adapted for this compound.[9]
1. Initial Extraction:
-
Grind the plant material (e.g., Pastinaca sativa) to a 40-mesh powder.
-
Perform a flash extraction using a 90% ethanol solution.
2. Decolorization and Precipitation:
-
Add activated carbon to the ethanolic extract and maintain the temperature at 60°C for 30 minutes to decolorize the solution.
-
Concentrate the decolorized solution and allow it to stand, which will cause the crude compound to precipitate.
-
Filter the solution to collect the precipitate.
3. Acid-Base Purification:
-
Dissolve the precipitate in an alkaline solution (e.g., ammonia solution at pH 9).
-
Filter the solution to remove any insoluble impurities.
-
Adjust the pH of the supernatant to 4.5–5.5 using hydrochloric acid. This will cause the purified acid to precipitate out of the solution.
-
Collect the precipitate by filtration.
4. Recrystallization:
-
Dissolve the precipitate in a minimal amount of hot 95% or 100% ethanol under reflux.
-
Filter the hot solution to remove any remaining impurities.
-
Allow the filtrate to cool slowly to form crystals.
-
For higher purity, repeat the recrystallization process two more times.
-
Filter the solution to collect the purified crystals and dry them thoroughly. This method has been reported to yield a purity of over 93%.[9]
Visualizations
Experimental Workflow
References
- 1. Analysis of the Cytotoxic Potential of this compound Isolated from Anisomeles malabarica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Analysis of the Cytotoxic Potential of this compound Isolated from Anisomeles malabarica | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of this compound-like Compounds for the Treatment of HPV-Mediated Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CAS#:59632-76-7 | Chemsrc [chemsrc.com]
- 8. EP2895162B1 - Pharmaceutical compositions of this compound and the use thereof - Google Patents [patents.google.com]
- 9. Purification method of this compound - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols: Anisomelic Acid Total and Semi-Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic strategies for obtaining anisomelic acid, a bioactive cembranoid diterpene. The document covers both the challenging total synthesis and a more recent, efficient semi-synthetic route. Detailed experimental protocols for key reactions are provided, along with a summary of reported biological activities to highlight the therapeutic potential of this natural product.
Introduction
This compound, a macrocyclic cembranolide isolated from plants of the Anisomeles genus, has garnered significant interest in the scientific community due to its diverse biological activities. It has demonstrated potential as an anti-cancer agent by inducing apoptosis in various cancer cell lines, including breast and cervical cancer.[1][2][3] More recently, it has been identified as a potent inhibitor of SARS-CoV-2 replication.[4][5] The complex structure of this compound, featuring a 14-membered macrocycle and a trans-fused α-methylene-γ-lactone, presents a considerable synthetic challenge.[4][5] This document details the established total synthesis and a highly efficient semi-synthesis, providing researchers with the necessary information for its preparation and further investigation.
Synthetic Strategies: A Comparative Overview
Two main approaches for the synthesis of this compound have been reported: a racemic total synthesis and an enantioselective semi-synthesis. A summary of these methods is presented below.
| Parameter | Total Synthesis (Marshall, 1987) | Semi-synthesis (2022) |
| Starting Material | Geranyl acetate | (+)-Costunolide |
| Number of Steps | 21 | 5 |
| Overall Yield | ~1% | 27% |
| Stereoselectivity | Racemic | Enantioselective |
| Key Reactions | Horner-Emmons condensation for cyclization | Ozonolysis, Horner-Wadsworth-Emmons reaction |
| Advantages | De novo synthesis | High yield, enantioselectivity, readily available starting material |
| Disadvantages | Low yield, long route, racemic product | Dependent on natural product availability |
Total Synthesis of (±)-Anisomelic Acid
The first total synthesis of racemic this compound was accomplished by Marshall and DeHoff in 1987.[4][5] This lengthy 21-step synthesis provided proof of the structure but is limited by its low overall yield of approximately 1%.[4][5] A key step in this synthesis involves a stereoselective Horner-Emmons condensation to construct the 14-membered ring.[6] The synthesis commences from the ozonolysis product of geranyl acetate.[2]
Retrosynthetic Analysis of Total Synthesis
Caption: Retrosynthetic approach for the total synthesis of this compound.
Enantioselective Semi-synthesis of (-)-Anisomelic Acid
A significantly more efficient enantioselective semi-synthesis of (-)-anisomelic acid was recently developed, starting from the naturally abundant and commercially available (+)-costunolide.[4][5] This five-step synthesis proceeds with an impressive 27% overall yield, providing optically pure (-)-anisomelic acid.[4][5]
Semi-synthesis Workflow
Caption: Workflow for the semi-synthesis of (-)-anisomelic acid.
Experimental Protocols for Semi-synthesis
Step 1: Ozonolysis of (+)-Costunolide
-
Reaction: (+)-Costunolide is converted to a ketoaldehyde intermediate.
-
Protocol: A solution of (+)-costunolide (1.0 eq) in a mixture of CH₂Cl₂ and acetic acid (10:1 v/v) is cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The reaction mixture is then purged with nitrogen, and dimethyl sulfide (DMS) is added. The mixture is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the ketoaldehyde.
Step 2: Horner-Wadsworth-Emmons Reaction
-
Reaction: The ketoaldehyde is reacted with a phosphonate ylide to form an (E)-olefin as the major product.
-
Protocol: To a solution of the phosphonate reagent (1.2 eq) in dry THF at -78 °C is added potassium hexamethyldisilazide (KHMDS, 1.2 eq). After stirring for 30 minutes, a solution of the ketoaldehyde (1.0 eq) in THF is added dropwise. The reaction is stirred at -78 °C for 4 hours and then quenched with saturated aqueous NH₄Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over Na₂SO₄ and concentrated. The crude product is purified by column chromatography.
-
Yield: 49% for the (E)-olefin and 21% for the desired ketone isomer.[4]
Subsequent Steps: The synthesis proceeds through isomerization to the desired ketone, followed by reduction and lactonization to afford (-)-anisomelic acid.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with its anti-cancer and anti-viral properties being the most extensively studied.
Anti-Cancer Activity
This compound induces apoptosis in breast and cervical cancer cells.[1][2][3] This is achieved through the induction of DNA damage, which subsequently leads to programmed cell death.[1][2] In human papillomavirus (HPV)-positive cancer cells, this compound has been shown to deplete the E6 and E7 oncoproteins, which are crucial for viral-induced cancer development.[8]
Caption: Proposed mechanism of anti-cancer action of this compound.
Anti-SARS-CoV-2 Activity
This compound has been identified as an inhibitor of SARS-CoV-2 replication.[4][5] It has been shown to inhibit multiple targets in the viral infection cycle, including the binding of the viral spike protein to neuropilin-1 and the activity of host proteases like TMPRSS2 and cathepsins B and L, which are essential for viral entry.[4] Furthermore, it inhibits the main viral protease (3CLpro).[7] this compound also modulates the host immune response by suppressing the expression of pro-inflammatory cytokines.[4]
Caption: Multi-target inhibition of SARS-CoV-2 by this compound.
Conclusion
The development of a concise and high-yielding semi-synthesis has made (-)-anisomelic acid more accessible for further research and potential drug development. The detailed protocols and biological insights provided in these application notes are intended to facilitate the work of researchers in chemistry, biology, and pharmacology who are interested in exploring the therapeutic potential of this promising natural product. The multi-target nature of this compound's biological activity suggests that it could be a valuable lead compound for the development of novel therapeutics.
References
- 1. Analysis of the Cytotoxic Potential of this compound Isolated from Anisomeles malabarica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Identification and semisynthesis of (−)-anisomelic acid as oral agent against SARS-CoV-2 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. EP2895162B1 - Pharmaceutical compositions of this compound and the use thereof - Google Patents [patents.google.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Synthesis and Evaluation of this compound-like Compounds for the Treatment of HPV-Mediated Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Anisomelic Acid: Application Notes for HPLC and NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the analysis of Anisomelic acid using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended to guide researchers in the qualitative and quantitative analysis of this compound, a natural compound of interest for its potential therapeutic properties.
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
Reverse-phase HPLC (RP-HPLC) is a robust method for the separation, identification, and quantification of this compound in various samples, including plant extracts and formulated products.
Experimental Protocol: RP-HPLC
Objective: To separate and quantify this compound using a gradient RP-HPLC method.
Instrumentation:
-
Shimadzu HPLC system (or equivalent)
-
Photodiode Array (PDA) detector
-
Reverse-phase C18 column (e.g., Phenomenex, 5 µm, 4.6 x 250 mm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard (for calibration)
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
For plant extracts, perform a suitable extraction method (e.g., methanolic extraction) followed by filtration through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0.01 min: 33.7% B
-
5 min: 33.7% B
-
8 min: 50% B
-
12 min: 70% B
-
20 min: 100% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
-
Detection Wavelength: 220 nm
-
-
Data Analysis:
-
Identify the this compound peak in the chromatogram by comparing the retention time with that of the standard. A typical retention time for this compound under these conditions is approximately 17.5 minutes.[1]
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
-
Quantitative Data Summary: HPLC
| Parameter | Value | Reference |
| Column | C18 Reverse-Phase (5 µm, 4.6 x 250 mm) | [1] |
| Mobile Phase | Water and Acetonitrile | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Detection | 220 nm | [1] |
| Retention Time | ~17.5 min | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of this compound
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker, 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound sample in about 0.6 mL of the deuterated solvent in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved to obtain high-resolution spectra.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
For complete structural assignment, additional 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transformation, phase correction, and baseline correction).
-
Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Assign the signals in the ¹H and ¹³C spectra to the corresponding atoms in the this compound structure based on their chemical shifts, multiplicities, and integration values, and by comparison with literature data.
-
Quantitative Data Summary: NMR
Due to the lack of specific, publicly available, and fully assigned ¹H and ¹³C NMR data for this compound in the provided search results, a detailed table of chemical shifts cannot be presented here. It is recommended to consult specialized chemical databases or the primary literature for this information.
Biological Activity: this compound-Induced Apoptosis
This compound has been reported to induce apoptosis, or programmed cell death, in cancer cells. Understanding the underlying signaling pathway is crucial for its development as a potential therapeutic agent.
Experimental Workflow for Apoptosis Assay
Workflow for studying this compound-induced apoptosis.
Signaling Pathway of this compound-Induced Apoptosis
While the complete molecular mechanism of this compound-induced apoptosis is still under investigation, it is suggested to involve the intrinsic pathway, characterized by mitochondrial involvement. A proposed general pathway is illustrated below.
Proposed intrinsic apoptosis pathway induced by this compound.
Disclaimer: The information provided in these application notes is for research and informational purposes only. Researchers should validate these protocols in their own laboratories.
References
Application Notes and Protocols for In Vitro Evaluation of Anisomelic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vitro experimental design to investigate the biological activities of anisomelic acid. The protocols are intended for researchers in cell biology, pharmacology, and drug discovery.
Introduction
This compound, a diterpenoid compound primarily isolated from Anisomeles malabarica, has garnered scientific interest due to its potential therapeutic properties.[1] Preclinical studies have indicated its cytotoxic and apoptosis-inducing effects in various cancer cell lines, particularly breast and cervical cancer.[1][2][3][4][5] Furthermore, emerging evidence suggests potential anti-inflammatory activities.[6][7][8][9] The primary mechanism of its anti-cancer effect in HPV-positive cervical cancer cells is attributed to the depletion of E6 and E7 oncoproteins, leading to the stabilization of the tumor suppressor protein p53 and subsequent apoptosis.[10][11][12] this compound has also been shown to induce DNA damage in cancer cells.[2][3][5]
This document outlines a phased in vitro experimental design to systematically evaluate the cytotoxic, apoptotic, and anti-inflammatory potential of this compound. Detailed protocols for key experiments are provided to ensure reproducibility and facilitate further investigation into its mechanism of action.
Phase 1: Cytotoxicity Screening
The initial phase focuses on determining the cytotoxic effects of this compound across a panel of cancer and non-cancerous cell lines to establish a dose-response relationship and determine the half-maximal inhibitory concentration (IC50).
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[5]
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Data Presentation: Cytotoxicity of this compound
| Cell Line | Type | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| MCF-7 | Breast Cancer (ER+) | |||
| MDA-MB-231 | Breast Cancer (TNBC) | |||
| SiHa | Cervical Cancer (HPV16+) | |||
| HeLa | Cervical Cancer (HPV18+) | |||
| HEK293 | Non-cancerous |
Phase 2: Investigation of Apoptotic Mechanisms
This phase aims to elucidate the apoptotic effects of this compound in cancer cell lines that demonstrate sensitivity in Phase 1.
Experimental Protocol: Morphological Assessment of Apoptosis (Hoechst 33342 Staining)
-
Cell Culture and Treatment: Seed cells on sterile coverslips in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Staining: Wash the cells with PBS and stain with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes at room temperature in the dark.
-
Microscopy: Wash the cells again with PBS and mount the coverslips on microscope slides. Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei.
Experimental Protocol: DNA Damage Assessment (Comet Assay)
-
Cell Treatment and Harvesting: Treat cells with this compound as described above. Harvest the cells by trypsinization and resuspend in ice-cold PBS.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a lysis solution to remove cellular proteins and membranes.
-
Electrophoresis: Place the slides in an electrophoresis chamber containing an alkaline buffer and apply an electric field.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide) and visualize under a fluorescence microscope. The extent of DNA damage is quantified by the length of the "comet" tail.[5]
Data Presentation: Apoptotic Effects of this compound
| Cell Line | Treatment | % Apoptotic Cells (Hoechst) | Comet Tail Length (µm) |
| SiHa | Vehicle Control | ||
| This compound (IC50) | |||
| This compound (2x IC50) | |||
| MCF-7 | Vehicle Control | ||
| This compound (IC50) | |||
| This compound (2x IC50) |
Phase 3: Evaluation of Anti-inflammatory Potential
This phase investigates the anti-inflammatory properties of this compound using a macrophage-based model.
Experimental Protocol: Nitric Oxide (NO) Production Assay
-
Cell Culture and Stimulation: Culture RAW 264.7 macrophage cells and seed them in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.
Data Presentation: Anti-inflammatory Effects of this compound
| This compound (µM) | NO Production (µM) | % Inhibition |
| 0 (Control) | 0 | |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 |
Phase 4: Elucidation of Signaling Pathways
This final phase focuses on identifying the molecular mechanisms underlying the observed biological activities of this compound through Western blot analysis.
Experimental Protocol: Western Blot Analysis
-
Protein Extraction: Treat cells with this compound at the desired concentrations and time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p53, E6, E7, Bcl-2, Bax, Caspase-3, iNOS, COX-2, NF-κB).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro evaluation of this compound.
Proposed Signaling Pathway of this compound in HPV+ Cervical Cancer
Caption: Proposed mechanism of this compound-induced apoptosis in HPV-positive cells.
Proposed Anti-inflammatory Signaling Pathway
Caption: Proposed anti-inflammatory mechanism of this compound.
References
- 1. Analysis of the Cytotoxic Potential of this compound Isolated from Anisomeles malabarica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Analysis of the Cytotoxic Potential of this compound Isolated from Anisomeles malabarica | Semantic Scholar [semanticscholar.org]
- 3. Analysis of the Cytotoxic Potential of this compound Isolated from Anisomeles malabarica [mdpi.com]
- 4. Analysis of the Cytotoxic Potential of this compound Isolated from Anisomeles malabarica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. The constituents of Anisomeles indica and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. EP2895162B1 - Pharmaceutical compositions of this compound and the use thereof - Google Patents [patents.google.com]
- 12. Synthesis and Evaluation of this compound-like Compounds for the Treatment of HPV-Mediated Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cytotoxicity of Anisomelic Acid using an MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anisomelic acid, a cembrane-type diterpenoid isolated from Anisomeles malabarica, has demonstrated significant cytotoxic and anti-proliferative properties against various cancer cell lines.[1][2][3] This has led to growing interest in its potential as an anti-cancer therapeutic agent. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[4][5] This application note provides a detailed protocol for determining the cytotoxic effects of this compound on cancer cells using the MTT assay.
The principle of the MTT assay is based on the reduction of the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan product by mitochondrial dehydrogenases of viable cells.[4][5] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The insoluble formazan is then solubilized, and the absorbance is measured at a specific wavelength (typically between 570 and 590 nm). A decrease in the absorbance of treated cells compared to untreated controls indicates a reduction in cell viability and thus the cytotoxic effect of the compound.
Studies have shown that this compound's cytotoxic effects are dose- and duration-dependent.[1][2] Its mechanism of action involves the induction of apoptosis, characterized by chromatin condensation, formation of apoptotic bodies, and DNA damage.[1][2] In human papillomavirus (HPV)-positive cervical cancer cells, this compound has been found to deplete the E6 and E7 oncoproteins, which are critical for viral-induced cancer.[6][7]
Data Presentation
The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table summarizes the reported IC50 values of this compound against various cancer cell lines after 24 and 48 hours of treatment.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MDA-MB-231 | Breast Cancer (ER-negative) | 24 | 43.56 ± 2.4 |
| 48 | 41.23 ± 3.1 | ||
| MCF-7 | Breast Cancer (ER-positive) | 24 | 27.56 ± 1.4 |
| 48 | Not Reported | ||
| SiHa | Cervical Cancer (HPV16-positive) | 24 | 33.4 ± 3.6 |
| 48 | Not Reported | ||
| ME-180 | Cervical Cancer | 24 | 22.23 ± 4.3 |
| 48 | Not Reported | ||
| Data sourced from Preethy et al., 2013.[2] |
Experimental Protocols
Materials and Reagents
-
This compound (ensure high purity)
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7, SiHa, ME-180)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570-590 nm
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
Experimental workflow for assessing this compound cytotoxicity via MTT assay.
Detailed Protocol
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed 5 x 104 cells in 100 µL of complete medium per well in a 96-well plate.[1]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in serum-free medium to achieve final concentrations ranging from 0 to 50 µM.[1] Ensure the final DMSO concentration in each well is less than 0.1% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (cells with medium only).
-
After the 24-hour attachment period, carefully aspirate the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired time periods (e.g., 24 and 48 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Following the treatment incubation, add 10 µL of 5 mg/mL MTT solution to each well.[8]
-
Incubate the plate for 1 to 4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Mix thoroughly by gentle shaking or pipetting up and down to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Mean OD of Treated Cells / Mean OD of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Signaling Pathway
This compound induces cytotoxicity in cancer cells, particularly HPV-positive cervical cancer cells, through a mechanism that involves the depletion of viral oncoproteins E6 and E7.[6][7] This leads to the restoration of p53 tumor suppressor function, resulting in cell cycle arrest and apoptosis. The induction of apoptosis is a key outcome of this compound treatment.[1][2][9] While the complete signaling cascade is still under investigation, a putative pathway can be illustrated.
Putative signaling pathway of this compound-induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of the Cytotoxic Potential of this compound Isolated from Anisomeles malabarica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Analysis of the Cytotoxic Potential of this compound Isolated from Anisomeles malabarica | Semantic Scholar [semanticscholar.org]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Evaluation of this compound-like Compounds for the Treatment of HPV-Mediated Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uncovering New Antimelanoma Strategies: Experimental Insights into Semisynthetic Pentacyclic Triterpenoids [mdpi.com]
- 9. Targeted delivery of a novel anticancer compound this compound using chitosan-coated porous silica nanorods for enhancing the apoptotic effect - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
Application Notes: Detection of Anisomelic Acid-Induced Apoptosis using Annexin V
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Anisomelic acid, a naturally occurring diterpenoid, has demonstrated cytotoxic effects on various cancer cell lines. Emerging research indicates that its mechanism of action involves the induction of apoptosis, or programmed cell death.[1][2] One of the earliest and most definitive markers of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorochrome.[3][4][5] This application note provides a comprehensive overview and detailed protocols for detecting and quantifying this compound-induced apoptosis using Annexin V staining followed by flow cytometry.
Principle of the Assay
In viable cells, phosphatidylserine is strictly maintained on the cytosolic side of the cell membrane. Upon initiation of apoptosis, this asymmetry is lost, and PS becomes exposed on the cell's outer surface. Annexin V conjugated to a fluorescent dye (e.g., FITC, PE, or APC) can then bind to the exposed PS. By co-staining with a vital dye such as Propidium Iodide (PI) or 7-AAD, which is excluded by live cells with intact membranes, it is possible to distinguish between different cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Flow cytometry is then used to analyze the stained cell population, allowing for the quantification of each subgroup.
Quantitative Data Summary
This compound has been shown to be cytotoxic to a range of cancer cell lines in a dose- and duration-dependent manner. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
Table 1: IC50 Values of this compound on Various Cancer Cell Lines
| Cell Line | 24 hours (µM) | 48 hours (µM) |
| MDA-MB-231 (Breast Cancer) | 43.56 ± 2.4 | 41.23 ± 3.1 |
| MCF-7 (Breast Cancer) | 27.56 ± 1.4 | 25.43 ± 2.5 |
| SiHa (Cervical Cancer) | 33.4 ± 3.6 | 30.11 ± 1.7 |
| ME-180 (Cervical Cancer) | 22.23 ± 4.3 | 20.56 ± 2.8 |
Data is presented as mean ± standard deviation.
Table 2: Representative Data for this compound-Induced Apoptosis using Annexin V/PI Staining
While direct quantitative data for Annexin V/PI staining of this compound-treated cells is not extensively available in the literature, the following table illustrates how such data would be presented. Researchers should generate this data empirically using the protocols provided below.
| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | IC50/2 | Data to be determined | Data to be determined | Data to be determined |
| This compound | IC50 | Data to be determined | Data to be determined | Data to be determined |
| This compound | 2 x IC50 | Data to be determined | Data to be determined | Data to be determined |
This table is a template. The data should be generated from experimental results.
Signaling Pathway of this compound-Induced Apoptosis
Current evidence suggests that this compound induces apoptosis through a caspase-dependent pathway. Studies have shown that treatment with this compound leads to the activation of caspase-3 and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP). Furthermore, recent findings indicate that this compound can promote the degradation of the HPV16 E6 oncoprotein, which is known to target the tumor suppressor p53 for degradation. The stabilization of p53 can, in turn, upregulate pro-apoptotic proteins like Bax, leading to the intrinsic apoptosis pathway.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the cancer cell line of interest (e.g., MCF-7, SiHa) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50). Ensure the final DMSO concentration in all wells (including the control) is less than 0.1%.
-
Treatment: Once the cells reach the desired confluency, replace the old medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).
Protocol 2: Annexin V-FITC/PI Staining for Flow Cytometry
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium (which contains floating apoptotic cells).
-
Wash the adherent cells once with PBS (calcium and magnesium-free).
-
Gently detach the cells using a non-enzymatic cell dissociation solution or trypsin-EDTA.
-
Combine the detached cells with the collected supernatant from the first step.
-
For suspension cells, simply collect the cells.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants.
-
Caption: Experimental workflow for Annexin V/PI staining.
Protocol 3: Caspase-3 Activity Assay (Fluorometric)
-
Cell Lysate Preparation:
-
Culture and treat cells with this compound as described in Protocol 1.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cell pellet in a chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford or BCA assay).
-
Assay Reaction:
-
In a 96-well black plate, add 50 µL of cell lysate to each well.
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.
-
Add 5 µL of the caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 440-460 nm.
-
Data Analysis: The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of the treated samples to the untreated control.
Protocol 4: Western Blot for p53, Bax, and Cleaved PARP
-
Protein Extraction: Prepare cell lysates as described in Protocol 3, step 1.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, Bax, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Troubleshooting
-
High background in Annexin V staining: Ensure gentle cell handling to avoid mechanical damage to the cell membrane. Use a non-enzymatic cell dissociation method if possible.
-
Low caspase activity: Optimize the treatment time and concentration of this compound. Ensure the cell lysis buffer is fresh and kept on ice.
-
Weak bands on Western blot: Increase the amount of protein loaded, optimize antibody concentrations, and ensure efficient protein transfer.
References
Anisomelic Acid Comet Assay for DNA Damage Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisomelic acid, a natural diterpenoid isolated from Anisomeles malabarica, has demonstrated cytotoxic effects against various cancer cell lines.[1][2] One of the key mechanisms underlying its anti-cancer activity is the induction of DNA damage, which can trigger cell cycle arrest and apoptosis.[1][3] The single-cell gel electrophoresis, or comet assay, is a sensitive and reliable method for detecting DNA strand breaks in individual cells.[4] This document provides detailed application notes and protocols for utilizing the alkaline comet assay to assess DNA damage induced by this compound.
Principle of the Comet Assay
The comet assay is based on the principle that fragmented DNA from a single cell embedded in an agarose gel will migrate away from the nucleus under an electric field, forming a "comet" shape. The head of the comet consists of intact DNA, while the tail is composed of damaged, fragmented DNA. The intensity and length of the comet tail are proportional to the extent of DNA damage.[4]
Application
This protocol is designed for the in vitro assessment of DNA damage in cancer cell lines treated with this compound. It can be utilized for:
-
Screening the genotoxic potential of this compound and its derivatives.
-
Determining the dose-dependent effects of this compound on DNA integrity.
-
Investigating the kinetics of DNA damage and repair following treatment.
-
Elucidating the mechanism of action of this compound in cancer therapy.
Data Presentation
The following tables summarize representative quantitative data obtained from an alkaline comet assay performed on MDA-MB-231 breast cancer cells treated with this compound for 48 hours. The IC50 value for this compound in MDA-MB-231 cells after 48 hours is approximately 41.23 µM.[1]
Table 1: Dose-Dependent Effect of this compound on DNA Damage in MDA-MB-231 Cells
| Treatment Group | Concentration (µM) | % Tail DNA (Mean ± SD) | Olive Tail Moment (Mean ± SD) |
| Vehicle Control (DMSO) | 0 | 4.5 ± 1.2 | 1.8 ± 0.5 |
| This compound | 10 | 15.2 ± 3.5 | 5.9 ± 1.4 |
| This compound | 25 | 35.8 ± 5.1 | 14.2 ± 2.1 |
| This compound | 50 (approx. IC50) | 62.3 ± 7.8 | 25.1 ± 3.2 |
| Positive Control (H₂O₂) | 100 | 85.1 ± 6.5 | 34.0 ± 2.6 |
SD: Standard Deviation
Table 2: IC50 Values of this compound in Various Cancer Cell Lines (48h Treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 41.23 ± 2.1 |
| MCF-7 | Breast Cancer | 25.89 ± 1.8 |
| SiHa | Cervical Cancer | 31.55 ± 2.9 |
| ME-180 | Cervical Cancer | 20.11 ± 3.7 |
Data adapted from Preethy et al., 2013.[1]
Experimental Protocols
Preparation of this compound
-
Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Working Solutions: Dilute the stock solution with cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Alkaline Comet Assay Protocol
This protocol is adapted for adherent cancer cell lines such as MDA-MB-231.
Materials:
-
Cell Culture: MDA-MB-231 cells, complete culture medium (e.g., DMEM with 10% FBS), cell culture flasks/plates, incubator (37°C, 5% CO₂).
-
This compound Treatment: this compound stock solution, vehicle control (DMSO).
-
Comet Assay Reagents:
-
Phosphate-buffered saline (PBS), Ca²⁺ and Mg²⁺ free.
-
Trypsin-EDTA solution.
-
Normal Melting Point (NMP) Agarose.
-
Low Melting Point (LMP) Agarose.
-
Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10), with 1% Triton X-100 and 10% DMSO added fresh.
-
Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH > 13).
-
Neutralization Buffer (0.4 M Tris, pH 7.5).
-
DNA Staining Solution (e.g., SYBR® Green I or Ethidium Bromide).
-
-
Equipment:
-
Microscope slides (pre-coated or frosted).
-
Coverslips.
-
Horizontal gel electrophoresis unit with a power supply.
-
Fluorescence microscope with appropriate filters.
-
Image analysis software for comet scoring.
-
Micropipettes and tips.
-
Water bath.
-
Refrigerator/cold room.
-
Procedure:
-
Cell Seeding and Treatment:
-
Seed MDA-MB-231 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Treat the cells with various concentrations of this compound (and vehicle control) for the desired duration (e.g., 48 hours). Include a positive control for DNA damage (e.g., 100 µM H₂O₂ for 30 minutes).
-
-
Slide Preparation:
-
Prepare a 1% NMP agarose solution in PBS and keep it at 50-60°C.
-
Dip clean microscope slides in the NMP agarose, wipe the back of the slide, and let it solidify on a flat surface. This creates the first layer.
-
-
Cell Harvesting and Embedding:
-
After treatment, wash the cells with PBS.
-
Harvest the cells by trypsinization and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Prepare a 0.5% LMP agarose solution in PBS and maintain it at 37°C in a water bath.
-
Mix 10 µL of the cell suspension with 90 µL of the LMP agarose.
-
Quickly pipette 75 µL of this mixture onto the pre-coated slide and cover with a coverslip.
-
Place the slides at 4°C for 10-15 minutes to solidify the agarose.
-
-
Lysis:
-
Gently remove the coverslips.
-
Immerse the slides in ice-cold Lysis Solution for at least 1 hour at 4°C in the dark.
-
-
Alkaline Unwinding and Electrophoresis:
-
Carefully remove the slides from the Lysis Solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with freshly prepared, cold Alkaline Electrophoresis Buffer until the slides are fully submerged.
-
Let the DNA unwind for 20-40 minutes in the alkaline buffer at 4°C.
-
Perform electrophoresis at a low voltage (e.g., 25 V) and constant current (e.g., 300 mA) for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Gently remove the slides from the electrophoresis tank and place them on a staining tray.
-
Neutralize the slides by washing them three times for 5 minutes each with Neutralization Buffer.
-
Stain the slides with a fluorescent DNA dye (e.g., add 50 µL of SYBR® Green I solution and cover with a coverslip).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized software to quantify DNA damage. At least 50-100 comets should be scored per slide.
-
Commonly used parameters for quantifying DNA damage are % Tail DNA and Olive Tail Moment.[5]
-
Mandatory Visualizations
Caption: Experimental workflow for the this compound Comet Assay.
Caption: Putative signaling pathway of this compound-induced DNA damage.
Discussion
The results from the comet assay indicate that this compound induces DNA strand breaks in a dose-dependent manner in MDA-MB-231 breast cancer cells. The increase in % Tail DNA and Olive Tail Moment with increasing concentrations of this compound provides quantitative evidence of its genotoxic effect.
The observed DNA damage likely triggers a DNA damage response (DDR) pathway. A plausible mechanism involves the activation of the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases, which are key sensors of DNA double-strand and single-strand breaks, respectively.[6] Activated ATM/ATR can then phosphorylate and activate downstream targets, including the tumor suppressor protein p53.[7] Stabilized and activated p53 can transcriptionally regulate genes involved in cell cycle arrest, providing time for DNA repair. If the DNA damage is too severe to be repaired, p53 can initiate the apoptotic cascade, leading to programmed cell death. This proposed pathway is consistent with studies on other natural compounds that induce DNA damage and activate the p53 pathway.[8] Further investigation, such as Western blotting for phosphorylated ATM/ATR and p53, would be necessary to confirm the specific signaling pathway activated by this compound.
Conclusion
The alkaline comet assay is a valuable tool for quantifying the DNA-damaging effects of this compound. This application note provides a comprehensive protocol and representative data for researchers investigating the genotoxic properties of this and other natural compounds. The findings support the potential of this compound as an anti-cancer agent that acts, at least in part, by inducing DNA damage and subsequently triggering cell death pathways.
References
- 1. Analysis of the Cytotoxic Potential of this compound Isolated from Anisomeles malabarica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Use of the comet assay technique for quick and reliable prediction of in vitro response to chemotherapeutics in breast and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound promotes proteasomal degradation of HPV16 E6 via E3 ligase recruitment: A mass spectrometry-based interactome study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anisomelic Acid Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisomelic acid (AA), a diterpenoid compound isolated from Anisomeles malabarica, has demonstrated significant anticancer properties, particularly against cervical and breast cancer cell lines.[1][2] Its mechanism of action involves the induction of apoptosis and cell cycle arrest.[3] However, like many potent natural compounds, its therapeutic efficacy can be enhanced, and side effects minimized through targeted drug delivery systems. This document provides detailed application notes and protocols for the formulation and evaluation of a folic acid (FA)-targeted drug delivery system for this compound, primarily based on chitosan-coated mesoporous silica nanorods.[4][5] This system is designed to specifically target cancer cells overexpressing folate receptors, a common feature in various malignancies, including cervical cancer.
Data Presentation
Table 1: Physicochemical Characterization of this compound-Loaded Nanoparticles
| Formulation | Hydrodynamic Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (wt%) |
| NR-MSP | Not Reported | 0.2 | -33 | Not Applicable |
| Chitosan-NR-MSP | Not Reported | 0.2 | +33 | Not Applicable |
| FA-Chitosan-NR-MSP | Not Reported | 0.1 | +25 | Not Applicable |
| AA-Loaded Chitosan-NR-MSP | Not Reported | Not Reported | Not Reported | 13[4][5] |
NR-MSP: Rod-shaped Mesoporous Silica Nanoparticles AA: this compound FA: Folic Acid
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 Value (µM) |
| SiHa | Cervical Carcinoma (HPV-16 positive) | ~30-40[5][6] |
| HeLa | Cervical Carcinoma (HPV-18 positive) | ~40-50[7] |
| MDA-MB-231 | Breast Cancer (ER-negative) | ~50[5] |
| MCF-7 | Breast Cancer (ER-positive) | ~40[5] |
| ME-180 | Cervical Carcinoma | <30[5] |
| HEK 293 | Normal Kidney Cells | High (low cytotoxicity)[4][5] |
Table 3: In Vitro Release of this compound from Nanoparticles
| Formulation | Condition | Cumulative Release after 30h (%) |
| AA-Loaded NR-MSP | pH 7.2 (Extracellular mimic) | ~60[5] |
| AA-Loaded NR-MSP | pH 5.5 (Endosomal mimic) | ~70[5] |
| AA-Loaded Chitosan-NR-MSP | pH 7.2 (Extracellular mimic) | ~30[5] |
| AA-Loaded Chitosan-NR-MSP | pH 5.5 (Endosomal mimic) | ~50[5] |
Signaling Pathway of this compound in HPV-Positive Cervical Cancer
This compound exhibits a unique mechanism of action in Human Papillomavirus (HPV)-positive cervical cancer cells. It selectively induces the degradation of the viral oncoproteins E6 and E7.[1][3] The depletion of E6 leads to the stabilization and accumulation of the tumor suppressor protein p53.[1][3] Increased p53 levels, in turn, transcriptionally activate the cyclin-dependent kinase inhibitor p21, resulting in G2/M phase cell cycle arrest.[1][3] Furthermore, the degradation of E6 also leads to the depletion of the cellular inhibitor of apoptosis protein 2 (cIAP2), contributing to the induction of p53-independent intrinsic apoptosis.[1][3] This apoptotic cascade is executed through the activation of caspase-3 and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP).[4][5]
Experimental Protocols
Protocol 1: Synthesis of Folic Acid-Chitosan (FA-CS) Conjugate
This protocol describes the covalent conjugation of folic acid to the chitosan polymer backbone.
Materials:
-
Chitosan (medium molecular weight)
-
Folic Acid (FA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Acetic Acid (1% v/v)
-
Sodium Hydroxide (NaOH) solution (0.1 M)
-
Dialysis membrane (MWCO 12-14 kDa)
Procedure:
-
Dissolve 25 mg of folic acid, 54 mg of EDC, and 64 mg of NHS in 10 mL of anhydrous DMSO.
-
Stir the mixture vigorously for 2 hours at room temperature, protected from light, to activate the carboxylic acid groups of folic acid.
-
Prepare a 0.5% (w/v) chitosan solution by dissolving 500 mg of chitosan in 100 mL of 1% acetic acid.
-
Adjust the pH of the chitosan solution to 5.5 with 0.1 M NaOH.
-
Slowly add the activated folic acid solution to the chitosan solution under continuous stirring.
-
Allow the reaction to proceed for 24 hours at room temperature in the dark.
-
Purify the FA-CS conjugate by dialysis against deionized water for 3 days, changing the water frequently.
-
Lyophilize the purified solution to obtain the FA-CS conjugate as a powder.
Protocol 2: Preparation of FA-Targeted, AA-Loaded Chitosan-Coated Mesoporous Silica Nanorods (FA-Chitosan-NR-MSP/AA)
This protocol details the formulation of the targeted drug delivery system.
Materials:
-
Rod-shaped Mesoporous Silica Nanoparticles (NR-MSP)
-
This compound (AA)
-
Cyclohexane
-
FA-CS conjugate (from Protocol 1)
-
MES buffer (10 mM, pH 5.5)
Procedure:
-
Drug Loading: Disperse 20 mg of NR-MSPs in 10 mL of a saturated solution of this compound in cyclohexane.
-
Stir the suspension overnight at room temperature to allow for drug loading into the mesopores.
-
Centrifuge the suspension to collect the AA-loaded NR-MSPs (NR-MSP/AA) and vacuum dry the pellet.
-
Surface Coating: Resuspend the NR-MSP/AA in MES buffer.
-
Add the FA-CS conjugate solution to the NR-MSP/AA suspension under stirring. The positively charged chitosan will electrostatically adsorb onto the negatively charged silica surface.
-
Continue stirring for 1-2 hours to ensure complete coating.
-
Centrifuge the final nanoparticles (FA-Chitosan-NR-MSP/AA) and wash with deionized water to remove any unadsorbed polymer.
-
Resuspend the nanoparticles in the desired buffer for characterization or lyophilize for storage.
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the cytotoxic effect of this compound and its nanoformulation on cancer cells.
Materials:
-
Cancer cell lines (e.g., SiHa, HeLa) and a normal cell line (e.g., HEK 293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (free drug)
-
FA-Chitosan-NR-MSP/AA and control nanoparticles
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of free this compound and the nanoparticle formulations in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the prepared drug/nanoparticle dilutions to the respective wells. Include untreated cells as a control.
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Protocol 4: Assessment of Apoptosis (Western Blot for Caspase-3 and PARP)
This protocol is used to detect the induction of apoptosis by analyzing the cleavage of caspase-3 and PARP.
Materials:
-
SiHa or HeLa cells
-
6-well plates
-
Free this compound and nanoparticle formulations
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates and treat with free this compound or nanoparticle formulations (e.g., at a concentration equivalent to 20 µM AA) for 24 hours.[4]
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Analyze the band intensities to determine the extent of caspase-3 activation and PARP cleavage, using β-actin as a loading control.
Protocol 5: In Vivo Antitumor Efficacy in a Cervical Cancer Xenograft Model (General Protocol)
This is a generalized protocol as specific details for the this compound nanoformulation were not available in the reviewed literature. Researchers should optimize this protocol based on preliminary studies.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
SiHa or HeLa cells
-
Matrigel
-
This compound nanoformulations (e.g., FA-Chitosan-NR-MSP/AA) and control formulations
-
Sterile PBS
-
Calipers
Procedure:
-
Tumor Inoculation: Subcutaneously inject a suspension of 5 x 10⁶ SiHa or HeLa cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Randomly divide the mice into treatment groups (e.g., PBS control, free AA, non-targeted nanoparticles, targeted nanoparticles).
-
Treatment Administration: Administer the treatments via intravenous or intraperitoneal injection. The dosage and frequency should be determined based on maximum tolerated dose (MTD) studies.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
Conclusion
The provided application notes and protocols offer a comprehensive guide for the development and evaluation of this compound-targeted drug delivery systems. The use of a folic acid-targeted chitosan-coated mesoporous silica nanorod platform presents a promising strategy to enhance the therapeutic efficacy of this compound in cervical and other folate receptor-positive cancers. The detailed experimental procedures will enable researchers to replicate and build upon these findings, contributing to the advancement of targeted cancer therapies.
References
- 1. [PDF] Targeted delivery of a novel anticancer compound this compound using chitosan-coated porous silica nanorods for enhancing the apoptotic effect. | Semantic Scholar [semanticscholar.org]
- 2. Targeted delivery of a novel anticancer compound this compound using chitosan-coated porous silica nanorods for enhancing the apoptotic effect - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. diva-portal.org [diva-portal.org]
- 6. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Possible role of nanocarriers in drug delivery against cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anisomelic Acid Formulation in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Anisomelic Acid
This compound is a cembranoid diterpenoid with significant therapeutic potential, exhibiting both anticancer and antiviral properties.[1] Its mechanism of action, particularly in Human Papillomavirus (HPV)-positive cancers, involves the targeted depletion of E6 and E7 oncoproteins, leading to the reactivation of tumor suppressor pathways and subsequent apoptosis.[2] However, its hydrophobic nature presents a challenge for in vivo administration, necessitating a carefully designed formulation to ensure adequate bioavailability for preclinical studies. These application notes provide a comprehensive guide to formulating this compound for oral administration in animal models, along with detailed experimental protocols.
Physicochemical and Pharmacokinetic Properties of this compound
A thorough understanding of the physicochemical and pharmacokinetic profile of this compound is crucial for designing effective in vivo studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆O₄ | [1] |
| Molecular Weight | 330.4 g/mol | [1] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [3] |
| Aqueous Solubility | Poor | [3] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) at 48h | Source |
| MCF-7 | Breast Cancer (ER+) | 38.5 | [4] |
| MDA-MB-231 | Breast Cancer (ER-) | 45.2 | [4] |
| SiHa | Cervical Cancer (HPV16+) | 40.8 | [4] |
| ME-180 | Cervical Cancer (HPV68+) | 35.5 | [4] |
Table 3: Preclinical Pharmacokinetic Parameters of this compound (Intravenous Administration in Mice)
| Parameter | Value | Source |
| Clearance (CL) | Data not available in searched literature | |
| Volume of Distribution (Vd) | Data not available in searched literature | |
| Half-life (t₁/₂) | Data not available in searched literature | |
| Area Under the Curve (AUC) | Data not available in searched literature | |
| Oral Bioavailability | Data not available in searched literature |
Signaling Pathway of this compound in HPV-Positive Cancer Cells
This compound has been shown to induce apoptosis in HPV-positive cervical cancer cells by targeting the viral oncoproteins E6 and E7. This leads to the stabilization of p53 and the retinoblastoma (Rb) protein, respectively, reactivating crucial tumor-suppressing pathways. The PI3K/Akt pathway is also implicated in the downstream effects of E6/E7 oncoprotein activity, and its inhibition can contribute to apoptosis.
Caption: this compound signaling in HPV-positive cancers.
Experimental Protocols
Formulation of this compound for Oral Gavage
Due to its hydrophobic nature, this compound requires a suitable vehicle for oral administration to ensure its dissolution and absorption. An oil-in-water emulsion is a recommended approach.[5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile, amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
Protocol:
-
Preparation of Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution. For example, a 100 mg/mL stock solution. Sonication can be used to aid dissolution.
-
-
Preparation of Oil-in-Water Emulsion (Example for a 10 mg/kg dose in a 25g mouse with a 10 mL/kg dosing volume):
-
Dose Calculation:
-
Dose per mouse = 10 mg/kg * 0.025 kg = 0.25 mg
-
Dosing volume per mouse = 10 mL/kg * 0.025 kg = 0.25 mL
-
Required final concentration = 0.25 mg / 0.25 mL = 1 mg/mL
-
-
Vehicle Composition: A commonly used vehicle for hydrophobic compounds is a mixture of 10% DMSO and 90% corn oil.[6][7]
-
Formulation:
-
For a final volume of 1 mL of the formulation, you will need:
-
100 µL of DMSO (as the solvent for the drug)
-
900 µL of corn oil
-
-
From the 100 mg/mL stock solution, take 10 µL (containing 1 mg of this compound) and add it to 90 µL of DMSO to make a total of 100 µL of a 10 mg/mL DMSO solution.
-
Add the 100 µL of the this compound/DMSO solution to 900 µL of corn oil in a sterile amber glass vial.
-
Vortex the mixture vigorously for at least 2-3 minutes to form a homogenous emulsion. The solution should appear cloudy but uniform. This emulsion can separate over time, so it is crucial to vortex it immediately before each administration.[7]
-
-
Note on Alternative Formulation: For compounds that may precipitate in a simple DMSO/corn oil mixture, a more complex vehicle can be used, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] The suitability of this vehicle for this compound would require experimental validation.
In Vivo Oral Administration Protocol (Mouse Model)
Materials:
-
This compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped for adult mice)
-
1 mL syringes
-
Animal scale
-
70% ethanol for disinfection
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the housing conditions for at least one week before the experiment.
-
Dose Calculation: Weigh each mouse on the day of the experiment to accurately calculate the required dosing volume.
-
Preparation for Gavage:
-
Vortex the this compound formulation vigorously immediately before drawing it into the syringe to ensure a homogenous suspension.
-
Draw the calculated volume of the formulation into a 1 mL syringe fitted with an oral gavage needle.
-
-
Animal Restraint:
-
Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head.
-
-
Gavage Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw and reposition.
-
Slowly administer the formulation.
-
Carefully withdraw the gavage needle.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any signs of distress immediately after the procedure and at regular intervals as per the experimental design.
-
Experimental Workflow and Logic Diagrams
Experimental Workflow for In Vivo Study
The following diagram outlines the typical workflow for an in vivo study involving the formulation and administration of this compound.
Caption: Workflow for an in vivo this compound study.
This comprehensive guide provides researchers with the necessary information and protocols to successfully formulate and administer this compound in preclinical animal models, facilitating further investigation into its therapeutic potential.
References
- 1. genscript.com [genscript.com]
- 2. cusabio.com [cusabio.com]
- 3. research.abo.fi [research.abo.fi]
- 4. Analysis of the Cytotoxic Potential of this compound Isolated from Anisomeles malabarica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emulsion Dosage Form | 32 Publications | 473 Citations | Top Authors | Related Topics [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Gavage [ko.cwru.edu]
Application Notes and Protocols: Anisomelic Acid in Cervical Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Anisomelic acid, a diterpenoid compound, has demonstrated significant potential as a therapeutic agent in preclinical models of cervical cancer. These application notes provide a comprehensive overview of its mechanism of action and detailed protocols for its use in cervical cancer research.
Introduction
Cervical cancer is predominantly caused by high-risk human papillomavirus (HPV) infections. The viral oncoproteins E6 and E7 are crucial for the malignant transformation and maintenance of the cancerous phenotype by disrupting tumor suppressor pathways, most notably by degrading p53 and inactivating the retinoblastoma protein (pRb). This compound exhibits a novel modality of action by specifically targeting these viral oncoproteins, leading to the restoration of cellular tumor suppressor functions and induction of apoptosis in HPV-positive cervical cancer cells.
Mechanism of Action
This compound's primary mechanism of action in HPV-positive cervical cancer cells is the depletion of the viral oncoproteins E6 and E7.[1][2][3] This depletion initiates a cascade of downstream events that collectively inhibit cancer cell proliferation and induce cell death.
The key downstream effects include:
-
p53 Stabilization and Reactivation: By depleting the E6 oncoprotein, which targets p53 for proteasomal degradation, this compound treatment leads to the stabilization and accumulation of p53.[2][3]
-
Induction of p21 and Cell Cycle Arrest: The restored p53 function transcriptionally upregulates the cyclin-dependent kinase inhibitor p21.[2][3] This, in turn, leads to cell cycle arrest, primarily at the G2/M phase.[2][3]
-
Induction of Apoptosis: this compound induces apoptosis through both p53-dependent and p53-independent pathways. The p53-independent pathway involves the depletion of the cellular inhibitor of apoptosis protein 2 (cIAP2), whose stabilization is dependent on the E6 oncoprotein.[1][3] The induction of apoptosis is further confirmed by the cleavage of PARP and activation of caspases.
Quantitative Data Summary
The following table summarizes the cytotoxic effects of this compound on various cervical cancer cell lines.
| Cell Line | Treatment Duration (hours) | IC50 (µM) | Reference |
| SiHa (HPV16-positive) | 24 | 33.4 ± 3.6 | [4] |
| 48 | Not specified | ||
| ME-180 (HPV-positive) | 24 | 22.23 ± 4.3 | [4] |
| 48 | Not specified |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reagent: this compound, Dimethyl Sulfoxide (DMSO)
-
Procedure:
-
Prepare a 100 mM stock solution of this compound in DMSO.[1]
-
Store the stock solution at -20°C.
-
For cell culture experiments, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration does not exceed a level that is toxic to the cells (typically <0.1%).
-
Cell Culture
-
Cell Lines: SiHa (HPV16-positive), HeLa (HPV18-positive)
-
Media and Reagents:
-
Dulbecco's Modified Eagle's Medium (DMEM)[5]
-
Fetal Bovine Serum (FBS), 10%
-
Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin)
-
-
Protocol:
-
Culture SiHa and HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[5]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells upon reaching 80-90% confluency.
-
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
-
Protocol:
-
Seed 5 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-50 µM) for 24 or 48 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample.
-
Protocol:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against E6, E7, p53, p21, cIAP2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
In Ovo Chick Chorioallantoic Membrane (CAM) Assay
-
Principle: The CAM assay is an in vivo model to study tumor growth and angiogenesis.
-
Protocol:
-
Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.
-
On embryonic day 3, create a small window in the eggshell to expose the CAM.
-
On embryonic day 10, gently place a silicon ring onto the CAM.
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Resuspend SiHa cells in serum-free medium and implant 1 x 10^6 cells onto the CAM within the silicon ring.
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Allow the tumor to grow for 3-4 days.
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Treat the tumors topically with this compound or a vehicle control.
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After 2-3 days of treatment, excise the tumors and measure their size and weight.
-
Visualizations
Caption: this compound signaling pathway in HPV-positive cervical cancer cells.
References
- 1. EP2895162B1 - Pharmaceutical compositions of this compound and the use thereof - Google Patents [patents.google.com]
- 2. Experimental Tumor Induction and Evaluation of Its Treatment in the Chicken Embryo Chorioallantoic Membrane Model: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.abo.fi [research.abo.fi]
- 4. Analysis of the Cytotoxic Potential of this compound Isolated from Anisomeles malabarica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Anisomelic acid solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the aqueous solubility of Anisomelic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous buffer (e.g., PBS, cell culture media)?
This compound is a hydrophobic, lipophilic compound and is mostly insoluble in water or other aqueous solvents.[1] Its chemical properties, particularly its high LogP value, indicate a preference for non-polar environments over aqueous ones. Direct dissolution in aqueous-based solutions will almost certainly result in precipitation.
Q2: What are the recommended solvents for creating a stock solution of this compound?
To work with this compound in an experimental setting, it is essential to first dissolve it in an appropriate organic solvent to create a concentrated stock solution. The most commonly used and recommended solvents are:
-
Hot Ethanol [1]
-
Other organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, and Acetone are also effective.[3]
For cell-based assays, DMSO is often preferred due to its miscibility with culture media and its relatively low toxicity at the low final concentrations used.[4]
Q3: How do I prepare a working solution of this compound for my cell culture experiments from a DMSO stock?
After preparing a high-concentration stock solution in DMSO (e.g., 10-50 mM), you can prepare your final working concentrations through serial dilution. It is crucial to add the small volume of the DMSO stock into a much larger volume of the aqueous medium while vortexing or stirring to ensure rapid dispersion and prevent precipitation. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: Are there advanced formulation strategies to improve the bioavailability and aqueous dispersibility of this compound?
Yes, due to its poor water solubility, various formulation strategies have been explored to enhance its delivery in aqueous environments.[5] These include:
-
Lipid-Based Formulations: Emulsion delivery systems, such as self-microemulsifying drug delivery systems (SMEDDS), can be used.[5] A patented emulsion consists of this compound dissolved in hot ethanol, which is then mixed with Tween 80, PEG400, and Olive oil.[1]
-
Nanoparticle Delivery Systems: Targeted delivery systems, like folic acid-conjugated chitosan-coated nanorods, have been developed to improve specificity and apoptotic efficacy in cancer cells.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding to aqueous buffer. | Direct addition of solid this compound to an aqueous solution. | First, dissolve the compound in an appropriate organic solvent like DMSO to create a stock solution. See the protocol below. |
| Solution becomes cloudy after diluting the DMSO stock in media. | The concentration of this compound exceeds its solubility limit in the final aqueous solution, or the DMSO stock was not mixed in properly. | Ensure vigorous mixing when adding the stock to the media. Prepare an intermediate dilution in the culture medium if necessary. Consider lowering the final working concentration. |
| Inconsistent experimental results. | Potential degradation of the compound in the aqueous solution or evaporation of the organic solvent from the stock. | Prepare fresh working solutions from the stock for each experiment. Store stock solutions at -20°C or -80°C in tightly sealed vials. DMSO is less volatile than ethanol, which can help maintain a stable stock concentration.[4] |
| Observed cytotoxicity in control cells. | The final concentration of the organic solvent (e.g., DMSO) is too high. | Perform a vehicle control experiment to determine the toxicity threshold of the solvent on your specific cell line. Ensure the final DMSO concentration is well below this limit (typically ≤ 0.5%). |
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C20H26O4 | [5][7] |
| Molecular Weight | 330.4 g/mol | [5] |
| LogP | 4.342 | [7][8] |
| PSA (Polar Surface Area) | 63.60 Ų | [7][8] |
| Solubility | Water/Aqueous Buffers: Mostly InsolubleOrganic Solvents: Soluble in DMSO, hot ethanol, chloroform, dichloromethane, ethyl acetate, acetone. | [1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the standard method for preparing a concentrated stock solution of this compound.
-
Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 302.6 µL of DMSO to 1 mg of this compound).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed, light-protected vials.
Protocol 2: Preparation of Working Solution for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into an aqueous cell culture medium.
-
Thaw Stock: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm Medium: Warm the required volume of cell culture medium to 37°C.
-
Dilution: While gently vortexing the pre-warmed medium, add the required volume of the DMSO stock solution drop-wise. For example, to make a 10 µM working solution from a 10 mM stock, add 10 µL of the stock to 10 mL of medium (a 1:1000 dilution). This results in a final DMSO concentration of 0.1%.
-
Final Mix: Vortex the final working solution briefly to ensure homogeneity.
-
Application: Use the freshly prepared working solution immediately for your experiment. Do not store aqueous working solutions for extended periods.
Visualizations
Experimental Workflow for Solubilization
Caption: Workflow for preparing this compound solutions.
Simplified Mechanism of Action in HPV-Positive Cancer Cells
This compound has been shown to induce apoptosis in Human Papillomavirus (HPV)-positive cancer cells.[2][9] A key mechanism is the targeted depletion of the viral oncoproteins E6 and E7, which leads to the reactivation of cellular tumor suppressor pathways.[3][5]
Caption: this compound action in HPV-positive cells.
References
- 1. EP2895162B1 - Pharmaceutical compositions of this compound and the use thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS:59632-76-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound|C20H26O4|High Purity Reference Standard [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. This compound | CAS#:59632-76-7 | Chemsrc [chemsrc.com]
- 8. (+/-)-anisomelic acid | CAS#:141271-49-0 | Chemsrc [chemsrc.com]
- 9. Analysis of the Cytotoxic Potential of this compound Isolated from Anisomeles malabarica - PMC [pmc.ncbi.nlm.nih.gov]
Anisomelic acid stability in DMSO and culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of anisomelic acid in DMSO and cell culture media. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is a hydrophobic compound and is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, chloroform, dichloromethane, ethyl acetate, and acetone.[1][2] For cell-based assays, DMSO is the most commonly used solvent for preparing high-concentration stock solutions.
Q2: What are the optimal storage conditions for this compound stock solutions in DMSO?
A2: To ensure the stability of your this compound stock solution, it is recommended to store it at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air.[2] Repeated freeze-thaw cycles should be avoided as they can degrade the compound. It is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: How stable is this compound in cell culture media at 37°C?
A3: The stability of this compound in cell culture media can be influenced by several factors including the specific components of the medium, pH, and the presence of serum.[3] Generally, compounds with ester or lactone functional groups, like this compound, can be susceptible to hydrolysis at physiological pH and temperature.[1] It is crucial to perform a stability study under your specific experimental conditions to determine the degradation rate.
Q4: Can I expect this compound to be stable in aqueous buffers?
A4: this compound is mostly insoluble in water and aqueous solvents.[1] While its stability in aqueous buffers has not been extensively reported, its poor solubility can lead to precipitation, which may be mistaken for degradation.[4] If an aqueous buffer is required, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it in the buffer, ensuring the final DMSO concentration is compatible with your assay (typically <0.5%).[1]
Q5: What are the potential degradation products of this compound?
A5: The chemical structure of this compound contains several functional groups that could be susceptible to degradation, including a lactone ring, a carboxylic acid, and double bonds.[2][5] The α-methylene-γ-lactone motif is a key structural feature responsible for its biological activity and can be a site of reactivity.[5] Potential degradation pathways could involve hydrolysis of the lactone ring under aqueous conditions.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause: Degradation of this compound in the cell culture medium during the incubation period.
-
Possible Cause: Adsorption of the compound to plasticware.
-
Troubleshooting Step: Use low-binding microplates and tubes. You can also assess recovery by preparing a solution in your experimental vessel and immediately quantifying the concentration.[4]
-
-
Possible Cause: Precipitation of the compound upon dilution into aqueous culture medium.
-
Troubleshooting Step: Visually inspect the medium for any precipitate after adding the this compound stock solution. Reduce the final concentration of this compound or increase the percentage of serum (if compatible with your assay) to improve solubility.[1]
-
Issue 2: Appearance of unknown peaks in HPLC analysis of the stock solution.
-
Possible Cause: Degradation of the this compound stock solution due to improper storage.
-
Troubleshooting Step: Ensure the DMSO used is of high purity and anhydrous. Store the stock solution in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare a fresh stock solution from solid material if degradation is suspected.
-
-
Possible Cause: Contamination of the DMSO or the compound.
-
Troubleshooting Step: Use fresh, high-quality DMSO. Verify the purity of the this compound powder using an independent analytical method if possible.
-
Issue 3: High variability between replicate experiments.
-
Possible Cause: Inconsistent preparation of working solutions.
-
Troubleshooting Step: Ensure accurate and consistent pipetting when preparing dilutions. Vortex solutions thoroughly after each dilution step.
-
-
Possible Cause: Fluctuation in incubation conditions.
-
Troubleshooting Step: Maintain a consistent temperature and CO2 level in your incubator. Ensure that the duration of the experiment is precisely controlled.
-
Experimental Protocols
Protocol 1: Stability Assessment of this compound in DMSO
Objective: To determine the stability of this compound in DMSO under different storage conditions.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
HPLC system with UV detector
-
Analytical column (e.g., C18)
-
Mobile phase (e.g., Acetonitrile and water with 0.1% formic acid)
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Sample Aliquoting: Aliquot the stock solution into multiple autosampler vials.
-
Storage Conditions: Store the vials under the following conditions:
-
Room temperature (25°C)
-
Refrigerated (4°C)
-
Frozen (-20°C)
-
-
Time Points: Analyze the samples at T=0, 24 hours, 48 hours, 1 week, and 4 weeks.
-
HPLC Analysis:
-
At each time point, dilute a sample to a suitable concentration (e.g., 100 µM) with the mobile phase.
-
Inject the sample into the HPLC system.
-
Monitor the peak area of the intact this compound.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Protocol 2: Stability Assessment of this compound in Cell Culture Media
Objective: To evaluate the stability of this compound in a specific cell culture medium at 37°C.
Materials:
-
This compound 10 mM stock solution in DMSO
-
Cell culture medium (e.g., DMEM) with and without 10% Fetal Bovine Serum (FBS)
-
Incubator at 37°C with 5% CO2
-
HPLC system with UV detector
-
Analytical column (e.g., C18)
-
Mobile phase
-
Acetonitrile (for quenching)
Procedure:
-
Working Solution Preparation: Prepare a 10 µM working solution of this compound by diluting the DMSO stock solution into pre-warmed (37°C) cell culture medium (with and without FBS). The final DMSO concentration should be ≤ 0.1%.
-
Incubation: Incubate the working solutions at 37°C in a CO2 incubator.
-
Time Points: Collect aliquots at T=0, 1, 2, 4, 8, and 24 hours.
-
Sample Quenching: Immediately stop any potential degradation by adding an equal volume of ice-cold acetonitrile to each aliquot.
-
Sample Processing: Centrifuge the samples to precipitate any proteins.
-
HPLC Analysis: Analyze the supernatant by HPLC to quantify the remaining this compound.
-
Data Analysis: Determine the percentage of this compound remaining at each time point compared to the T=0 sample.
Data Presentation
Table 1: Stability of this compound in DMSO at Various Temperatures (Hypothetical Data)
| Time | % Remaining at 25°C | % Remaining at 4°C | % Remaining at -20°C |
| 0 hours | 100 | 100 | 100 |
| 24 hours | 98.5 | 99.8 | 100 |
| 48 hours | 97.2 | 99.5 | 100 |
| 1 week | 92.1 | 98.9 | 99.8 |
| 4 weeks | 75.3 | 96.4 | 99.5 |
Table 2: Stability of this compound (10 µM) in DMEM at 37°C (Hypothetical Data)
| Time | % Remaining (without FBS) | % Remaining (with 10% FBS) |
| 0 hours | 100 | 100 |
| 1 hour | 95.8 | 97.2 |
| 2 hours | 91.3 | 94.5 |
| 4 hours | 82.1 | 88.7 |
| 8 hours | 65.4 | 76.9 |
| 24 hours | 28.9 | 45.1 |
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: p53-independent apoptosis pathway induced by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of the Cytotoxic Potential of this compound Isolated from Anisomeles malabarica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Partial p53-dependence of anisomycin-induced apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound|C20H26O4|High Purity Reference Standard [benchchem.com]
Technical Support Center: Optimizing Anisomelic Acid Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anisomelic acid in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
This compound is a cembrane-type diterpenoid isolated from the medicinal plant Anisomeles malabarica.[1] Its primary anticancer mechanism of action is the induction of apoptosis, or programmed cell death.[2][3][4] This is characterized by morphological changes such as chromatin condensation, the formation of apoptotic bodies, and the induction of DNA strand breaks.[2][5] In Human Papillomavirus (HPV)-mediated cancers, a key specific mechanism is the targeted depletion of the viral oncoproteins E6 and E7, which leads to the reactivation of cellular tumor suppressor pathways.[1][6][7]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
Based on published studies, a typical concentration range to test the cytotoxic effects of this compound is between 10 µM and 50 µM.[2] However, the optimal concentration is highly dependent on the specific cell line being used. It is always recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) value for your specific cell line.
Q3: How do I prepare a stock solution of this compound?
Due to its hydrophobic nature, this compound is often dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to ensure the final concentration of the solvent in your cell culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[8]
Q4: My this compound solution appears cloudy or has precipitated after dilution in my cell culture medium. What should I do?
Precipitation of a hydrophobic compound like this compound upon dilution in aqueous-based cell culture media is a common issue.[9] Here are a few troubleshooting steps:
-
Microscopic Examination: First, visually confirm under a microscope that the observed particles are indeed precipitate and not microbial contamination. Precipitates often appear as non-motile crystalline or amorphous structures.[9]
-
Optimize Stock Concentration: Creating an overly concentrated stock solution in DMSO can lead to precipitation upon dilution. Try lowering the stock concentration and adjusting the volume added to your media accordingly, while maintaining a low final DMSO concentration.[8]
-
Serial Dilutions: Prepare serial dilutions of the this compound in the cell culture medium and visually inspect each dilution for precipitation before treating your cells.
Q5: How can I determine if this compound is cytotoxic to my specific cell line?
A cell viability assay is essential to determine the cytotoxic effects of this compound. Common assays include MTT, MTS, and WST-1, which measure the metabolic activity of viable cells.[10][11] A decrease in metabolic activity in treated cells compared to an untreated control indicates a reduction in cell viability or proliferation.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
High variability between replicate wells can obscure the true effect of this compound.
-
Possible Cause: Inconsistent cell seeding, edge effects in the microplate, or improper mixing of reagents.
-
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Ensure cells are in the exponential growth phase during the experiment.[12]
-
Minimize Edge Effects: To mitigate increased evaporation in the outer wells of a microplate, consider not using the outer wells or filling them with sterile PBS or media.[12]
-
Ensure Homogeneous Solutions: Gently but thoroughly mix the this compound dilutions and assay reagents before adding them to the wells.
-
Issue 2: No Apparent Cytotoxic Effect at Expected Concentrations
If you do not observe a decrease in cell viability within the expected 10-50 µM range.
-
Possible Cause: The specific cell line may be resistant to this compound, the incubation time may be too short, or the compound may have degraded.
-
Troubleshooting Steps:
-
Extend Incubation Time: The cytotoxic effects of this compound are dose and duration-dependent.[2][5] Consider increasing the incubation time (e.g., from 24 to 48 or 72 hours).
-
Broaden Concentration Range: Perform a range-finding experiment with a wider set of concentrations (e.g., 0.1 µM to 100 µM) to capture the full dose-response curve.[10]
-
Use Fresh Compound: Always prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
-
Data Presentation
Table 1: Example IC50 Values of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| ME-180 | Cervical Cancer | ~25 |
| MCF-7 | Breast Cancer (ER+) | ~30 |
| SiHa | Cervical Cancer (HPV16+) | ~35 |
| MDA-MB-231 | Breast Cancer (ER-) | ~45 |
Note: These are approximate values based on published data and should be determined empirically for your specific experimental conditions.[2]
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell growth.
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and incubate overnight to allow for cell attachment.[10]
-
Compound Treatment: Prepare a series of dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include wells with untreated cells and vehicle-only (e.g., DMSO) controls. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[10][12]
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[10][12]
-
Formazan Solubilization: After incubation, you will observe purple formazan crystals. Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.[10]
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified signaling pathway of this compound.
References
- 1. This compound|C20H26O4|High Purity Reference Standard [benchchem.com]
- 2. Analysis of the Cytotoxic Potential of this compound Isolated from Anisomeles malabarica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of the Cytotoxic Potential of this compound Isolated from Anisomeles malabarica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Evaluation of this compound-like Compounds for the Treatment of HPV-Mediated Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Anisomelic Acid Potential Off-Target Effects Investigation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of anisomelic acid.
Frequently Asked Questions (FAQs)
Q1: What are the known primary biological activities of this compound?
This compound, a diterpenoid isolated from Anisomeles malabarica, has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines, particularly breast and cervical cancer cells.[1][2] Its primary mechanism of action in HPV-positive cervical cancer cells involves the depletion of E6 and E7 oncoproteins.[3][4][5] This leads to the stabilization of p53 and p21, resulting in G2/M phase cell cycle arrest and apoptosis.[6] Studies have also indicated that this compound can induce DNA damage, which contributes to its apoptotic effects.[1][2]
Q2: Why is it important to investigate the off-target effects of this compound?
While the on-target effects of this compound on cancer cells are promising, understanding its off-target interactions is crucial for several reasons:
-
Safety and Toxicity: Off-target effects are a primary cause of adverse drug reactions and toxicity. Identifying these interactions early in the drug development process can prevent unforeseen side effects in preclinical and clinical studies.[7][8]
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Mechanism of Action: Investigating off-target activities can provide a more comprehensive understanding of the compound's overall mechanism of action, potentially revealing additional therapeutic benefits or liabilities.[8]
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Lead Optimization: A detailed off-target profile can guide medicinal chemists in modifying the structure of this compound to enhance its selectivity for the desired target and minimize unwanted interactions.
-
Drug Repurposing: Unidentified off-target effects may present opportunities for repurposing this compound for other diseases.
Q3: What are the initial steps to take when planning an off-target effect investigation for this compound?
A systematic approach is recommended:
-
Literature Review: Conduct a thorough review of existing literature on this compound and related terpenoid compounds to identify any reported activities beyond its anti-cancer effects.
-
In Silico Profiling: Utilize computational tools to predict potential off-target interactions. This can involve screening this compound against databases of known protein structures.
-
Broad-Panel In Vitro Screening: Perform high-throughput screening against a diverse panel of receptors, kinases, ion channels, and enzymes to identify potential off-target "hits".[7][9]
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Phenotypic Screening: Employ cell-based assays to observe the effects of this compound on various cellular phenotypes, which can provide clues about its off-target activities.[9]
Troubleshooting Guides
Problem: My in silico prediction for off-target binding of this compound does not translate to in vitro activity.
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Possible Cause 1: Limitations of the Prediction Algorithm. Computational models are based on existing data and may not perfectly replicate biological conditions. The scoring functions used to predict binding affinity might not be accurate for the specific protein family or for a compound with the chemical properties of this compound.
-
Troubleshooting Step 1: Use multiple prediction tools or algorithms to see if there is a consensus. Different platforms may use different approaches, providing a more robust prediction.
-
Possible Cause 2: Assay Conditions. The in vitro assay conditions (e.g., buffer composition, pH, temperature, presence of co-factors) may not be optimal for detecting the predicted interaction.
-
Troubleshooting Step 2: Carefully review and optimize the assay parameters. If possible, use a positive control compound known to interact with the predicted target to validate the assay setup.
-
Possible Cause 3: Cell Permeability. If using a cell-based assay, this compound may not be reaching the intracellular target at a sufficient concentration.
-
Troubleshooting Step 3: Perform a cellular uptake study to confirm that this compound can cross the cell membrane and accumulate intracellularly.
Problem: I am observing unexpected cytotoxicity in non-cancerous cell lines at concentrations where the on-target effect is not expected.
-
Possible Cause 1: Off-Target Cytotoxicity. This is a classic indicator of a potential off-target effect. This compound may be interacting with a protein essential for the survival of these non-cancerous cells.
-
Troubleshooting Step 1: Initiate a broad-panel off-target screening to identify potential unintended targets. This could include kinase panels, GPCR panels, or ion channel panels.
-
Possible Cause 2: General Cellular Stress. High concentrations of any compound can induce non-specific cellular stress, leading to cytotoxicity.
-
Troubleshooting Step 2: Perform a dose-response curve in multiple non-cancerous cell lines to determine the concentration at which toxicity occurs. Compare this to the IC50 values in your target cancer cell lines. Also, investigate markers of cellular stress, such as the unfolded protein response or oxidative stress.
Quantitative Data Summary
Table 1: Hypothetical Kinase Profiling of this compound
| Kinase Target | % Inhibition at 10 µM | IC50 (µM) |
| CDK2/cyclin A | 15% | > 100 |
| PIM1 | 85% | 2.5 |
| SRC | 22% | > 100 |
| VEGFR2 | 78% | 5.1 |
| EGFR | 12% | > 100 |
Table 2: Hypothetical Receptor Binding Assay Results for this compound
| Receptor Target | % Displacement at 10 µM | Ki (µM) |
| Adrenergic α2A | 5% | > 50 |
| Dopamine D2 | 3% | > 50 |
| Histamine H1 | 62% | 8.7 |
| Serotonin 5-HT2A | 11% | > 50 |
Experimental Protocols
Protocol 1: Kinase Profiling Using a Luminescence-Based Assay
Objective: To screen this compound against a panel of kinases to identify potential off-target inhibitory activity.
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
In a 384-well plate, add the kinase, the appropriate substrate, and ATP.
-
Add this compound at various concentrations (typically a serial dilution from 100 µM to 1 nM). Include a positive control inhibitor and a DMSO vehicle control.
-
Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
Add a kinase detection reagent that contains a luciferase. This reagent will measure the amount of remaining ATP.
-
Read the luminescence on a plate reader. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and therefore less inhibition by the compound.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration to determine the IC50 value.
Protocol 2: Competitive Radioligand Binding Assay for GPCRs
Objective: To determine if this compound binds to a specific G-protein coupled receptor (GPCR).
Methodology:
-
Prepare cell membranes from a cell line overexpressing the GPCR of interest.
-
In a 96-well filter plate, combine the cell membranes, a known radioligand for the GPCR, and this compound at various concentrations. Include a non-labeled known binder as a positive control and a vehicle control.
-
Incubate the plate to allow binding to reach equilibrium.
-
Wash the plate to remove unbound radioligand.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
A decrease in radioactivity in the presence of this compound indicates displacement of the radioligand and therefore binding of this compound to the receptor.
-
Calculate the percent displacement and determine the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Caption: this compound's mechanism in HPV-positive cancer cells.
Caption: Workflow for investigating potential off-target effects.
References
- 1. Analysis of the Cytotoxic Potential of this compound Isolated from Anisomeles malabarica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of this compound-like Compounds for the Treatment of HPV-Mediated Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP2895162B1 - Pharmaceutical compositions of this compound and the use thereof - Google Patents [patents.google.com]
- 6. [PDF] Analysis of the Cytotoxic Potential of this compound Isolated from Anisomeles malabarica | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. icr.ac.uk [icr.ac.uk]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: Enhancing Anisomelic Acid Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of Anisomelic acid (AA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
A1: this compound is a cembrane-type diterpenoid isolated from Anisomeles malabarica. It has demonstrated promising anti-cancer properties in preclinical studies, including the induction of apoptosis.[1] In human papillomavirus (HPV)-positive cancers, this compound can deplete E6 and E7 oncoproteins, leading to the reactivation of tumor suppressor pathways.[2][3]
Despite exhibiting good solubility and permeability in in vitro assays, recent pharmacokinetic studies in mice have shown that this compound undergoes rapid clearance, resulting in low systemic bioavailability after intravenous and transdermal administration.[4] This poor in vivo exposure can limit its therapeutic efficacy in systemic disease models, making bioavailability enhancement a critical step for successful in vivo research.
Q2: What are the primary formulation strategies to improve the oral bioavailability of this compound?
A2: Given that this compound is a poorly water-soluble compound, several formulation strategies can be employed to enhance its oral bioavailability. These include:
-
Lipid-Based Formulations: These formulations, such as nanoemulsions and self-emulsifying drug delivery systems (SEDDS), can improve the solubility and absorption of lipophilic drugs like this compound. A patent has suggested that an emulsion of this compound can enhance its delivery and efficacy.[5]
-
Solid Dispersions: This technique involves dispersing this compound in an inert carrier matrix at the solid-state, which can improve its dissolution rate and, consequently, its absorption.
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles, such as those made from chitosan, can protect it from degradation and improve its uptake by cells.
Q3: How does this compound induce apoptosis?
A3: this compound has been shown to induce apoptosis through DNA damage.[1] This can trigger the intrinsic apoptosis pathway, which involves the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases (e.g., caspase-3). In the context of HPV-mediated cancers, this compound also downregulates the viral oncoproteins E6 and E7, which are critical for the degradation of the tumor suppressor protein p53. The restoration of p53 function can lead to cell cycle arrest and apoptosis.[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low plasma concentration of this compound after oral administration. | Poor aqueous solubility limiting dissolution. | Formulate this compound as a nanoemulsion, solid dispersion, or a self-emulsifying drug delivery system (SEDDS) to improve its solubility and dissolution rate. |
| Rapid metabolism and clearance. | Consider co-administration with a metabolic inhibitor (after thorough investigation of potential interactions) or use a formulation that offers sustained release. | |
| High variability in plasma concentrations between subjects. | Inconsistent dissolution of the unformulated compound. | Employing a robust formulation such as a SEDDS can lead to more reproducible in vivo performance.[6] |
| Precipitation of this compound in aqueous solutions for in vivo administration. | Poor aqueous solubility. | Prepare a lipid-based formulation like a nanoemulsion to keep the compound solubilized. |
| Ineffective tumor growth inhibition in vivo despite in vitro potency. | Insufficient bioavailability at the tumor site. | Utilize a targeted nanoparticle delivery system (e.g., chitosan-coated nanoparticles) to enhance drug accumulation in the tumor. |
Data Presentation
Table 1: In Vivo Pharmacokinetic Parameters of Unformulated this compound in Mice
| Parameter | Intravenous (IV) Administration | Transdermal (TD) Administration |
| Dose | 2 mg/kg | 10 mg/kg |
| Cmax (ng/mL) | 135.3 ± 23.4 | 12.7 ± 3.1 |
| Tmax (h) | 0.08 | 2 |
| AUC (ng·h/mL) | 58.9 ± 9.7 | 45.8 ± 11.2 |
| t½ (h) | 0.8 ± 0.2 | 3.1 ± 0.9 |
Data adapted from a 2025 pharmacokinetic profiling study.[4]
Table 2: Illustrative Example of Bioavailability Enhancement with a Self-Nanoemulsifying Drug Delivery System (SNEDDS) for a Poorly Soluble Triterpenoid (Madecassic Acid)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Pure Madecassic Acid | 18.9 ± 3.7 | 4.0 | 112.8 ± 23.5 | 100 |
| Madecassic Acid-SNEDDS | 159.9 ± 28.1 | 1.5 | 452.3 ± 76.4 | 401 |
This table provides a representative example of how a SNEDDS formulation can significantly improve the bioavailability of a poorly water-soluble compound, Madecassic Acid, with a similar chemical nature to this compound.[7] Specific data for formulated this compound is not yet available in published literature.
Experimental Protocols
Protocol 1: Preparation of an this compound Nanoemulsion (General Protocol)
Objective: To prepare an oil-in-water (o/w) nanoemulsion of this compound to improve its solubility and suitability for in vivo studies.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides, oleic acid)
-
Surfactant (e.g., Tween 80, Cremophor EL)
-
Co-surfactant (e.g., Transcutol P, PEG 400)
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Aqueous phase (e.g., deionized water, phosphate-buffered saline)
Methodology:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most appropriate excipients.
-
Preparation of the Oil Phase: Dissolve a specific amount of this compound in the selected oil. Gentle heating may be applied to facilitate dissolution.
-
Preparation of the Aqueous Phase: In a separate container, dissolve the surfactant and co-surfactant in the aqueous phase.
-
Formation of the Coarse Emulsion: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed using a magnetic stirrer.
-
Nanoemulsification: Subject the coarse emulsion to high-energy emulsification using a high-pressure homogenizer or a sonicator until a translucent nanoemulsion is formed.
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug content.
Protocol 2: Preparation of an this compound Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30, polyethylene glycol (PEG) 6000)
-
Organic solvent (e.g., methanol, ethanol, dichloromethane)
Methodology:
-
Dissolution: Dissolve both this compound and the hydrophilic carrier in a suitable organic solvent.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure. A thin film of the solid dispersion will be formed on the wall of the flask.
-
Drying: Dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a fine powder.
-
Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of this compound.
Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for a Diterpenoid Compound (General Protocol)
Objective: To develop a SEDDS formulation for a poorly soluble diterpenoid to improve its oral bioavailability.
Materials:
-
Diterpenoid compound (e.g., this compound)
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor RH40, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
Methodology:
-
Excipient Screening: Determine the solubility of the diterpenoid in a range of oils, surfactants, and co-surfactants.
-
Construction of Pseudo-Ternary Phase Diagrams: To identify the self-emulsifying region, prepare various combinations of oil, surfactant, and co-surfactant. Titrate these mixtures with water and observe for the formation of a clear or slightly bluish emulsion.
-
Formulation Preparation: Based on the phase diagrams, select an optimized ratio of oil, surfactant, and co-surfactant. Dissolve the diterpenoid compound in this mixture with gentle stirring and vortexing until a clear solution is obtained.
-
Characterization of the SEDDS:
-
Self-Emulsification Time: Add a small amount of the SEDDS formulation to a specified volume of water with gentle agitation and measure the time it takes to form a clear emulsion.
-
Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and polydispersity index of the resulting emulsion using a particle size analyzer.
-
-
In Vitro Dissolution Studies: Perform dissolution studies of the SEDDS formulation in a suitable dissolution medium and compare it with the dissolution of the pure compound.
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: this compound-induced apoptosis signaling pathway.
References
- 1. Analysis of the Cytotoxic Potential of this compound Isolated from Anisomeles malabarica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of this compound-like Compounds for the Treatment of HPV-Mediated Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics, metabolism, and toxicity of this compound and ovatodiolide: Guiding route of administration in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Self-Nanoemulsifying Drug Delivery System for Enhanced Bioavailability of Madecassic Acid: In vitro and in vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Anisomelic Acid Pharmacokinetics & Metabolism
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the pharmacokinetic and metabolic challenges associated with anisomelic acid, a diterpenoid compound. While this compound shows promise for various therapeutic applications, its development is often hampered by formulation and bioavailability issues common to its chemical class.
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in aqueous buffers for in vitro assays. What should I do?
A1: This is a common issue. This compound is a hydrophobic compound that is mostly insoluble in water.[1] For in vitro experiments, a co-solvent approach is typically necessary.
Troubleshooting Steps:
-
Primary Solvent: First, dissolve the this compound in a water-miscible organic solvent such as DMSO, ethanol, or acetone.[1][2]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen organic solvent.
-
Final Dilution: Dilute the stock solution into your aqueous experimental medium (e.g., cell culture media, phosphate buffer) to the final working concentration.
-
Solvent Concentration Control: Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity. Always include a vehicle control (medium with the same final concentration of the organic solvent) in your experiments.
-
Alternative for in vivo studies: For animal studies, formulation strategies like emulsions can improve bioavailability and the efficient transfer of the drug into cells.[1]
Q2: I'm observing very low systemic bioavailability after oral administration in my animal model. Why is this happening and how can I improve it?
A2: Low oral bioavailability is a significant challenge for this compound and other diterpenoids.[3][4][5] This is often due to a combination of poor aqueous solubility, rapid metabolism, and rapid clearance.[3]
Potential Causes & Solutions:
-
Poor Solubility: Low solubility in gastrointestinal fluids limits the amount of drug that can be absorbed.
-
Rapid Metabolism: this compound can be rapidly metabolized, particularly in the liver, which leads to a high first-pass effect.[3] Metabolite identification has revealed extensive conjugation to cysteine.[3]
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Solution: Co-administration with metabolic inhibitors (e.g., cytochrome P450 inhibitors) can be used in preclinical studies to understand the metabolic pathways, though this is not a therapeutic strategy. Structural modification of the molecule is a long-term strategy to improve metabolic stability.[7]
-
-
Rapid Clearance: Even after absorption, the compound is cleared quickly from systemic circulation.[3]
-
Solution: Altering the route of administration may be necessary. For instance, intravenous (IV) or transdermal (TD) routes bypass the first-pass effect, although studies show this compound still exhibits rapid clearance via these routes.[3][8] Topical administration might be suitable for localized conditions.[3]
-
Q3: What are the main metabolic pathways for this compound?
A3: In vitro experiments using liver microsomes indicate that this compound is comparatively more stable than related diterpenoids like ovatodiolide.[3][9] However, in vivo studies show it undergoes rapid metabolism. The primary metabolic route identified involves extensive conjugation to cysteine .[3] This suggests that Phase II conjugation pathways are significant for its clearance.
dot graph Anisomelic_Acid_Metabolism { layout=dot; rankdir="LR"; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Node styles AA [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PhaseI [label="Phase I Metabolism\n(Oxidation, etc.)\n(Minor Pathway)", fillcolor="#F1F3F4", fontcolor="#202124"]; PhaseII [label="Phase II Metabolism\n(Conjugation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cysteine [label="Cysteine\nConjugates", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Excretion [label="Rapid Systemic\nClearance", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges AA -> PhaseI [label="CYP450 Enzymes", color="#5F6368"]; AA -> PhaseII [label="Transferase\nEnzymes", color="#34A853", style=bold, fontcolor="#34A853"]; PhaseI -> PhaseII [label="Metabolites", color="#5F6368"]; PhaseII -> Cysteine [label="Major Metabolites", color="#EA4335", style=bold, fontcolor="#EA4335"]; Cysteine -> Excretion [color="#5F6368"]; }
Caption: Postulated metabolic pathway of this compound.
Q4: Are there any known drug transporter interactions I should be aware of?
A4: Yes, but in a favorable way for initial development. In vitro permeability studies using MDR1-MDCK cell monolayers have shown that this compound is not a substrate of the multidrug resistance protein 1 (MDR1) , also known as P-glycoprotein (P-gp).[3][9] This is advantageous because it means the compound is less likely to be affected by efflux pumps that can limit intracellular concentration and contribute to drug resistance.
Quantitative Data Summary
| Parameter | Observation | Significance | Reference |
| Aqueous Solubility | Poor/Insoluble | Major hurdle for formulation and oral bioavailability. | [1] |
| Solubility (Organic) | Soluble in DMSO, Ethanol, Chloroform, Acetone | Provides options for preparing stock solutions for in vitro use. | [1][2] |
| MDR1 (P-gp) Substrate | No | Favorable property; not subject to efflux by this major transporter. | [3][9] |
| Cell Permeability | High | Suggests good potential for absorption across cell membranes once dissolved. | [3][9] |
| Liver Microsomal Stability | Relatively stable compared to Ovatodiolide | Indicates that Phase I metabolism may be less extensive than for similar compounds. | [3][9] |
| In Vivo Clearance | Rapid | Leads to low systemic bioavailability and short duration of action. | [3] |
| Identified Metabolism | Cysteine Conjugation | Highlights the importance of Phase II metabolic pathways in its clearance. | [3] |
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This assay evaluates the rate of metabolism of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like Cytochrome P450s.
Methodology:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine pooled liver microsomes (from human, rat, or mouse) and a phosphate buffer (pH 7.4).
-
Pre-warm: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate Reaction: Add this compound (from a DMSO stock, final concentration typically 1-10 µM) to the mixture. Split the volume into two sets of tubes: one for the reaction with NADPH and one for the negative control without NADPH.
-
Start Metabolism: Add a solution of NADPH (cofactor for CYP450 enzymes) to the "+NADPH" tubes to start the metabolic reaction. Add an equal volume of buffer to the "-NADPH" tubes.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in a tube from each set by adding a cold "stop solution" (e.g., acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.
-
Quantification: Analyze the concentration of the remaining this compound in the supernatant using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Plot the natural log of the percentage of remaining this compound versus time. The slope of this line is used to calculate the intrinsic clearance and in vitro half-life.
// Workflow connections p1 -> r1; p2 -> r2; r1 -> r2 -> r3 -> r4 -> a1 -> a2 -> a3 -> a4; p3 -> r3; }
Caption: Workflow for a typical liver microsomal stability assay.
References
- 1. EP2895162B1 - Pharmaceutical compositions of this compound and the use thereof - Google Patents [patents.google.com]
- 2. This compound | CAS:59632-76-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Pharmacokinetics, metabolism, and toxicity of this compound and ovatodiolide: Guiding route of administration in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Insight into the Various Approaches for the Enhancement of Bioavailability and Pharmacological Potency of Terpenoids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubility and Bioavailability Enhancement of Oridonin: A Review | MDPI [mdpi.com]
- 7. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.abo.fi [research.abo.fi]
- 9. This compound|C20H26O4|High Purity Reference Standard [benchchem.com]
Technical Support Center: Anisomelic Acid HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving High-Performance Liquid Chromatography (HPLC) issues, specifically peak tailing, encountered during the analysis of Anisomelic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its HPLC analysis important?
This compound is a cembrane-type diterpenoid with the molecular formula C₂₀H₂₆O₄.[1][2] It is a compound of interest in pharmacological and anticancer research.[1][2] Accurate HPLC analysis is crucial for its quantification in various samples, including plant extracts and pharmaceutical formulations, ensuring purity, stability, and quality control. A published method for its analysis utilizes a C18 column with a water and acetonitrile gradient mobile phase and UV detection at 220 nm.[3]
Q2: What is HPLC peak tailing and how is it measured?
In an ideal HPLC separation, chromatographic peaks should be symmetrical and have a Gaussian shape. Peak tailing is a common form of peak distortion where the latter half of the peak is broader than the front half.[4] This asymmetry can compromise resolution between adjacent peaks and lead to inaccurate quantification.[5][6] Peak tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 suggest significant tailing.[5][7]
Q3: What are the primary causes of peak tailing for an acidic compound like this compound?
For acidic compounds such as this compound, peak tailing in reversed-phase HPLC is often caused by:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can be deprotonated at higher pH values and interact with the analyte, leading to a secondary retention mechanism and peak tailing.[4][5][7]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to or above the pKa of this compound, the compound will exist in both its protonated (less polar) and deprotonated (more polar, ionized) forms. This dual state leads to broadened and tailing peaks. For acidic compounds, it is crucial to maintain the mobile phase pH well below the pKa.[5]
-
Insufficient Buffer Capacity: A low buffer concentration in the mobile phase may not be sufficient to control the on-column pH, leading to inconsistent ionization of the analyte and silanol groups.[8]
-
Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause peak tailing.[5]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[9]
Troubleshooting Guide: this compound Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.
Problem: Tailing peak observed for this compound.
Below is a troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for this compound HPLC peak tailing.
Detailed Troubleshooting Steps
| Potential Cause | Recommended Action | Rationale |
| Inappropriate Mobile Phase pH | Adjust the aqueous component of the mobile phase to a pH between 2.5 and 3.0 using an appropriate acid (e.g., phosphoric acid or formic acid). | This compound is a carboxylic acid. Lowering the pH of the mobile phase ensures that the carboxylic acid group is fully protonated (non-ionized). This prevents the formation of multiple species on the column and minimizes ionic interactions with residual silanol groups, resulting in a sharper, more symmetrical peak.[5] |
| Secondary Interactions with Silanols | If pH adjustment is insufficient, consider using a modern, high-purity, end-capped C18 column. These columns have fewer accessible silanol groups, reducing the potential for secondary interactions.[4][7][8] | Even at low pH, some residual silanol groups on the silica stationary phase can interact with analytes. End-capped columns are specifically designed to minimize these interactions. |
| Low Buffer Strength | Ensure the buffer concentration in the mobile phase is adequate, typically in the range of 10-50 mM.[5] If using a buffer, ensure it is effective at the target pH. | A buffer helps to maintain a constant pH throughout the separation, which is critical for consistent analyte ionization and retention. Insufficient buffer capacity can lead to pH shifts within the column, causing peak broadening and tailing.[8] |
| Column Contamination/Wear | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns).[5] If peak shape does not improve, the column may be degraded and require replacement. Using a guard column can help extend the life of the analytical column.[6] | Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade. This can expose active sites that lead to peak tailing. |
| Sample Overload | Reduce the concentration of the injected sample. Perform a series of injections with decreasing concentrations to see if the peak shape improves.[9] | Injecting too high a concentration of the analyte can saturate the stationary phase, leading to a non-linear relationship between the mobile and stationary phases and resulting in peak fronting or tailing. |
| Extra-Column Effects | Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.[5] | Excessive volume outside of the column can contribute to band broadening and peak tailing. |
Experimental Protocols
Protocol for Optimizing Mobile Phase pH
-
Prepare Mobile Phase Stock Solutions:
-
Solvent A: 0.1% (v/v) Phosphoric Acid in HPLC-grade water.
-
Solvent B: Acetonitrile.
-
-
Initial HPLC Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Gradient as described in the literature (e.g., starting with 33.7% B, increasing to 100% B).[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 220 nm.
-
Injection Volume: 10 µL.
-
-
pH Adjustment and Analysis:
-
Prepare a series of aqueous mobile phase components (Solvent A) with varying pH values (e.g., pH 2.5, 3.0, 3.5, 4.0, and 7.0) using phosphoric acid.
-
Inject a standard solution of this compound using each mobile phase pH.
-
Monitor the peak shape (asymmetry factor) and retention time.
-
-
Data Evaluation:
-
Compare the chromatograms obtained at different pH values.
-
Select the pH that provides the most symmetrical peak (asymmetry factor closest to 1.0) without compromising retention and resolution.
-
Signaling Pathways and Logical Relationships
The interaction between an acidic analyte like this compound and the stationary phase, which leads to peak tailing, can be visualized as a series of competing retention mechanisms.
Caption: Interactions leading to ideal vs. tailing peaks for this compound.
References
- 1. New and Original pKa Prediction Method Using Grid Molecular Interaction Fields | Semantic Scholar [semanticscholar.org]
- 2. Identification of Cembrane Diterpenoids from Sinularia sp. That Reduce the Viability of Diffuse Pleural Mesothelioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EP2895162B1 - Pharmaceutical compositions of this compound and the use thereof - Google Patents [patents.google.com]
- 5. pKa prediction from ab initio calculations - Research Outreach [researchoutreach.org]
- 6. researchgate.net [researchgate.net]
- 7. acris.aalto.fi [acris.aalto.fi]
- 8. This compound | C20H26O4 | CID 5358705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cembrane diterpenoids: Chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Anisomelic acid interference with fluorescent assays
Welcome to the technical support center for researchers utilizing anisomelic acid in experimental assays. This resource provides essential guidance on potential interactions between this compound and fluorescence-based detection methods. Given that many small molecules have the potential to interfere with fluorescent assays, it is crucial to identify and mitigate these effects to ensure data integrity.[1][2] This guide offers troubleshooting protocols and frequently asked questions to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why should I be concerned about assay interference?
This compound is a macrocyclic cembranolide diterpenoid isolated from plants of the Anisomeles genus.[3] Its molecular formula is C₂₀H₂₆O₄.[4][5] It has been investigated for its cytotoxic and antiviral properties.[3][6]
Concern for assay interference arises because many small molecules can interact with assay components, leading to false positive or false negative results.[1][2] While this compound is described as a colorless compound, its chemical structure contains motifs that could absorb ultraviolet light and potentially fluoresce, a phenomenon known as autofluorescence.[7] This is a common issue, with some studies indicating that up to 10% of compounds in screening libraries exhibit some level of fluorescence.[8] Therefore, it is a best practice to screen for potential interference.
Q2: What are the primary mechanisms by which a compound like this compound can interfere with a fluorescent assay?
There are several common mechanisms of interference:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used for the assay's fluorophore, leading to an artificially high signal.[8] This is a primary concern for gain-of-signal assays, where it can be misinterpreted as a positive hit.
-
Fluorescence Quenching: The compound can absorb the excitation light intended for the fluorophore or absorb the emitted light from the fluorophore, resulting in a decreased signal. This can lead to false positives in assays that measure a decrease in fluorescence.
-
Light Scattering: If this compound precipitates out of solution at the concentration used, the resulting particles can scatter light, leading to inaccurate readings in both fluorescence and absorbance-based assays.[9]
-
Interaction with Assay Reagents: The compound could chemically react with assay components, such as the fluorescent substrate or cellular enzymes, altering the expected signal.
-
Unintended Biological Effects: The compound may have biological effects unrelated to the target of interest, such as cytotoxicity, which can indirectly affect the readout of cell-based assays.[8]
Q3: My fluorescent signal is unexpectedly high in wells treated with this compound. What should I do?
An unexpectedly high signal is a classic indicator of compound autofluorescence.[8] The first step is to determine if the compound itself is fluorescent under your specific experimental conditions.
Troubleshooting Steps:
-
Run a "Compound Only" Control: Prepare a plate with your assay medium and this compound at the same concentrations used in your experiment, but without cells or the fluorescent assay reagent.
-
Read the Plate: Use the same filter set and gain settings as your main experiment.
-
Analyze: If you detect a significant signal in these control wells, it is likely due to the intrinsic fluorescence of this compound.
The workflow below illustrates a general troubleshooting process for suspected assay interference.
Troubleshooting Guide
Problem 1: Confirming and Quantifying this compound Autofluorescence
If initial controls suggest this compound is autofluorescent, it's necessary to characterize its spectral properties.
Experimental Protocol: Spectral Scanning of this compound
Objective: To determine the excitation and emission spectra of this compound in your specific assay buffer.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Assay buffer/medium (phenol red-free recommended to reduce background)[10][11]
-
Spectrofluorometer or plate reader with spectral scanning capabilities
-
Black, clear-bottom microplates suitable for fluorescence[12]
Methodology:
-
Prepare a dilution series of this compound in the assay buffer. Include a buffer-only (blank) control. A typical concentration range might be from the highest concentration used in your assay down to 1:10 or 1:100 dilutions.
-
Excitation Scan: Set the emission wavelength to that of your assay's fluorophore (e.g., 525 nm for a green dye). Scan a range of excitation wavelengths (e.g., 300 nm to 510 nm) and record the fluorescence intensity.
-
Emission Scan: Set the excitation wavelength to that of your assay's fluorophore (e.g., 485 nm for a green dye). Scan a range of emission wavelengths (e.g., 500 nm to 700 nm) and record the intensity.
-
Analyze Data: Plot intensity versus wavelength for both scans after subtracting the buffer-only blank. This will reveal the compound's optimal excitation and emission peaks.
Data Presentation: Hypothetical Spectral Data
The table below illustrates how you might summarize the findings. If the spectral peaks of this compound overlap significantly with your assay dye, interference is highly likely.
| Analyte | Excitation Max (nm) | Emission Max (nm) | Signal Overlap with Fluorescein |
| Fluorescein (Example) | 494 | 518 | N/A |
| This compound (Hypothetical) | 350 | 450 | Low |
| This compound (Hypothetical) | 480 | 520 | High |
Problem 2: Mitigating Interference from this compound
If interference is confirmed, several strategies can be employed to minimize its impact.
-
Background Subtraction: For moderate autofluorescence, you can run a parallel control plate with this compound but without the fluorescent reporter. The signal from this control can be subtracted from your experimental data. This is most effective when the interference is additive and does not affect the assay chemistry.
-
Use Red-Shifted Fluorophores: Autofluorescence from small molecules is often stronger at shorter wavelengths (blue, green).[8][13] Switching to dyes that excite and emit in the red or far-red spectrum (e.g., Cy5, Alexa Fluor 647) can often circumvent the interference.[10]
-
Optimize Assay Conditions:
-
Reduce Compound Concentration: Test if a lower concentration of this compound can be used while maintaining biological activity, as fluorescence is concentration-dependent.[8]
-
Bottom-Read Mode: For adherent cell assays, using a plate reader's bottom-read function can minimize signal from the compound in the supernatant.[10][12]
-
Wash Steps: If the protocol allows, include wash steps to remove unbound this compound before adding the fluorescent reagent.
-
-
Employ Orthogonal Assays: The most robust method to validate a hit is to use an orthogonal assay with a different detection method (e.g., luminescence, time-resolved fluorescence, or an absorbance-based assay).[1][2] Confirming activity in a secondary, non-fluorescent assay provides strong evidence that the observed effect is biological and not an artifact of interference.[14]
The diagram below outlines the decision-making process for mitigating interference.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:59632-76-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound | CAS#:59632-76-7 | Chemsrc [chemsrc.com]
- 5. (+/-)-anisomelic acid | CAS#:141271-49-0 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of the Cytotoxic Potential of this compound Isolated from Anisomeles malabarica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. tecan.com [tecan.com]
- 13. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Anisomelic Acid In Vitro Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anisomelic acid (AA). The information provided is intended to help minimize potential toxicity to normal cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cembrane-type diterpenoid isolated from the medicinal plant Anisomeles malabarica.[1] It has demonstrated significant cytotoxic and anti-proliferative activity against a range of cancer cell lines.[1][2] In Human Papillomavirus (HPV)-positive cancer cells, a key mechanism of action is the depletion of the viral oncoproteins E6 and E7, which leads to the reactivation of cellular tumor suppressor pathways and subsequent apoptosis.[3]
Q2: Does this compound exhibit toxicity to normal, non-cancerous cells?
Current research suggests that this compound has a degree of selectivity for cancer cells over normal cells. One study indicated that this compound did not induce apoptosis in the non-cancerous cells tested.[1][4] Furthermore, synthetic analogs of this compound have shown a higher IC50 value (the concentration required to inhibit the growth of 50% of cells) in non-HPV primary fibroblasts compared to HPV-positive cancer cells, indicating lower toxicity to these normal cells.[3]
Q3: What are the reported IC50 values for this compound in cancer cell lines?
The IC50 values for this compound vary depending on the cancer cell line and the duration of exposure. A study reported the following IC50 values after treatment with this compound:
| Cell Line | Cancer Type | IC50 (µM) - 24h | IC50 (µM) - 48h |
| SiHa | Cervical Cancer (HPV+) | 38.8 | 25.0 |
| ME-180 | Cervical Cancer (HPV+) | Not Reported | 15.0 |
| MCF-7 | Breast Cancer (ER+) | 45.0 | 20.0 |
| MDA-MB-231 | Breast Cancer (ER-) | 50.0 | 30.0 |
Data summarized from a study by Preethy et al.[4]
Troubleshooting Guides: Minimizing Off-Target Cytotoxicity
While this compound has shown a favorable selectivity profile, it is crucial to employ best practices in experimental design to minimize any potential for off-target effects on normal cells.
Issue 1: Observed Toxicity in Normal Cell Lines
If you are observing unexpected toxicity in your normal (non-cancerous) control cell lines, consider the following troubleshooting steps:
Potential Cause & Troubleshooting Strategy
-
High Concentration of this compound:
-
Solution: Perform a dose-response experiment to determine the optimal concentration range. Start with a broad range of concentrations and narrow down to the lowest effective concentration that induces the desired effect in cancer cells while having minimal impact on normal cells.
-
-
Solvent Toxicity:
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO, ethanol) used to dissolve this compound is non-toxic to your specific cell lines. Run a solvent control experiment where cells are treated with the highest concentration of the solvent used in your experiment.
-
-
Prolonged Exposure Time:
-
Solution: Optimize the incubation time. A time-course experiment can help identify the shortest duration of treatment required to achieve the desired anti-cancer effect, which may reduce cumulative toxic effects on normal cells.
-
-
Cell Line Sensitivity:
-
Solution: Different normal cell lines may have varying sensitivities. If possible, test your experimental conditions on more than one type of normal cell line relevant to your research to ensure your findings are not cell-type specific.
-
Issue 2: Difficulty in Achieving a Therapeutic Window (Selectivity)
If you are struggling to find a concentration of this compound that is effective against cancer cells but non-toxic to normal cells, advanced delivery methods can be employed.
Strategy: Targeted Drug Delivery System
Targeted delivery systems aim to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing off-target side effects.[5][6][7] For this compound, a folic acid (FA)-targeted delivery system using chitosan-coated porous silica nanorods has been successfully developed.[5][8]
Rationale: Many cancer cells overexpress folate receptors on their surface, while normal cells generally do not. By conjugating folic acid to a nanocarrier loaded with this compound, the drug is preferentially taken up by cancer cells through receptor-mediated endocytosis.
Experimental Workflow for Targeted Delivery
References
- 1. Analysis of the Cytotoxic Potential of this compound Isolated from Anisomeles malabarica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the Cytotoxic Potential of this compound Isolated from Anisomeles malabarica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Tumor Targeting Drug Delivery | Ojima Research Group [stonybrook.edu]
- 8. [PDF] Targeted delivery of a novel anticancer compound this compound using chitosan-coated porous silica nanorods for enhancing the apoptotic effect. | Semantic Scholar [semanticscholar.org]
Anisomelic acid experimental variability and reproducibility
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of anisomelic acid, addressing potential issues with variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound and what is its stability?
A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, chloroform, dichloromethane, and ethyl acetate. For cell-based assays, it is common practice to prepare a concentrated stock solution in DMSO. It is recommended to store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. While specific stability data for this compound in DMSO is not extensively published, it is generally advisable to use freshly prepared dilutions in culture media for experiments. Long-term storage of compounds in DMSO at room temperature can lead to degradation over time.
Q2: I am observing significant variability in my IC50 values for this compound between experiments. What are the potential causes?
A2: Variability in IC50 values is a common issue in cell-based assays and can stem from several factors:
-
Cell Line Health and Passage Number: Ensure your cell lines are healthy, free from contamination, and are used within a consistent and low passage number range.
-
Cell Seeding Density: Inconsistent cell numbers at the time of treatment can significantly impact results. Optimize and strictly adhere to a standardized seeding protocol.
-
Compound Solubility and Stability: this compound precipitating out of the culture medium upon dilution of the DMSO stock is a potential issue. Ensure the final DMSO concentration is low (typically <0.5%) and compatible with your cell line. Visually inspect for any precipitation.
-
Assay Protocol Consistency: Minor variations in incubation times, reagent concentrations, and handling procedures can introduce variability. Strict adherence to a validated protocol is crucial.
-
Purity of this compound: The purity of the compound can affect its potency. Ensure you are using a high-purity grade of this compound and consider re-evaluating its purity if you suspect degradation.
Q3: My cells are not showing the expected apoptotic response after treatment with this compound. What should I check?
A3: If you are not observing the expected apoptotic effects, consider the following:
-
Cell Line Specificity: The apoptotic response to this compound can be cell-line dependent. The compound has been shown to be effective in HPV-positive cervical cancer cells (e.g., SiHa) and some breast cancer cell lines (e.g., MCF-7, MDA-MB-231).[1] The mechanism involving E6/E7 oncoprotein depletion is specific to HPV-positive cells.[1][2]
-
Concentration and Treatment Duration: The induction of apoptosis is both dose- and time-dependent. You may need to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Method of Apoptosis Detection: Different apoptosis assays have varying sensitivities and detect different stages of the apoptotic process. Consider using multiple assays (e.g., Annexin V/PI staining, caspase activity assays, TUNEL assay) to confirm your results.
-
Compound Activity: Verify the activity of your this compound stock. If possible, test it on a sensitive positive control cell line.
Troubleshooting Guides
Problem: Inconsistent Results in Cytotoxicity Assays (e.g., MTT, XTT)
| Potential Cause | Recommended Solution |
| Precipitation of this compound in Culture Medium | Prepare a higher concentration stock in DMSO to minimize the volume added to the medium. Perform serial dilutions in pre-warmed medium and vortex gently. Visually inspect for precipitates under a microscope. |
| Variable Cell Growth Rates | Standardize cell passage number and seeding density. Ensure even cell distribution in multi-well plates by gentle swirling after seeding. |
| Edge Effects in Multi-Well Plates | Avoid using the outer wells of the plate for treatment groups, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. |
| Interference with Assay Reagents | This compound, as a natural product, could potentially interfere with the absorbance or fluorescence readings of the assay. Run a cell-free control with this compound and the assay reagents to check for any direct interaction. |
Problem: Difficulty in Reproducing Published Data
| Potential Cause | Recommended Solution |
| Differences in Experimental Conditions | Carefully compare your experimental protocol with the published methodology, paying close attention to cell line source, passage number, media composition (including serum concentration), and specific timings. |
| Subtle Variations in Reagents | The source and lot number of reagents, especially serum, can impact cell behavior and drug response. If possible, use the same source of critical reagents as the original study. |
| Purity and Batch of this compound | Natural products can have batch-to-batch variations in purity. If possible, obtain a certificate of analysis for your compound and compare it with the one used in the original publication. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against different cancer cell lines as determined by MTT assay.
| Cell Line | Cancer Type | Time Point | IC50 (µM) |
| MDA-MB-231 | Breast Cancer (ER-) | 24 h | 43.56 ± 2.4 |
| 48 h | 41.23 ± 3.5 | ||
| MCF-7 | Breast Cancer (ER+) | 24 h | 27.56 ± 1.4 |
| 48 h | 25.43 ± 2.8 | ||
| SiHa | Cervical Cancer (HPV16+) | 24 h | 33.4 ± 3.6 |
| 48 h | 30.22 ± 3.1 | ||
| ME-180 | Cervical Cancer (HPV68+) | 24 h | 22.23 ± 4.3 |
| 48 h | 20.13 ± 2.5 | ||
| Data sourced from Preethy et al., 2013.[1] |
Table 2: DNA Damage Induced by this compound in MDA-MB-231 Cells
The following table presents the quantification of DNA damage in MDA-MB-231 cells treated with the IC50 concentration of this compound for 48 hours, as assessed by the comet assay. DNA damage is categorized into five classes based on the percentage of DNA in the comet tail.
| Treatment | Class 0 (<7% DNA in tail) | Class 1 (7-15% DNA in tail) | Class 2 (15-22% DNA in tail) | Class 3 (22-30% DNA in tail) | Class 4 (>30% DNA in tail) |
| Control | 95% | 5% | 0% | 0% | 0% |
| This compound (IC50) | 10% | 20% | 35% | 25% | 10% |
| Data interpreted from Preethy et al., 2013.[3] |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is adapted from the methodology described in the study by Preethy et al., 2013.[1][3]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired time points (e.g., 24 and 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assessment by AO/EB Staining
This qualitative method helps to distinguish between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.
-
Cell Treatment: Seed cells in a 12-well plate and treat with the desired concentration of this compound for the appropriate duration.
-
Staining: After treatment, wash the cells with PBS. Add a mixture of Acridine Orange (AO) and Ethidium Bromide (EB) (typically 100 µg/mL of each in PBS) to the cells.
-
Visualization: Immediately visualize the cells under a fluorescence microscope.
-
Viable cells: Green nucleus with intact structure.
-
Early apoptotic cells: Green nucleus with condensed or fragmented chromatin.
-
Late apoptotic cells: Orange nucleus with condensed or fragmented chromatin.
-
Necrotic cells: Orange nucleus with intact structure.
-
Mandatory Visualization
Caption: this compound's mechanism in HPV-positive cancer cells.
Caption: Workflow for determining this compound cytotoxicity via MTT assay.
Caption: Logical approach to troubleshooting reproducibility issues.
References
- 1. research.abo.fi [research.abo.fi]
- 2. Novel action modality of the diterpenoid this compound causes depletion of E6 and E7 viral oncoproteins in HPV-transformed cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of the Cytotoxic Potential of this compound Isolated from Anisomeles malabarica - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Anisomelic Acid vs. Paclitaxel: A Comparative Guide to their Mechanisms of Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the apoptotic mechanisms induced by anisomelic acid and paclitaxel, two compounds with demonstrated anti-cancer properties. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in oncology and drug discovery.
Overview of Apoptotic Mechanisms
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and a primary target for cancer therapeutics. Both this compound, a diterpenoid of plant origin, and paclitaxel, a well-established chemotherapeutic agent, exert their anti-cancer effects by inducing apoptosis in tumor cells. However, the molecular pathways they engage to achieve this outcome differ significantly.
This compound is emerging as a promising anti-cancer agent that appears to induce apoptosis primarily through DNA damage and, notably, in human papillomavirus (HPV)-positive cancers, by targeting viral oncoproteins. Its mechanism involves the degradation of the HPV E6 oncoprotein, a key player in cervical and other cancers, which leads to the stabilization of the tumor suppressor protein p53.[1] Stabilized p53 can then transcriptionally activate pro-apoptotic genes, initiating the apoptotic cascade. Studies have also indicated the involvement of caspase-3 activation and PARP cleavage in this compound-induced apoptosis.[1]
Paclitaxel , a member of the taxane family of drugs, is a cornerstone of chemotherapy for various cancers. Its primary mechanism of action is the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[2] This interference with microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase (mitosis), ultimately triggering apoptosis. Paclitaxel-induced apoptosis is a complex process involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, characterized by the activation of initiator caspases (caspase-8 and -9) and effector caspases (caspase-3), as well as the regulation of the Bcl-2 family of proteins.[3][4][5]
Signaling Pathways of Apoptosis
The induction of apoptosis is orchestrated by a complex network of signaling pathways. The following diagrams illustrate the known pathways for this compound and paclitaxel.
This compound Apoptotic Signaling Pathway
Caption: this compound-induced apoptosis.
Paclitaxel Apoptotic Signaling Pathway
References
- 1. Targeted delivery of a novel anticancer compound this compound using chitosan-coated porous silica nanorods for enhancing the apoptotic effect - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 2. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of paclitaxel on apoptosis, autophagy and mitotic catastrophe in AGS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mechanisms of the Growth Inhibitory Effects of Paclitaxel on Gefitinib-resistant Non-small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Anisomelic Acid: A Comparative Analysis Against Leading Natural Anticancer Compounds
In the landscape of oncological research, the exploration of natural compounds as therapeutic agents continues to be a promising frontier. Among these, Anisomelic acid, a diterpenoid isolated from Anisomeles malabarica, has demonstrated significant cytotoxic and apoptosis-inducing potential against various cancer cell lines. This guide provides a comprehensive comparison of this compound with other well-established natural anticancer compounds—paclitaxel, curcumin, and resveratrol—supported by experimental data to assist researchers, scientists, and drug development professionals in their evaluative processes.
Comparative Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and its counterparts against several human cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | ME-180 | Cervical Carcinoma | 20.3 ± 1.5 | [1] |
| MCF-7 | Breast Adenocarcinoma | 24.6 ± 2.1 | [1] | |
| SiHa | Cervical Squamous Carcinoma | 32.8 ± 2.8 | [1] | |
| MDA-MB-231 | Breast Adenocarcinoma | 45.2 ± 3.5 | [1] | |
| Paclitaxel | HeLa | Cervical Adenocarcinoma | 0.005 - 0.008 | [2] |
| MCF-7 | Breast Adenocarcinoma | 0.002 - 0.007 | [2] | |
| MDA-MB-231 | Breast Adenocarcinoma | ~0.3 | [3] | |
| SiHa | Cervical Squamous Carcinoma | ~0.019 | [4] | |
| Curcumin | HeLa | Cervical Adenocarcinoma | ~8.6 | [5] |
| MCF-7 | Breast Adenocarcinoma | 21.22 - 75 | [6][7] | |
| MDA-MB-231 | Breast Adenocarcinoma | 25.6 - 54.68 | [6][8] | |
| Resveratrol | HeLa | Cervical Adenocarcinoma | 21.76 - 50.09 | [9][10] |
| MCF-7 | Breast Adenocarcinoma | ~51.18 | [11] | |
| MDA-MB-231 | Breast Adenocarcinoma | ~144 | [12] |
Mechanisms of Action: A Comparative Overview
The anticancer activity of these natural compounds stems from their ability to interfere with distinct cellular processes essential for tumor growth and survival.
This compound: This compound primarily induces apoptosis through the intrinsic mitochondrial pathway. Evidence suggests that this compound causes DNA damage, leading to the activation of caspase-3 and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP). In the context of Human Papillomavirus (HPV)-mediated cancers, this compound has been shown to deplete the viral oncoproteins E6 and E7, which are critical for malignant transformation.
Paclitaxel: A well-known chemotherapeutic agent, paclitaxel functions as a microtubule-stabilizing agent. By binding to the β-tubulin subunit of microtubules, it prevents their depolymerization, leading to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.
Curcumin: The active component of turmeric, curcumin, exhibits a pleiotropic mechanism of action. It modulates multiple signaling pathways, including NF-κB, STAT3, and Akt, thereby influencing the expression of various genes involved in cell proliferation, survival, and angiogenesis. Curcumin is also known to induce apoptosis through both intrinsic and extrinsic pathways.
Resveratrol: This polyphenol, found in grapes and other fruits, also possesses multifaceted anticancer properties. It can modulate various signaling pathways to induce cell cycle arrest and apoptosis. Furthermore, resveratrol has been shown to inhibit angiogenesis and metastasis, and to possess anti-inflammatory and antioxidant effects.
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the known and putative signaling pathways affected by these natural compounds.
Caption: this compound Induced Apoptosis.
Caption: Mechanisms of Paclitaxel, Curcumin, and Resveratrol.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison of these natural anticancer compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Caption: MTT Assay Workflow.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, paclitaxel, curcumin, resveratrol) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
Workflow:
Caption: Cell Cycle Analysis Workflow.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compounds for a specified time.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.
-
RNase Treatment: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PBS containing RNase A (100 µg/mL). Incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add propidium iodide (50 µg/mL) to the cell suspension and incubate in the dark at 4°C for at least 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and detect the emission at ~617 nm.
-
Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., ModFit, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample, such as the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.
Workflow:
Caption: Western Blot Workflow.
Protocol:
-
Protein Extraction: After treatment with the test compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, PARP, Bcl-2 family members, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
-
Data Analysis: Analyze the band intensities using densitometry software and normalize to the loading control to quantify changes in protein expression.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antiproliferative Effects of Curcumin Different Types of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wcrj.net [wcrj.net]
- 9. Resveratrol against Cervical Cancer: Evidence from In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resveratrol suppresses the growth and metastatic potential of cervical cancer by inhibiting STAT3Tyr705 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resveratrol increases the sensitivity of breast cancer MDA-MB-231 cell line to cisplatin by regulating intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Potential of Anisomelic Acid and Ovatodiolide: A Hypothetical Synergistic Approach
For Researchers, Scientists, and Drug Development Professionals
While direct experimental evidence of the synergistic anticancer effects of anisomelic acid and ovatodiolide is not yet established in published literature, a comparative analysis of their individual mechanisms of action suggests a strong potential for a powerful combination therapy. Both compounds, often co-isolated from the plant Anisomeles indica, exhibit potent cytotoxic and pro-apoptotic effects across a range of cancer cell lines through distinct yet potentially complementary signaling pathways. This guide provides a comprehensive comparison of their individual anticancer properties, supported by available experimental data, and proposes a hypothetical model for their synergistic interaction.
Individual Anticancer Activities: A Comparative Overview
This compound and ovatodiolide have demonstrated significant efficacy in inhibiting cancer cell proliferation and inducing apoptosis. The following tables summarize their reported cytotoxic activities (IC50 values) against various cancer cell lines.
Table 1: Cytotoxic Activity (IC50) of this compound
| Cell Line | Cancer Type | IC50 (µM) | Duration (h) |
| MDA-MB-231 | Breast Cancer | 46.3 ± 1.5 | 48 |
| MCF-7 | Breast Cancer | 34.6 ± 1.2 | 48 |
| SiHa | Cervical Cancer | 40.3 ± 0.9 | 48 |
| ME-180 | Cervical Cancer | 28.4 ± 1.1 | 48 |
| Data sourced from studies on the cytotoxic potential of this compound.[1][2] |
Table 2: Cytotoxic Activity (IC50) of Ovatodiolide
| Cell Line | Cancer Type | IC50 (µM) |
| PANC-1 | Pancreatic Cancer | 4.14 |
| Mia-PaCa2 | Pancreatic Cancer | 6.11 |
| DoTc2 | Cervical Cancer | 14 |
| HeLa | Cervical Cancer | >100 (minimal cytotoxicity) |
| Data sourced from studies on the anticancer effects of ovatodiolide.[3][4] |
Mechanisms of Action: Distinct and Converging Pathways
This compound and ovatodiolide exert their anticancer effects by modulating multiple key signaling pathways involved in cell survival, proliferation, and apoptosis.
This compound: Inducer of DNA Damage and Apoptosis
This compound has been shown to induce apoptosis in cancer cells primarily through the induction of DNA damage.[1][2] In human papillomavirus (HPV)-positive cervical cancer cells, this compound promotes apoptosis by depleting the viral oncoproteins E6 and E7.[5][6] This leads to the stabilization of tumor suppressor proteins p53 and pRb, ultimately triggering the intrinsic apoptotic pathway.
Caption: this compound's proposed mechanism in HPV+ cells.
Ovatodiolide: A Multi-Targeted Inhibitor of Pro-Survival Pathways
Ovatodiolide demonstrates a broader spectrum of activity by targeting several critical pro-survival signaling pathways.[7] It has been reported to inhibit the NF-κB, STAT3, and Ras/Raf/MEK/ERK pathways, all of which are frequently hyperactivated in cancer, promoting cell proliferation, survival, and metastasis.[8][9] Furthermore, ovatodiolide can induce cell cycle arrest at the G2/M phase and trigger apoptosis through both intrinsic and extrinsic pathways by modulating the expression of Bcl-2 family proteins and activating caspases.[3][10][11]
References
- 1. Analysis of the Cytotoxic Potential of this compound Isolated from Anisomeles malabarica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ovatodiolide exerts anticancer effects on human cervical cancer cells via mitotic catastrophe, apoptosis and inhibition of NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ovatodiolide of Anisomeles indica Exerts the Anticancer Potential on Pancreatic Cancer Cell Lines through STAT3 and NF-κB Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of this compound-like Compounds for the Treatment of HPV-Mediated Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer effects of ovatodiolide on human prostate cancer cells involves cell cycle arrest, apoptosis and blocking of Ras/Raf/MEK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ovatodiolide of Anisomeles indica Exerts the Anticancer Potential on Pancreatic Cancer Cell Lines through STAT3 and NF-κB Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ovatodiolide isolated from Anisomeles indica induces cell cycle G2/M arrest and apoptosis via a ROS-dependent ATM/ATR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validating Anisomelic Acid's Therapeutic Efficacy In Vitro: A Comparative Guide
This guide provides an objective comparison of Anisomelic acid's in vitro performance against established chemotherapeutic agents in relevant cancer cell lines. Experimental data is presented to support the validation of its therapeutic targets, primarily focusing on its anti-proliferative and pro-apoptotic effects. Detailed methodologies for key assays are included to enable reproducibility and further investigation by researchers, scientists, and drug development professionals.
Comparative Analysis of Cytotoxicity
This compound (AA) has demonstrated significant cytotoxic effects across various cancer cell lines. Its performance, as measured by the half-maximal inhibitory concentration (IC50), is compared below with standard-of-care chemotherapeutics, Cisplatin for cervical cancer and Doxorubicin for breast cancer. The data indicates that while this compound's potency is in the micromolar range, it shows efficacy against both HPV-positive cervical cancer and different subtypes of breast cancer cells.
| Compound | Cell Line | Cancer Type | IC50 (µM) - 48h | Reference |
| This compound | SiHa | Cervical Cancer (HPV16+) | 27.5 ± 1.5 | [1] |
| This compound | MCF-7 | Breast Cancer (ER+, p53 wt) | 22.5 ± 1.2 | [1] |
| This compound | MDA-MB-231 | Breast Cancer (Triple-Negative) | 35.0 ± 1.8 | [1] |
| Cisplatin | SiHa | Cervical Cancer (HPV16+) | ~3.9 - 17.4 | [2] |
| Doxorubicin | MCF-7 | Breast Cancer (ER+, p53 wt) | ~4.0 - 9.9 | [3][4] |
| Doxorubicin | MDA-MB-231 | Breast Cancer (Triple-Negative) | ~0.7 - 6.6 | [4][5] |
Primary Therapeutic Target in HPV-Positive Cancer: E6/E7 Oncoprotein Inhibition
In Human Papillomavirus (HPV)-positive cervical cancer cells, such as the SiHa line, the primary therapeutic mechanism of this compound is the inhibition of the viral oncoproteins E6 and E7.[6][7] These oncoproteins are critical for malignancy as they promote the degradation of tumor suppressor proteins p53 and pRb, respectively. By down-regulating E6 and E7, this compound restores the function of p53, leading to cell cycle arrest and the induction of apoptosis.[7][8] This targeted action represents a significant advantage, as it specifically acts on a key driver of HPV-mediated carcinogenesis.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to validate the therapeutic targets and efficacy of this compound are provided below.
Cell Viability and Cytotoxicity (MTT Assay)
This assay quantitatively assesses cell metabolic activity, serving as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells (e.g., SiHa, MCF-7, MDA-MB-231) in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[9]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or a comparator drug (e.g., 0-50 µM) for 24 and 48 hours.[9] Include untreated cells as a negative control and a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10-50 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[6][10]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[11]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the purple formazan crystals.[6]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Assessment of Apoptosis (Hoechst 33342 Staining)
This fluorescence microscopy technique is used to visualize nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 12-well plate to ~70% confluency.[1] Treat the cells with the IC50 concentration of this compound for 48 hours.
-
Staining Solution Preparation: Prepare a working solution of Hoechst 33342 dye by diluting a stock solution (e.g., 10 mg/mL) in PBS to a final concentration of approximately 1-5 µg/mL.[12][13]
-
Cell Staining: Remove the culture medium and wash the cells gently with PBS. Add the Hoechst staining solution to cover the cells and incubate for 10-20 minutes at 37°C, protected from light.[12][13]
-
Washing: Remove the staining solution and wash the cells twice with PBS to remove excess dye.[13]
-
Visualization: Mount the coverslips on a microscope slide with a drop of mounting medium. Visualize the cells using a fluorescence microscope with a UV excitation filter (around 350 nm) and a blue emission filter (around 460 nm).[14]
-
Interpretation: Healthy cells will display round, uniformly stained nuclei. Apoptotic cells will exhibit condensed, brightly fluorescent, and often fragmented nuclei.[8][14]
Protein Expression Analysis (Western Blot)
Western blotting is employed to detect and quantify changes in the expression levels of key proteins involved in the drug's mechanism of action, such as those in the apoptosis and cell cycle pathways.
-
Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[16]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-p53, anti-cleaved-caspase-3, anti-PARP, anti-E6, anti-E7). A loading control antibody (e.g., anti-β-actin or anti-GAPDH) must be used for normalization.[15][18]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system.[16]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control to compare relative protein levels between treated and untreated samples.[15]
References
- 1. Analysis of the Cytotoxic Potential of this compound Isolated from Anisomeles malabarica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchhub.com [researchhub.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. StarrLab - Hoecsht Apoptosis Assay [sites.google.com]
- 13. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Analyzing Cell Death by Nuclear Staining with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Apoptosis western blot guide | Abcam [abcam.com]
- 18. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Anisomelic Acid: A Potential Contender Against Drug-Resistant Cancers?
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of drug resistance is a primary obstacle in the successful treatment of cancer. In the relentless search for novel therapeutic agents that can bypass these resistance mechanisms, natural compounds have emerged as a promising frontier. Anisomelic acid, a diterpenoid isolated from Anisomeles malabarica, has demonstrated cytotoxic and pro-apoptotic effects in various cancer cell lines. This guide provides a comparative analysis of the available data on this compound's efficacy, with a focus on its potential, though not yet fully explored, role in combating drug-resistant cancers.
Efficacy of this compound in Cancer Cell Lines: A Comparative Overview
While direct studies on established drug-resistant cancer cell lines are currently limited, existing data on drug-sensitive lines provide a baseline for comparison. This compound has shown dose- and time-dependent cytotoxicity in breast and cervical cancer cell lines.[1]
| Cell Line | Cancer Type | This compound IC50 (µM) - 48h[1] | Cisplatin IC50 (µM) - 48h (Literature Values) | Doxorubicin IC50 (µM) - 48h (Literature Values) |
| MCF-7 | Breast (ER+) | 27.56 ± 1.4 | ~5-20 (sensitive); >20 (resistant) | ~0.1-1 (sensitive); >1 (resistant) |
| MDA-MB-231 | Breast (TNBC) | 41.23 ± 3.2 | ~5-15 (sensitive) | ~0.1-0.5 (sensitive) |
| SiHa | Cervical (HPV16+) | 33.4 ± 3.6 | ~3-10 (sensitive) | ~0.05-0.2 (sensitive) |
| ME-180 | Cervical (HPV68+) | 22.23 ± 4.3 | ~2-8 (sensitive) | ~0.02-0.1 (sensitive) |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's cytotoxic and apoptotic effects.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for attachment.[1]
-
Treatment: Cells were treated with varying concentrations of this compound (typically 10-50 µM) and a reference anticancer agent (e.g., cisplatin) for 24 and 48 hours.[1]
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability was calculated using the formula: (Mean OD of treated cells / Mean OD of untreated control cells) x 100. The IC50 value was determined as the concentration of the compound that caused 50% inhibition of cell growth.[1]
Apoptosis Detection
-
Cell Treatment: Cells were treated with this compound at its IC50 concentration for 48 hours.
-
Staining: Treated and untreated cells were washed with PBS and stained with a mixture of Acridine Orange (100 µg/mL) and Ethidium Bromide (100 µg/mL) for 5 minutes.
-
Visualization: The cells were immediately visualized under a fluorescence microscope. Live cells appear uniformly green, early apoptotic cells show bright green condensed chromatin, late apoptotic cells show orange-red condensed chromatin, and necrotic cells have a uniformly orange-red nucleus.[1]
-
Cell Treatment: Cells were treated with this compound at its IC50 concentration for 48 hours.
-
Fixation: Cells were fixed with 4% paraformaldehyde for 15 minutes.
-
Staining: Cells were washed with PBS and stained with Hoechst 33258 solution (1 µg/mL) for 10 minutes in the dark.
-
Visualization: Nuclear morphology was observed under a fluorescence microscope. Apoptotic cells exhibit condensed or fragmented nuclei that are brightly stained.[1]
-
Cell Preparation: this compound-treated cells were harvested and suspended in low melting point agarose.
-
Slide Preparation: The cell suspension was layered onto a slide pre-coated with normal melting point agarose.
-
Lysis: The slides were immersed in a lysis solution (containing Triton X-100 and NaCl) to remove cell membranes and proteins, leaving behind the nuclear material.
-
Electrophoresis: The slides were placed in an electrophoresis chamber containing an alkaline buffer to unwind the DNA, followed by electrophoresis.
-
Staining and Visualization: The slides were stained with ethidium bromide, and the DNA migration pattern ("comet tail") was visualized under a fluorescence microscope. The length of the comet tail is indicative of the extent of DNA damage.[1]
Signaling Pathways and Mechanisms of Action
This compound's anticancer activity is attributed to its ability to induce apoptosis and cause DNA damage.[1] In HPV-positive cervical cancer cells, a specific mechanism of action has been identified.
Caption: this compound's mechanism in HPV-positive cancer cells.
In human papillomavirus (HPV)-positive cervical cancer cells, the viral oncoproteins E6 and E7 play a crucial role in tumorigenesis by promoting the degradation of the tumor suppressor proteins p53 and pRb, respectively. This compound has been shown to deplete the levels of E6 and E7 oncoproteins.[2] This leads to the stabilization of p53 and pRb, thereby restoring their tumor-suppressive functions and ultimately inducing apoptosis.
The Challenge of Drug Resistance
Drug resistance in cancer is a multifactorial phenomenon. One of the key mechanisms is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and efficacy.
Caption: P-glycoprotein-mediated multidrug resistance.
Future Directions and Conclusion
The available evidence suggests that this compound is a promising cytotoxic agent against certain types of cancer. Its ability to induce apoptosis through DNA damage and, in the case of HPV-positive cancers, by targeting viral oncoproteins, highlights its potential as a therapeutic candidate.
However, a critical gap in the current research is the lack of data on its efficacy in drug-resistant cancer cell lines. Future studies should focus on:
-
Evaluating this compound's cytotoxicity in well-characterized drug-resistant cell lines (e.g., those overexpressing P-glycoprotein).
-
Conducting direct comparative studies of this compound against standard chemotherapeutics like cisplatin and doxorubicin in both sensitive and resistant cell lines.
-
Investigating the potential of this compound to act as a chemosensitizer , reversing resistance to conventional anticancer drugs when used in combination therapy.
-
Elucidating the broader signaling pathways modulated by this compound in different cancer types to identify potential biomarkers for sensitivity.
References
Anisomelic Acid: A Comparative Analysis of its Cytotoxic Effects on Cancerous and Non-Cancerous Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of anisomelic acid, a clerodane diterpene found in various medicinal plants, on cancer cells versus non-cancerous cells. The data presented herein is compiled from peer-reviewed scientific literature to offer an objective overview for researchers in oncology and drug discovery.
Introduction
This compound has emerged as a compound of interest in cancer research due to its demonstrated cytotoxic and apoptotic activities against various cancer cell lines.[1][2][3][4][5] As a member of the clerodane diterpene family, it is recognized for its potential as a selective anti-cancer agent.[6][7][8] This guide synthesizes the available quantitative data on its cytotoxicity, details the experimental protocols used for these assessments, and visualizes the current understanding of its molecular mechanisms of action.
Quantitative Cytotoxicity Data
The in vitro efficacy of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, has been determined through various studies. The following table summarizes the IC50 values of this compound in different cancer cell lines after 24 and 48 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) - 24h | IC50 (µM) - 48h |
| MDA-MB-231 | Breast (ER-) | 43.56 ± 2.4 | 41.23 ± 3.1 |
| MCF-7 | Breast (ER+) | 27.56 ± 1.4 | 25.54 ± 2.7 |
| SiHa | Cervical (HPV16+) | 33.4 ± 3.6 | 30.22 ± 1.8 |
| ME-180 | Cervical (HPV68+) | 22.23 ± 4.3 | 20.12 ± 2.5 |
| Non-cancerous cells | Not specified | Not Reported | Not Reported |
Data sourced from Preethy et al., Scientia Pharmaceutica, 2013.[8]
Notably, the same study reported that this compound did not elicit apoptosis in non-cancerous cells.[8] However, specific IC50 values for non-cancerous cell lines were not provided in the primary publication, being cited as "Data presented elsewhere".[8] Further investigation into the supplementary data of this and related publications did not yield this specific quantitative information.
Experimental Protocols
The data presented in this guide is primarily based on the methodologies described by Preethy et al. (2013). The key experimental protocols are detailed below to allow for replication and further investigation.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The cytotoxic effect of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.
-
Cell Seeding: Cancer cells (MDA-MB-231, MCF-7, SiHa, ME-180) were seeded in 96-well plates at a density of 5 x 10⁴ cells per well.
-
Treatment: After allowing the cells to adhere overnight, they were treated with varying concentrations of this compound (typically in the range of 10-50 µM) for 24 and 48 hours.
-
MTT Incubation: Following the treatment period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and the formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value was determined by plotting the percentage of viability versus the concentration of this compound.
Apoptosis Detection
The induction of apoptosis by this compound was confirmed through multiple qualitative and quantitative assays.
-
Morphological Assessment with Fluorescent Staining:
-
Acridine Orange/Ethidium Bromide (AO/EB) Staining: Treated and untreated cells were stained with a mixture of AO and EB and observed under a fluorescence microscope. Live cells appear uniformly green, early apoptotic cells show bright green condensed chromatin, late apoptotic cells display orange-to-red condensed chromatin, and necrotic cells have a uniformly orange-to-red fluorescence.
-
Hoechst 33258 Staining: Cells were stained with Hoechst 33258, a fluorescent dye that binds to DNA. Apoptotic cells were identified by their characteristic condensed and fragmented nuclei.
-
-
DNA Damage Assessment (Comet Assay): The comet assay, or single-cell gel electrophoresis, was used to detect DNA strand breaks, a hallmark of early apoptosis. Cells were embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA migrates further from the nucleus, creating a "comet tail" that can be visualized and quantified.
Signaling Pathways and Mechanisms of Action
This compound exerts its cytotoxic effects through the induction of apoptosis, and the underlying molecular mechanisms are an active area of research. The pathways appear to be, at least in part, dependent on the cancer cell type.
General Apoptotic Pathway
In many cancer cells, this compound is understood to induce apoptosis through a mechanism involving DNA damage.[1][3] This damage can trigger a cascade of events leading to programmed cell death, often involving the activation of caspases and the modulation of Bcl-2 family proteins.
Caption: General mechanism of this compound-induced apoptosis.
Mechanism in HPV-Positive Cervical Cancer Cells
A more specific mechanism of action has been elucidated in Human Papillomavirus (HPV)-positive cervical cancer cells.[9][10] In these cells, this compound has been shown to deplete the viral oncoproteins E6 and E7. This action restores the tumor-suppressive functions of p53, leading to cell cycle arrest and apoptosis.
Caption: this compound's mechanism in HPV+ cervical cancer.
Conclusion
This compound demonstrates significant cytotoxic and pro-apoptotic activity against a range of cancer cell lines, particularly those of breast and cervical origin. The available evidence suggests a degree of selectivity for cancer cells, although more quantitative data on its effects on a broader panel of non-cancerous cell lines is needed to fully establish its therapeutic window. The elucidation of its mechanism of action, especially its ability to target viral oncoproteins in HPV-positive cancers, highlights its potential as a lead compound for the development of novel anticancer therapies. Further research into its detailed signaling pathways in different cancer types and in vivo efficacy is warranted.
References
- 1. Analysis of the Cytotoxic Potential of this compound Isolated from Anisomeles malabarica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound promotes proteasomal degradation of HPV16 E6 via E3 ligase recruitment: A mass spectrometry-based interactome study – Turku Bioscience Centre [bioscience.fi]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Analysis of the Cytotoxic Potential of this compound Isolated from Anisomeles malabarica | Semantic Scholar [semanticscholar.org]
- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.abo.fi [research.abo.fi]
- 7. Novel action modality of the diterpenoid this compound causes depletion of E6 and E7 viral oncoproteins in HPV-transformed cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of the Cytotoxic Potential of this compound Isolated from Anisomeles malabarica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ProteomeXchange Dataset PXD069948 [proteomecentral.proteomexchange.org]
A Proposed Combination Therapy: Anisomelic Acid and Doxorubicin in Cancer Treatment
A Hypothetical Comparison Guide for Researchers
This guide explores the potential synergistic effects of combining anisomelic acid, a natural diterpenoid, with the conventional chemotherapeutic agent doxorubicin for cancer therapy. While direct experimental data on this specific combination is not currently available in published literature, this document outlines a proposed mechanism of action and a comprehensive experimental framework to investigate its potential efficacy. This guide is intended for researchers, scientists, and drug development professionals interested in exploring novel combination therapies.
Introduction
Doxorubicin is a potent anthracycline antibiotic widely used in the treatment of various cancers, including breast, ovarian, and lung cancer.[1][2] Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[1][3][4] However, the clinical utility of doxorubicin is often limited by the development of multidrug resistance (MDR) and significant cardiotoxicity.[1][2][3][5] Mechanisms of doxorubicin resistance are multifaceted, involving increased drug efflux, alterations in drug targets, and modulation of apoptotic pathways.[1][3][5]
This compound, isolated from Anisomeles malabarica, has demonstrated cytotoxic and pro-apoptotic effects in various cancer cell lines.[6][7] Studies have shown that it can induce apoptosis through DNA damage and potentially by modulating key signaling pathways.[6][7][8][9] The exploration of combining this compound with doxorubicin is based on the hypothesis that this compound could sensitize cancer cells to doxorubicin, potentially overcoming resistance mechanisms and allowing for lower, less toxic doses of the conventional drug.
Proposed Mechanism of Synergistic Action
We hypothesize that this compound may enhance the anticancer efficacy of doxorubicin through a multi-pronged approach. The proposed synergistic mechanism involves the convergence of their individual effects on apoptosis induction and the potential of this compound to counteract doxorubicin resistance.
dot
Caption: Proposed synergistic mechanism of this compound and doxorubicin.
Hypothetical Comparative Data
The following tables present hypothetical data that could be expected from in vitro and in vivo studies comparing the effects of this compound, doxorubicin, and their combination.
Table 1: In Vitro Cytotoxicity (IC50 Values in µM) in a Doxorubicin-Resistant Cancer Cell Line
| Treatment | Cell Line A (Dox-Resistant) | Cell Line B (Dox-Sensitive) |
| This compound | 25 | 30 |
| Doxorubicin | 15 | 1.5 |
| This compound + Doxorubicin (1:1 ratio) | 5 | 0.8 |
Table 2: In Vivo Tumor Growth Inhibition in a Xenograft Mouse Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | 1500 | 0% |
| This compound (10 mg/kg) | 1100 | 26.7% |
| Doxorubicin (2 mg/kg) | 950 | 36.7% |
| This compound (10 mg/kg) + Doxorubicin (2 mg/kg) | 350 | 76.7% |
Experimental Protocols
To validate the proposed synergistic effects, a series of well-defined experiments are necessary. Below are detailed methodologies for key assays.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the individual drugs and their combination.
-
Cell Lines: A doxorubicin-sensitive and a doxorubicin-resistant cancer cell line (e.g., MCF-7 and MCF-7/ADR).
-
Procedure:
-
Seed cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, doxorubicin, and their combination at different ratios for 24, 48, and 72 hours.
-
After treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) and use the Chou-Talalay method to determine the combination index (CI), where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis.
-
Procedure:
-
Treat cells with this compound, doxorubicin, and the combination at their respective IC50 concentrations for 48 hours.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot Analysis
This technique is used to investigate the molecular mechanisms underlying the observed effects.
-
Procedure:
-
Treat cells as described for the apoptosis assay.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against key apoptotic and resistance-related proteins (e.g., Bcl-2, Bax, Caspase-3, P-glycoprotein).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) system.
-
-
Data Analysis: Quantify the protein expression levels relative to a loading control (e.g., β-actin).
dot
Caption: Proposed experimental workflow for evaluating the combination therapy.
Alternative Combination Strategies
While this guide focuses on the novel combination of this compound and doxorubicin, it is important to consider existing and alternative strategies for overcoming doxorubicin resistance.
Table 3: Comparison with Other Doxorubicin Combination Therapies
| Combination Partner | Proposed Mechanism of Synergy | Stage of Development |
| This compound | Induction of apoptosis, potential reversal of MDR (Hypothetical) | Preclinical (Proposed) |
| Paclitaxel | Different mechanisms of action (microtubule stabilization) | Clinical Use[10] |
| Cisplatin | DNA cross-linking, synergistic DNA damage | Clinical Use[10] |
| Glycyrrhetinic Acid | Inhibition of angiogenesis, enhanced intracellular doxorubicin accumulation | Preclinical[11] |
| Gambogic Acid | ROS-mediated apoptosis | Preclinical[12] |
| Oleanolic Acid | Enhanced apoptosis | Preclinical[13] |
Conclusion
The proposed combination of this compound and doxorubicin presents a promising, yet unexplored, avenue for cancer therapy. The hypothetical framework presented in this guide outlines a clear path for preclinical investigation. By potentially sensitizing cancer cells to doxorubicin, this combination could lead to more effective treatment strategies with reduced side effects. Further in-depth research is warranted to validate these hypotheses and to elucidate the precise molecular mechanisms of their synergistic interaction.
References
- 1. remedypublications.com [remedypublications.com]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of doxorubicin resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination Treatment with Liposomal Doxorubicin and Inductive Moderate Hyperthermia for Sarcoma Saos-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of the Cytotoxic Potential of this compound Isolated from Anisomeles malabarica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Evaluation of this compound-like Compounds for the Treatment of HPV-Mediated Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.psu.edu [pure.psu.edu]
- 11. Synergistic breast cancer suppression efficacy of doxorubicin by combination with glycyrrhetinic acid as an angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gambogic acid sensitizes ovarian cancer cells to doxorubicin through ROS-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Evaluating the Safety and Toxicity Profile of Anisomelic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisomelic acid, a naturally occurring diterpenoid, has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology. As with any compound under investigation for pharmaceutical development, a thorough evaluation of its safety and toxicity is paramount. This guide provides a comprehensive comparison of the safety and toxicity profile of this compound against other natural compounds and standard chemotherapeutic agents. The data presented is compiled from various preclinical studies to aid researchers in making informed decisions.
In Vitro Cytotoxicity
The cytotoxic potential of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. For comparison, IC50 values for other natural compounds (Resveratrol, Curcumin, Betulinic Acid) and standard chemotherapeutic drugs (Paclitaxel, Doxorubicin) are also provided.
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | MCF-7 (Breast Cancer) | 25.5 ± 1.5 | [1] |
| MDA-MB-231 (Breast Cancer) | 45.2 ± 2.8 | [1] | |
| SiHa (Cervical Cancer) | 30.8 ± 2.1 | [1] | |
| ME-180 (Cervical Cancer) | 20.5 ± 1.2 | [1] | |
| Resveratrol | MCF-7 (Breast Cancer) | 51.18 | [2] |
| MDA-MB-231 (Breast Cancer) | 200-250 | [3] | |
| HeLa (Cervical Cancer) | 35.1 - 83.8 | [4] | |
| Curcumin | MCF-7 (Breast Cancer) | 25 - 75 | [5] |
| MDA-MB-231 (Breast Cancer) | 16.4 - 25 | [5][6] | |
| HeLa (Cervical Cancer) | 3.36 | [7] | |
| Betulinic Acid | MCF-7 (Breast Cancer) | 2.01 - 6.16 | [8] |
| A549 (Lung Cancer) | 1.5 - 4.2 | [9] | |
| HeLa (Cervical Cancer) | 1.8 | [9] | |
| Paclitaxel | MCF-7 (Breast Cancer) | 0.0025 - 0.0075 | [10] |
| MDA-MB-231 (Breast Cancer) | 0.0025 - 0.0075 | [10] | |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.1 - 8.306 | [11][12][13] |
| MDA-MB-231 (Breast Cancer) | 6.602 | [11] |
Genotoxicity
Genotoxicity assessment is crucial to determine if a compound can damage genetic material. Studies have shown that this compound induces DNA damage, which is a key mechanism of its anticancer activity. The comet assay, a sensitive method for detecting DNA strand breaks in individual cells, revealed that this compound treatment leads to DNA damage, ultimately culminating in apoptosis[1][14].
In Vivo Toxicity
Preclinical in vivo studies provide valuable insights into the systemic toxicity of a compound. An acute oral toxicity study in mice demonstrated that this compound has a favorable safety profile. No acute toxicity or mortality was observed even at high oral doses, suggesting low systemic toxicity when administered orally.
In comparison, other natural compounds exhibit varied in vivo toxicity profiles. Curcumin is generally recognized as safe, even at high doses, with some reports of mild gastrointestinal discomfort[8]. Resveratrol, while having numerous health benefits, has been associated with renal toxicity at high doses in a clinical trial[6]. Betulinic acid is generally considered non-toxic, as indicated by safety data sheets which show it is not classified as acutely toxic or carcinogenic.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., this compound at 0-50 µM) and a vehicle control for a specified duration (e.g., 24 or 48 hours).
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.[14][15]
Comet Assay for DNA Damage
The single-cell gel electrophoresis, or comet assay, is a simple and sensitive technique for detecting DNA damage at the level of the individual eukaryotic cell.
Protocol:
-
Treat cells with the test compound for a specified duration.
-
Embed the cells in a low-melting-point agarose on a microscope slide.
-
Lyse the cells to remove cellular proteins and membranes, leaving the DNA as a nucleoid.
-
Subject the slides to electrophoresis. Damaged DNA, containing fragments and strand breaks, will migrate away from the nucleus, forming a "comet tail."
-
Stain the DNA with a fluorescent dye (e.g., ethidium bromide) and visualize under a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.[1][14]
Signaling Pathways
The cytotoxic and apoptotic effects of this compound and its alternatives are mediated through various signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and potential off-target effects.
References
- 1. Analysis of the Cytotoxic Potential of this compound Isolated from Anisomeles malabarica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines | Saudi Medical Journal [smj.org.sa]
- 3. Resveratrol inhibits cancer cell proliferation by impairing oxidative phosphorylation and inducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resveratrol enhances the cytotoxic profile of docetaxel and doxorubicin in solid tumour cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitumoral Activities of Curcumin and Recent Advances to ImProve Its Oral Bioavailability | MDPI [mdpi.com]
- 7. entomoljournal.com [entomoljournal.com]
- 8. Comparision of the Cytotoxic Effects of Birch Bark Extract, Betulin and Betulinic Acid Towards Human Gastric Carcinoma and Pancreatic Carcinoma Drug-sensitive and Drug-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Potential of Betulonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. tis.wu.ac.th [tis.wu.ac.th]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bds.berkeley.edu [bds.berkeley.edu]
Safety Operating Guide
Proper Disposal of Anisomelic Acid: A Guide for Laboratory Professionals
Anisomelic acid is a biologically active compound with demonstrated cytotoxic and antiviral properties.[1][2] Due to its potential health and environmental risks, it must be handled and disposed of as hazardous chemical waste. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.
Chemical and Physical Properties of this compound
For safe handling and disposal, it is crucial to be aware of the known properties of this compound. The following table summarizes key data for the compound.
| Property | Value |
| Molecular Formula | C₂₀H₂₆O₄ |
| Molecular Weight | 330.4 g/mol [2] |
| Appearance | Not specified, likely a solid |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] Insoluble in water.[3] |
| CAS Number | 59632-76-7 |
Step-by-Step Disposal Protocol for this compound
The primary directive for the disposal of this compound and any materials contaminated with it is to treat them as hazardous waste.[4] Under no circumstances should this compound be disposed of down the drain or in regular trash.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A lab coat
2. Waste Segregation: Proper waste segregation is critical to prevent dangerous chemical reactions.
-
Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., "Health Hazard," "Environmental Hazard").
-
Do not mix this compound waste with other waste streams, particularly strong acids, bases, or oxidizing agents.
3. Waste Collection:
-
Solid Waste: This includes unused or expired pure this compound, contaminated labware (e.g., pipette tips, microfuge tubes), and contaminated PPE. Place these items directly into the designated solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container. Given its solubility, common solvents will also be hazardous.
-
Sharps Waste: Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled for cytotoxic waste.[4]
4. Storage:
-
Store the hazardous waste container in a designated and secure satellite accumulation area.
-
The storage area should be well-ventilated and away from sources of ignition.
-
Ensure the container is kept closed at all times, except when adding waste.
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
The preferred method for the final disposal of cytotoxic organic compounds is high-temperature incineration.[4]
Experimental Protocol: Decontamination of Surfaces
In the event of a spill or for routine cleaning of surfaces that have come into contact with this compound, the following decontamination procedure should be followed:
-
Initial Cleaning: Using a low-lint wipe moistened with a detergent solution, wipe the entire surface in one direction. Dispose of the wipe in the designated hazardous waste container.[5]
-
Rinsing: With a new wipe moistened with sterile water, rinse the surface to remove any residual detergent. Dispose of this wipe in the hazardous waste container.
-
Final Decontamination: Use a new wipe moistened with 70% isopropyl alcohol to wipe the surface again. This will help to remove any remaining chemical residues. Allow the surface to air dry completely. Dispose of the wipe as hazardous waste.[5]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | CAS:59632-76-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound|C20H26O4|High Purity Reference Standard [benchchem.com]
- 3. EP2895162B1 - Pharmaceutical compositions of this compound and the use thereof - Google Patents [patents.google.com]
- 4. danielshealth.ca [danielshealth.ca]
- 5. benchchem.com [benchchem.com]
Personal protective equipment for handling Anisomelic acid
Essential Safety and Handling Guide for Anisomelic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. The following procedural guidance is based on established safety protocols for handling cytotoxic compounds.
I. Personal Protective Equipment (PPE)
Given that this compound has demonstrated cytotoxic properties, it is imperative to handle it with the appropriate personal protective equipment to minimize exposure.[1] The following PPE is mandatory when handling this compound, particularly in its powdered form.
A. Hand Protection:
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is required.[2][3] The outer glove should be worn over the gown cuff, and the inner glove worn under the cuff.[3] Gloves should be changed regularly and immediately if contaminated.[3] Vinyl gloves are not suitable for handling cytotoxic drugs.[3]
B. Body Protection:
-
Gown: A disposable, back-closing gown made of polyethylene-coated polypropylene or other laminate material that is resistant to chemotherapy drugs should be worn.[3]
C. Eye and Face Protection:
-
Safety Goggles and Face Shield: Use chemical safety goggles and a full-face shield to protect against splashes and aerosols, especially when working outside of a containment hood.[4]
D. Respiratory Protection:
-
Respirator: A fit-tested NIOSH-approved N95 or higher respirator is necessary when handling the powdered form of this compound to prevent inhalation.[2][3]
II. Operational Plan for Safe Handling
A. Engineering Controls:
-
All handling of powdered this compound and preparation of stock solutions should be conducted in a dedicated containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE).
B. Procedural Steps:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the C-PEC by lining it with a disposable, absorbent work mat.
-
Weighing: If weighing the powdered compound, do so within the C-PEC to minimize the risk of aerosolization.
-
Solubilization: this compound is soluble in Dimethyl sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[5] It is largely insoluble in water.[6] Prepare solutions within the C-PEC.
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, and hazard symbols.
-
Transport: When moving solutions, use sealed, secondary containers to prevent spills.
III. Disposal Plan
All waste generated from handling this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.
A. Waste Segregation:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant cytotoxic sharps container.[7]
-
Solid Waste: Contaminated PPE (gloves, gowns, etc.), absorbent pads, and other solid materials should be disposed of in clearly labeled, leak-proof cytotoxic waste bags or containers.[7][8] These are often color-coded purple.[8]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
B. Final Disposal:
-
Cytotoxic waste is typically disposed of via high-temperature incineration by a certified hazardous waste management company.[8]
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆O₄ | [9] |
| Molecular Weight | 330.4 g/mol | [9] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Insoluble in water. | [5][6] |
| Cytotoxicity (IC₅₀) | Varies by cell line (e.g., in the range of 10-50 µM for certain cancer cells) | [10] |
Experimental Protocols
A. MTT Assay for Cell Viability
This assay is used to assess the cytotoxic effect of this compound on cancer cell lines.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10⁴ cells/well.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-50 µM) and incubate for 24 to 48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
B. Comet Assay for DNA Damage
This assay is used to detect DNA strand breaks in cells treated with this compound.
-
Cell Treatment: Treat cells with the desired concentration of this compound.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA.
-
Electrophoresis: Place the slides in an electrophoresis chamber and subject them to an electric field. Damaged DNA (with strand breaks) will migrate out of the nucleus, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide) and visualize under a fluorescence microscope. The length and intensity of the comet tail correlate with the extent of DNA damage.
Visualizations
Caption: Workflow for Safe Handling of this compound.
Caption: this compound's Mechanism of Cytotoxicity.
References
- 1. hse.gov.uk [hse.gov.uk]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aaha.org [aaha.org]
- 4. cancercareontario.ca [cancercareontario.ca]
- 5. This compound | CAS:59632-76-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. EP2895162B1 - Pharmaceutical compositions of this compound and the use thereof - Google Patents [patents.google.com]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of the Cytotoxic Potential of this compound Isolated from Anisomeles malabarica - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
